Product packaging for 6-Chloro-5-iodonicotinic acid(Cat. No.:CAS No. 59782-87-5)

6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417
CAS No.: 59782-87-5
M. Wt: 283.45 g/mol
InChI Key: PGYDTSFRXGYMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-5-iodonicotinic acid is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClINO2 B1358417 6-Chloro-5-iodonicotinic acid CAS No. 59782-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYDTSFRXGYMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624130
Record name 6-Chloro-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59782-87-5
Record name 6-Chloro-5-iodopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Chloro-5-iodonicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the chemical versatility and strategic importance of 6-Chloro-5-iodonicotinic acid (CAS 59782-87-5), this technical guide serves as an essential resource for researchers, scientists, and professionals in the field of drug development. Authored from the perspective of a Senior Application Scientist, this document elucidates the synthesis, characterization, and critical applications of this pivotal building block, with a particular focus on its role in the generation of novel kinase inhibitors.

Introduction: The Unseen Potential of a Dihalogenated Pyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The strategic functionalization of this core structure is paramount in modulating the pharmacological profile of a molecule. This compound emerges as a particularly valuable intermediate due to its unique arrangement of reactive sites. The presence of a carboxylic acid, a chloro group, and an iodo group on the pyridine ring offers a trifecta of opportunities for chemical modification. This guide will explore how the distinct reactivity of the chloro and iodo substituents can be leveraged through modern synthetic methodologies to construct complex molecular architectures, particularly those relevant to oncology and other therapeutic areas.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 59782-87-5[3]
Molecular Formula C₆H₃ClINO₂[3]
Molecular Weight 283.45 g/mol [3]
Appearance Off-white to light yellow solid[3]
Melting Point 196-198 °C[3]
Boiling Point (Predicted) 411.8 ± 45.0 °C[3]
Density (Predicted) 2.193 ± 0.06 g/cm³[3]
pKa (Predicted) 2.89 ± 0.10[3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]
Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine ring.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A typical mobile phase might consist of an acetonitrile and water gradient with an acid modifier like formic or phosphoric acid.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of the related 6-chloronicotinic acid shows a characteristic fragmentation pattern that can be used as a reference.[6]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with readily available precursors. A common and effective route involves the oxidation of 2-chloro-3-iodo-5-picoline.

Synthesis_of_6-Chloro-5-iodonicotinic_acid cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis 3-Amino-2-chloro-5-methylpyridine 3-Amino-2-chloro-5-methylpyridine Diazonium_Salt In situ Diazonium Salt 3-Amino-2-chloro-5-methylpyridine->Diazonium_Salt NaNO₂, HCl -15 to -10 °C 2-Chloro-3-iodo-5-picoline 2-Chloro-3-iodo-5-picoline Diazonium_Salt->2-Chloro-3-iodo-5-picoline KI -5 to 20 °C 2-Chloro-3-iodo-5-picoline_input 2-Chloro-3-iodo-5-picoline 6-Chloro-5-iodonicotinic_acid This compound 2-Chloro-3-iodo-5-picoline_input->6-Chloro-5-iodonicotinic_acid KMnO₄, H₂O Reflux (100 °C)

A streamlined workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol

Part A: Synthesis of 2-Chloro-3-iodo-5-picoline [7]

  • Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine in concentrated hydrochloric acid and cool the solution to -15 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below -10 °C. Stir the reaction mixture for 15 minutes.

  • Iodination: To the cold diazonium salt solution, add a solution of potassium iodide in water dropwise, keeping the temperature below -5 °C. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a 10 N aqueous sodium hydroxide solution until the pH reaches 11. Extract the product with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield 2-chloro-3-iodo-5-picoline.

Part B: Synthesis of this compound [3]

  • Oxidation: Dissolve 2-chloro-3-iodo-5-methylpyridine in water and heat to 80 °C until fully dissolved. Add potassium permanganate in portions. Heat the reaction mixture to reflux at 100 °C for 3 hours.

  • Filtration and Isolation: Upon completion of the reaction, filter the hot solution through Celite. Wash the filter cake with hot water.

  • Purification: Combine the filtrates, concentrate to half the original volume, and cool to 0 °C. Adjust the pH to isolate the crude product. The crude this compound can be further purified by recrystallization.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of complex drug candidates.[8] The differential reactivity of the C-Cl and C-I bonds is key to its strategic application. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, than the C-Cl bond.[9][10][11] This allows for selective functionalization at the 5-position, followed by a subsequent coupling reaction at the 6-position under more forcing conditions. This sequential, regioselective approach is a powerful tool for building molecular diversity.

Cross_Coupling_Potential cluster_C5 C5 Position (Iodo) cluster_C6 C6 Position (Chloro) Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Pd Catalyst (more reactive) Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd, Cu Catalysts Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Pd Catalyst Intermediate 5-Substituted-6-chloronicotinic acid Suzuki->Intermediate Sonogashira->Intermediate Buchwald->Intermediate Suzuki_Cl Suzuki Coupling (R'-B(OH)₂) Final_Product Final_Product Suzuki_Cl->Final_Product Diverse Kinase Inhibitor Scaffolds Buchwald_Cl Buchwald-Hartwig (R'₂NH) Buchwald_Cl->Final_Product Diverse Kinase Inhibitor Scaffolds Intermediate->Suzuki_Cl Pd Catalyst (less reactive) Intermediate->Buchwald_Cl Pd Catalyst

Strategic functionalization of this compound via cross-coupling.
Targeting Kinase Signaling Pathways

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[12] Many kinase inhibitors are designed to be ATP-competitive, and heterocyclic scaffolds like pyridine and quinoline are adept at mimicking the purine ring of ATP.[13] The ability to introduce diverse substituents onto the this compound core allows for the fine-tuning of interactions within the ATP-binding pocket of a target kinase, thereby optimizing potency and selectivity.

For instance, the BRAF kinase, a key component of the MAPK signaling pathway, is a major target in melanoma.[4] Approved inhibitors like Vemurafenib and Dabrafenib feature complex aromatic systems that could be constructed using intermediates derived from functionalized pyridines.[4][14] The synthesis of analogs of these drugs often involves the coupling of various heterocyclic and aromatic fragments, a process for which this compound is an ideal starting point.[3][15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its versatile reactivity make it a cornerstone for the development of novel therapeutics. The ability to perform regioselective cross-coupling reactions opens up a vast chemical space for the creation of libraries of compounds aimed at high-value targets such as protein kinases. As the demand for more potent and selective drugs continues to grow, the importance of intelligently designed building blocks like this compound will only increase.

References

solubility of 6-Chloro-5-iodonicotinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-5-iodonicotinic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key halogenated heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the theoretical principles governing its dissolution, presents solubility data derived from key structural analogs, provides a detailed experimental protocol for accurate solubility determination, and discusses the practical implications for researchers in drug development.

Introduction and Physicochemical Profile

This compound (CAS: 59782-87-5) is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and two different halogen substituents (chlorine and iodine), creates a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding these properties is the first step in predicting its behavior in different solvent environments.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 59782-87-5[1][2][3][4]
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Melting Point 196-198 °C[1]
Appearance Off-white to light yellow solid[1]
Predicted pKa 2.89 ± 0.10[1]

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and potential halogen interactions. These strong crystal lattice forces must be overcome by solvent-solute interactions for dissolution to occur, a central challenge in solubilizing this molecule.

Theoretical Framework of Solubility

The solubility of this compound is dictated by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational but simplified view. A more nuanced understanding requires considering specific intermolecular forces.

The diagram below illustrates the primary interaction points on the molecule and how they engage with different solvent types.

G mol This compound Carboxylic Acid (-COOH) Pyridine Nitrogen Chloro Group (-Cl) Iodo Group (-I) dmso DMSO (Polar Aprotic) mol:f0->dmso H-Bonding (Acceptor) ethanol Ethanol (Polar Protic) mol:f0->ethanol Strong H-Bonding (Donor & Acceptor) mol:f1->ethanol H-Bonding (Acceptor) chloroform Chloroform (Slightly Polar) mol:f2->chloroform Dipole-Dipole mol:f3->chloroform van der Waals

Caption: Intermolecular forces between the solute and various solvent types.

  • Carboxylic Acid Group (-COOH): This is the primary driver of interaction with polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This makes it highly favorable for interaction with polar protic solvents like ethanol and methanol.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor, further enhancing solubility in protic solvents.

  • Halogen Substituents (-Cl, -I): The electronegative chlorine atom allows for dipole-dipole interactions. The large, polarizable iodine atom primarily contributes to van der Waals forces. These groups increase the molecule's lipophilicity and molecular weight.

Quantitative Solubility Data (Analog-Based)

Table 1: Solubility Profile of 6-Chloronicotinic Acid

SolventTypeSolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleAmbient[5][6][7]
MethanolPolar ProticSolubleAmbient[5][6][7]
EthanolPolar ProticSolubleAmbient[5][6][7]
WaterPolar Protic2 mg/mL20 °C[5][6][7]
ChloroformNonpolarSlightly SolubleAmbient[5][6][7]
Expert Extrapolation for this compound:

The addition of a large iodine atom at the 5-position is expected to decrease the solubility of the target compound compared to the data presented for 6-Chloronicotinic acid in Table 1. The reasoning is twofold:

  • Increased Molecular Weight: The molecular weight increases significantly from 157.55 g/mol to 283.45 g/mol . This increase in mass and size generally leads to lower solubility, all other factors being equal.

  • Increased Crystal Lattice Energy: The iodine atom can participate in stronger van der Waals and potentially halogen bonding within the crystal structure. This increases the energy required for a solvent to break apart the solid lattice, thus lowering solubility.

Therefore, while this compound is expected to be most soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, its quantitative solubility will likely be lower than that of its non-iodinated counterpart. It is predicted to have very poor solubility in nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the industry-standard shake-flask method is recommended.[8] This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[9]

Causality Behind the Method:

This protocol is designed as a self-validating system. The extended equilibration time ensures that the measurement reflects a true thermodynamic equilibrium, not a transient kinetic state.[5] The use of a calibration curve with a validated analytical method like HPLC-UV ensures accurate quantification, while the final filtration step guarantees that only the dissolved analyte is measured.[10]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (e.g., 24h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE) sep1->sep2 an1 Prepare serial dilutions of filtrate sep2->an1 an2 Analyze via HPLC-UV an1->an2 an3 Quantify against calibration curve an2->an3 end end an3->end Report Solubility (mg/mL or mM)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:
  • Preparation of Vials:

    • To several 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility.[9][11]

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a portion of the supernatant using a pipette.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical for accuracy.

  • Quantification (HPLC-UV):

    • Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known high concentration. Create a series of calibration standards by serial dilution.

    • Analysis: Inject the calibration standards and the filtered sample (which may require dilution to fall within the calibration range) into an HPLC system equipped with a UV detector.

    • Calculation: Plot the peak area from the UV chromatogram versus the concentration of the standards to generate a linear calibration curve. Use the equation of the line to calculate the exact concentration of the dissolved compound in the filtered sample.

  • Reporting:

    • Report the final solubility in mg/mL or mM, specifying the solvent and the temperature at which the measurement was made.

Practical Applications in Drug Development

  • Reaction Chemistry: Knowledge of solubility in solvents like DMF, THF, or Dichloromethane is crucial for selecting appropriate conditions for synthetic transformations, ensuring reactants are in the solution phase.

  • Compound Screening: For high-throughput screening (HTS), compounds are typically dissolved in DMSO. Knowing the maximum solubility in DMSO is essential to prevent compound precipitation in assay plates, which can lead to false-negative results.[5]

  • Formulation Development: Solubility data in various pharmaceutically acceptable solvents (e.g., ethanol) is a prerequisite for developing liquid formulations for preclinical studies. Poor solubility often signals future challenges in achieving adequate bioavailability.

Conclusion

While direct quantitative solubility data for this compound remains elusive in published literature, a robust scientific understanding can be constructed through its physicochemical properties and analysis of its structural analog, 6-Chloronicotinic acid. The compound is predicted to have the highest solubility in polar aprotic and polar protic solvents, driven by strong hydrogen bonding interactions. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable method for experimental determination. This guide serves as a foundational resource for scientists and developers, enabling informed decisions in synthesis, screening, and formulation involving this important chemical entity.

References

6-Chloro-5-iodonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development. The document details its core chemical and physical properties, outlines a representative synthetic pathway and purification protocol, and explores its strategic importance as a versatile building block in medicinal chemistry. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a critical resource for its application in the synthesis of novel chemical entities.

Introduction: A Key Heterocyclic Building Block

This compound is a substituted pyridine carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a pyridine ring functionalized with a carboxylic acid group, a chlorine atom, and an iodine atom at specific positions. This unique combination of functional groups makes it a highly versatile reagent, offering multiple reactive sites for chemical modification. The presence of halogens, particularly chlorine, is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability and binding affinity.[1][2] This guide provides an in-depth look at the foundational data, synthesis, and strategic applications of this important compound.

Core Physicochemical and Identity Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. The data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[3]
Molecular Weight 283.45 g/mol [3]
CAS Number 59782-87-5[3]
Appearance Off-white to light yellow solid[3]
Melting Point 196-198 °C[3]
Boiling Point (Predicted) 411.8 ± 45.0 °C[3]
Density (Predicted) 2.193 ± 0.06 g/cm³[3]
pKa (Predicted) 2.89 ± 0.10[3]

Synthesis and Purification Workflow

The reliable synthesis and purification of starting materials are critical for the success of any multi-step chemical synthesis campaign. The methodologies must be robust, scalable, and yield a product of high purity to avoid complications in subsequent reactions.

Representative Synthesis Pathway

A common and practical method for preparing this compound involves the oxidation of 2-chloro-3-iodo-5-picoline (2-chloro-3-iodo-5-methylpyridine).[3]

Rationale for Pathway Selection: This pathway is often selected due to the commercial availability of the starting picoline derivative. Oxidation of a methyl group on an electron-deficient pyridine ring to a carboxylic acid is a standard and well-documented transformation in organic chemistry. This method avoids more hazardous or environmentally challenging reagents that may be required for other synthetic routes.[4]

SynthesisWorkflow Start Starting Material: 2-Chloro-3-iodo-5-picoline Oxidation Oxidation Reaction (e.g., using a strong oxidizing agent like KMnO₄ or catalytic oxidation) Start->Oxidation Step 1 Workup Acidic Workup & Isolation (Quenching, acidification to precipitate the product) Oxidation->Workup Step 2 Crude Crude this compound Workup->Crude Yields Purification Purification Step (Recrystallization) Crude->Purification Step 3 Final Pure Product: This compound (>99% Purity) Purification->Final Yields

Caption: High-level workflow for the synthesis and purification of this compound.

Self-Validating Purification Protocol

Achieving high purity is essential for an intermediate, as impurities can interfere with downstream reactions. A purification method based on recrystallization is highly effective for crystalline solids like this compound. This protocol is self-validating because the final purity is confirmed by an independent analytical method (e.g., HPLC), and the consistent melting point of the purified product serves as an indicator of purity.

Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent system. For related compounds like 6-chloronicotinic acid, methanol is an effective recrystallization solvent.[5][6] The target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., methanol). Heat the mixture to reflux with stirring until all the solid dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and maintain reflux for 5-10 minutes. The activated carbon adsorbs colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a pure, crystalline solid. A purity of >99.5% is often achievable with this method.[5]

Strategic Role in Drug Discovery

The molecular architecture of this compound provides three distinct points for chemical modification, making it a powerful building block for creating libraries of complex molecules.

BuildingBlock Core This compound Carboxylic Acid (-COOH) Chloro Group (-Cl) Iodo Group (-I) Reaction1 Amide Coupling, Esterification Core:f0->Reaction1 Reaction2 Nucleophilic Aromatic Substitution (SNAr) Core:f1->Reaction2 Reaction3 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Core:f2->Reaction3 Product Diverse & Complex Target Molecules Reaction1->Product Reaction2->Product Reaction3->Product

References

Spectroscopic Data of 6-Chloro-5-iodonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the expected spectroscopic characteristics of 6-Chloro-5-iodonicotinic acid. As a specialized halogenated pyridine derivative, its unambiguous structural confirmation is paramount for applications in medicinal chemistry and materials science. This document is structured to provide not only the anticipated spectral data but also the underlying principles and field-proven experimental protocols for acquiring such data.

Disclaimer: As of the latest literature review, publicly accessible, experimentally verified spectra for this compound are not available. The data presented herein are predicted values based on established spectroscopic principles and data from structurally analogous compounds. These predictions are intended to serve as a reference for researchers in identifying and characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Sample Preparation and Acquisition

High-quality NMR spectra are contingent upon meticulous sample preparation.[1][2] The following protocol outlines the standard procedure for acquiring spectra for a solid organic compound like this compound.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR using an analytical balance.[3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar compounds like carboxylic acids. Chloroform-d (CDCl₃) can also be used.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a homogenous solution.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[4]

  • Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[3]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue and a suitable solvent (e.g., isopropanol) to remove any fingerprints or dust before inserting it into the spectrometer.[5]

  • Data Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer. The residual solvent peak (e.g., ~2.50 ppm for DMSO-d₅) can be used as an internal reference.[2]

Predicted ¹H NMR Data

The structure of this compound presents a simple aromatic region with two non-equivalent protons. Their chemical shifts are influenced by the anisotropic effect of the pyridine ring and the electronic effects of the substituents.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-2~8.9 - 9.1Doublet (d)~2.0 - 2.5Proton ortho to the ring nitrogen and meta to the carboxylic acid.
H-4~8.4 - 8.6Doublet (d)~2.0 - 2.5Proton meta to both the ring nitrogen and the carboxylic acid.
COOH~13.0 - 14.0Broad Singlet (br s)-Carboxylic acid proton.

Interpretation:

  • H-2: This proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carboxylic acid group.

  • H-4: This proton is also in a deshielded environment but is generally found slightly upfield compared to H-2.

  • Coupling: The two aromatic protons (H-2 and H-4) are meta to each other, which typically results in a small coupling constant (⁴JHH) in the range of 2-3 Hz.

  • Carboxylic Acid Proton: The acidic proton will appear as a broad singlet at a very downfield chemical shift, and its position can be concentration-dependent.

Predicted ¹³C NMR Data

Broadband proton-decoupled ¹³C NMR will show six distinct signals corresponding to each unique carbon atom in the molecule.[6]

Predicted SignalChemical Shift (δ, ppm)Assignment
C=O~165 - 170Carboxylic Acid Carbonyl
C-6~152 - 156Carbon bearing the Chlorine
C-2~150 - 154Carbon adjacent to Nitrogen
C-4~145 - 149CH Carbon
C-3~130 - 135Carbon bearing the Carboxylic Acid
C-5~95 - 105Carbon bearing the Iodine

Interpretation:

  • Carbonyl Carbon (C=O): As is typical for carboxylic acids, this carbon will be the most downfield signal.

  • Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the highly electronegative chlorine (C-6) and the carbon adjacent to the nitrogen (C-2) are expected at the downfield end of the aromatic region.

  • Iodine-Substituted Carbon (C-5): The "heavy atom effect" of iodine is expected to shift the C-5 signal significantly upfield compared to other aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method is a common and reliable technique for obtaining high-quality IR spectra.[7]

Methodology:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to eliminate moisture, which has strong IR absorption bands.[7]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a very fine powder.[8]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure a homogenous dispersion.[8][9]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[7] This should form a thin, transparent, or translucent pellet.

  • Background Collection: Run a background spectrum using a pellet made of pure KBr to account for any atmospheric or instrumental interferences.[8]

  • Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
~1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (dimer)
~1600 - 1580MediumC=C / C=N StretchAromatic Ring
~1450 - 1400MediumC=C / C=N StretchAromatic Ring
~1300 - 1200MediumC-O StretchCarboxylic Acid
~950 - 900Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid (dimer)
~850 - 750Medium-StrongC-H Bend (out-of-plane)Aromatic Ring
~800 - 600MediumC-Cl StretchChloro-aromatic

Interpretation:

  • O-H Stretch: The most prominent feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is the definitive signal for the carbonyl group of the carboxylic acid.[10]

  • Aromatic Stretches: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the pyridine ring.[5]

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain complex vibrations, including C-O stretching, O-H bending, and C-Cl stretching, which are unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is ideal for analyzing polar, thermally labile molecules by transferring them from solution to the gas phase as ions with minimal fragmentation.[11][12]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).

  • Ionization: A high voltage (typically 2-5 kV) is applied to the capillary needle, causing the sample solution to form a fine spray of charged droplets.

  • Desolvation: A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the analyte.[11]

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio and detected. The analysis can be done in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

Predicted Mass Spectrometry Data

Molecular Weight: 283.45 g/mol (C₆H₃ClINO₂)

Expected Ionization:

  • Positive Mode: [M+H]⁺ at m/z 284.9

  • Negative Mode: [M-H]⁻ at m/z 282.9

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion. The ratio of the [M]⁺ peak (containing ³⁵Cl) to the [M+2]⁺ peak (containing ³⁷Cl) will be approximately 3:1.

Predicted Major Fragments: Fragmentation provides structural clues. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals.

Fragment m/z (for ³⁵Cl)LossFormula of Fragment
238.9-COOH (45 u)C₅H₃ClIN⁺
203.9-COOH, -Cl (80 u)C₅H₃IN⁺
157.9-I (127 u)C₆H₃ClNO₂⁺
111.9-I, -COOH (172 u)C₅H₃ClN⁺

Interpretation:

  • Molecular Ion Peak: The molecular ion peak should be clearly visible, and its isotopic distribution will confirm the presence of one chlorine atom.

  • Loss of Carboxylic Group: A very common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), which would result in a significant peak at m/z 238.9.[2]

  • Halogen Loss: Cleavage of the C-I or C-Cl bonds will also occur. Due to the weaker C-I bond, the loss of an iodine radical is a probable fragmentation pathway.

Workflow Visualizations

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert acquire 5. Acquire FID insert->acquire process 6. Fourier Transform & Phasing acquire->process analyze 7. Analyze Spectrum (Shifts, Coupling) process->analyze

Caption: Workflow for NMR analysis.

FT-IR Spectroscopy (KBr) Workflow

FTIR_Workflow cluster_prep Pellet Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample 1. Grind Sample (1-2 mg) mix_kbr 2. Mix with Dried KBr grind_sample->mix_kbr press_pellet 3. Press into Transparent Pellet mix_kbr->press_pellet background 4. Collect Background press_pellet->background run_sample 5. Acquire Sample Spectrum background->run_sample analyze 6. Identify Absorption Bands (cm⁻¹) run_sample->analyze

Caption: Workflow for FT-IR analysis via KBr pellet.

ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization & Analysis cluster_detect Data Interpretation dissolve 1. Prepare Dilute Solution (µg/mL) load 2. Load into Syringe Pump dissolve->load infuse 3. Infuse into ESI Source load->infuse ionize 4. Generate Gas- Phase Ions infuse->ionize analyze 5. Separate by m/z ionize->analyze detect 6. Detect Ions & Generate Spectrum analyze->detect interpret 7. Analyze M⁺ & Fragments detect->interpret

Caption: Workflow for ESI-MS analysis.

References

chemical structure and IUPAC name of 6-Chloro-5-iodonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid: Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of chloro, iodo, and carboxylic acid functional groups on the pyridine ring makes it a versatile intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, physicochemical properties, and its significant role as a precursor in the development of novel therapeutic agents, aimed at researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

IUPAC Name: 6-chloro-5-iodopyridine-3-carboxylic acid[1]

Synonyms: 6-Chloro-5-iodo-3-pyridinecarboxylic acid, 5-Iodo-6-chloronicotinic acid[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physical and chemical properties of this compound are summarized in the table below. These parameters are essential for designing reaction conditions, purification strategies, and for assessing the compound's stability.

PropertyValueSource
CAS Number 59782-87-5[1]
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 196-198 °C[1]
Boiling Point (Predicted) 411.8 ± 45.0 °C[1]
Density (Predicted) 2.193 ± 0.06 g/cm³[1]
pKa (Predicted) 2.89 ± 0.10[1]

Comprehensive Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the oxidation of its precursor, 2-chloro-3-iodo-5-picoline.

Synthesis Workflow:

SynthesisWorkflow start 3-Amino-2-chloro-5-methylpyridine diazotization Diazotization (NaNO₂, HCl, -15°C to -10°C) start->diazotization sandmeyer Sandmeyer Reaction (KI, -5°C to RT) diazotization->sandmeyer intermediate 2-Chloro-3-iodo-5-picoline sandmeyer->intermediate oxidation Oxidation (KMnO₄, H₂O, 100°C) intermediate->oxidation purification Purification (Filtration, pH adjustment, Crystallization) oxidation->purification product This compound purification->product

Caption: Overall synthesis workflow from the starting amine.

Part 1: Synthesis of 2-Chloro-3-iodo-5-picoline (Precursor)

The precursor is synthesized from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer reaction. This classic transformation is a reliable method for introducing an iodo group onto an aromatic ring.

Experimental Protocol:

  • Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine (3.51 mmol) in a concentrated aqueous solution of hydrochloric acid (37%, 4 mL). Cool the solution to -15 °C in an appropriate bath.[2]

  • Add a solution of sodium nitrite (5.26 mmol) in water (10 mL) dropwise, ensuring the internal temperature does not rise above -10 °C. Stir the resulting mixture at this temperature for 15 minutes to ensure complete formation of the diazonium salt.[2]

  • Iodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (10.52 mmol) in water (10 mL). Add this solution dropwise to the diazonium salt mixture, maintaining the temperature below -5 °C.[2]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[2]

  • Work-up and Purification: Quench the reaction by slowly adding a 10 N aqueous sodium hydroxide solution until the pH reaches 11. Extract the product with dichloromethane (3 x 30 mL).[2]

  • Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

  • Purify the resulting residue by column chromatography on silica gel (ethyl acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid (93% yield).[2]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization step is performed at sub-zero temperatures because diazonium salts are highly unstable and can decompose explosively at higher temperatures.

  • Potassium Iodide: KI serves as the iodide source. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt in the Sandmeyer reaction.

  • Basic Quench: The addition of NaOH neutralizes the strong acid used in the diazotization step and ensures the product is in its free base form for efficient extraction into an organic solvent.

Part 2: Synthesis of this compound

This step involves the oxidation of the methyl group of the picoline precursor to a carboxylic acid. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (15.8 mmol) in water (160 mL). Heat the mixture to 80 °C to ensure complete dissolution.[3]

  • Oxidation: Add potassium permanganate (39.5 mmol) in batches to the heated solution. After the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours.[3]

  • Filtration: Upon completion, filter the hot reaction solution through Celite 545 to remove the manganese dioxide byproduct. Wash the filter cake with hot water (3 x 20 mL) to recover any adsorbed product.[3]

  • Isolation and Purification: Combine the filtrates and concentrate the volume by half. Cool the solution to 0 °C. Adjust the pH to isolate the carboxylic acid, which will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry to obtain this compound.[3]

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO₄): This strong oxidizing agent is effective for converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a series of oxidative steps.

  • Heating to Reflux: The oxidation requires significant energy input to proceed at a reasonable rate, hence the need for heating to reflux.

  • Filtration through Celite: Manganese dioxide (MnO₂), a brown solid, is an insoluble byproduct of the permanganate oxidation. Filtering the hot solution through a pad of Celite effectively removes this fine particulate matter.

  • pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate salt form at basic or neutral pH. Acidification of the solution protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate, allowing for its isolation.

Reactivity and Spectroscopic Characterization

The reactivity of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification or amidation. The chloro and iodo substituents are on an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic substitution. Furthermore, the iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon bond formation.

Characterization of the final product relies on standard spectroscopic techniques. While specific spectra are proprietary, chemical databases confirm the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[4] These techniques are crucial for confirming the identity and purity of the synthesized material.

  • ¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring.

  • ¹³C NMR: Would confirm the presence of the six unique carbon atoms in the molecule.

  • IR Spectroscopy: Would display a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound (283.45 g/mol ).

Application in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but is a high-value intermediate in the synthesis of APIs. Its utility lies in its pre-functionalized scaffold, which allows for the efficient construction of more complex drug candidates.

A notable application is its role as a precursor in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate .[5] This trifluoromethylated compound is a key intermediate for a new class of anti-infective agents.[5] The synthesis involves converting the iodo group of a derivative of this compound to a trifluoromethyl group, a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability. The presence of chlorine on the pyridine ring is a feature found in many FDA-approved drugs, contributing to their biological activity and pharmacokinetic profiles.[6]

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by the synthetic versatility of its functional groups. The robust and well-documented synthesis protocols allow for its reliable production, enabling its use in complex synthetic campaigns. For researchers and scientists in drug development, this compound represents a key starting point for accessing novel chemical entities, particularly in the fields of anti-infectives and other therapeutic areas where halogenated heterocyclic scaffolds are prevalent. A thorough understanding of its synthesis, reactivity, and properties is therefore essential for leveraging its full potential in the advancement of medicinal chemistry.

References

The Strategic Application of 6-Chloro-5-iodonicotinic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 6-Chloro-5-iodonicotinic acid emerges as a scaffold of significant interest. Its unique substitution pattern, featuring two distinct and orthogonally reactive halogen atoms on a biologically relevant nicotinic acid core, presents a versatile platform for the synthesis of diverse compound libraries. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthetic accessibility, its strategic utility in advanced cross-coupling methodologies, and its potential as a foundational element in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel anti-infective and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Architectural Advantage: Understanding the this compound Scaffold

This compound is a pyridine-3-carboxylic acid derivative distinguished by the presence of a chlorine atom at the 6-position and an iodine atom at the 5-position. This specific arrangement of functional groups is not a random assortment but a calculated design that offers significant advantages in synthetic and medicinal chemistry.

  • Orthogonal Reactivity: The key to the utility of this molecule lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 5-position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, while leaving the 6-chloro position intact for subsequent transformations.

  • Bioisosteric Potential: The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or be converted to other functional groups like amides or esters to modulate pharmacokinetic properties. Halogen atoms themselves can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[1][2]

  • Three-Dimensional Vectorial Expansion: The ability to sequentially and selectively modify the 5- and 6-positions, in addition to the 3-position (carboxylic acid), allows for the systematic exploration of chemical space in three dimensions. This is crucial for optimizing the interaction of a molecule with the binding pocket of a biological target.

Synthetic Accessibility and Core Functionalization Strategies

The practical application of any building block in drug discovery is contingent upon its accessibility. This compound can be synthesized from commercially available starting materials. A common route involves the oxidation of 2-chloro-5-iodo-3-methylpyridine.[3] More modern and environmentally benign methods are also being explored, such as the direct catalytic oxidation of 2-chloro-5-methylpyridine followed by iodination.[4]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The true power of the this compound scaffold is unlocked through a series of well-established and robust cross-coupling reactions. These methodologies provide the tools to append a wide array of chemical moieties, thereby generating libraries of diverse compounds for biological screening.

G start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkynes) start->sonogashira Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst, Base intermediate 6-Chloro-5-substituted-nicotinic acid suzuki->intermediate sonogashira->intermediate buchwald->intermediate second_coupling Second Cross-Coupling (Suzuki, Amination, etc.) at C6-Cl intermediate->second_coupling Pd Catalyst, Base amide_formation Amide Coupling intermediate->amide_formation Coupling Reagents final_product Disubstituted Nicotinic Acid Derivative second_coupling->final_product final_product->amide_formation Coupling Reagents final_amide Final Amide Product amide_formation->final_amide

Caption: Sequential functionalization of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 6-chloro-5-aryl-nicotinic acid.

Causality: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation. The use of a dioxane/water solvent system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

Potential Therapeutic Applications: A Landscape of Opportunity

The structural features of this compound make it an attractive starting point for the development of a wide range of therapeutic agents. The following sections outline key areas where derivatives of this scaffold could make a significant impact.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[5] Many approved kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase domain. The nicotinic acid scaffold is a known "hinge-binder." The ability to introduce diverse substituents at the 5- and 6-positions of the this compound core allows for the optimization of interactions with the solvent-exposed regions of the ATP-binding pocket, which can enhance potency and selectivity.

Potential Kinase Targets:

  • Janus Kinases (JAKs): Inhibitors of the JAK family of tyrosine kinases are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.[6][7] The development of next-generation JAK inhibitors with improved selectivity profiles is an active area of research.

  • p38 MAP Kinase: This kinase is a key regulator of inflammatory cytokine production, making it a target for anti-inflammatory therapies.[1][8] Several p38 inhibitors are in clinical development.

G start This compound hinge_binder Nicotinic Acid Core (Hinge Binding Motif) start->hinge_binder c5_sub C5-Substituent (Suzuki, Sonogashira, etc.) start->c5_sub c6_sub C6-Substituent (Amination, etc.) start->c6_sub kinase_pocket Kinase ATP Binding Pocket hinge_binder->kinase_pocket Binds to Hinge Region c5_sub->kinase_pocket Interacts with Solvent Front c6_sub->kinase_pocket Explores Hydrophobic Pockets potency Increased Potency and Selectivity kinase_pocket->potency

Caption: Design strategy for kinase inhibitors.

GPCR Modulators: Fine-Tuning Cellular Signaling

G-protein coupled receptors are the largest family of membrane proteins and are the targets of a significant portion of all approved drugs.[9] While traditional GPCR drugs are orthosteric ligands that bind to the same site as the endogenous ligand, there is growing interest in allosteric modulators. These molecules bind to a different site on the receptor and can fine-tune the receptor's response to the endogenous ligand, offering the potential for greater selectivity and a better side-effect profile.[10][11] Nicotinic acid itself is the endogenous ligand for the nicotinic acid receptors (e.g., GPR109A), and derivatives of nicotinic acid have been explored as allosteric modulators of other GPCRs, including nicotinic acetylcholine receptors.[10]

Potential GPCR Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels, but they are also subject to allosteric modulation. Modulators of nAChRs have potential in treating neurological and psychiatric disorders.[10]

  • Other GPCRs: The diverse libraries of compounds that can be generated from this compound could be screened against a wide range of GPCRs to identify novel allosteric modulators.

Anti-Infective and Anti-Inflammatory Agents

The nicotinamide scaffold is found in many compounds with antimicrobial activity.[3][12][13] The ability to introduce a variety of lipophilic and electron-withdrawing/donating groups onto the this compound core could lead to the discovery of novel antibacterial and antifungal agents. Similarly, as discussed in the context of p38 MAP kinase inhibitors, the nicotinic acid scaffold can be a starting point for the development of potent anti-inflammatory agents.[14][15]

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its pre-installed and orthogonally reactive halogen atoms, coupled with the inherent biological relevance of the nicotinic acid core, provide a powerful platform for the efficient synthesis of diverse and complex small molecules. The potential applications of this scaffold span a wide range of therapeutic areas, from oncology and immunology to neurology and infectious diseases. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic use of well-designed building blocks like this compound will be instrumental in accelerating the discovery of the next generation of medicines.

References

6-Chloro-5-iodonicotinic Acid: A Versatile Halogenated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among the myriad of available building blocks, 6-chloro-5-iodonicotinic acid stands out as a uniquely powerful and versatile intermediate. Its value lies in the orthogonal reactivity of its three distinct functional handles: a reactive iodo group, a less reactive chloro group, and a modifiable carboxylic acid. This trifecta of functionalities allows for a programmed, stepwise elaboration of the pyridine core, enabling the construction of complex, highly substituted molecular architectures that would be challenging to access through other means.

This guide, intended for chemists in research and development, provides a deep dive into the synthesis, reactivity, and application of this compound. We will move beyond simple procedural descriptions to explain the underlying principles that govern its reactivity, offering field-proven insights into optimizing its use in key synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful synthetic planning.

PropertyValueSource
CAS Number 59782-87-5[1]
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 196-198 °C[1]
pKa 2.89 ± 0.10 (Predicted)[1]
Density 2.193 ± 0.06 g/cm³ (Predicted)[1]

Spectroscopic Data Summary:

  • ¹H NMR (DMSO-d₆): Resonances are typically observed around δ 8.65 (d, 1H) and δ 8.83 (d, 1H), corresponding to the two aromatic protons on the pyridine ring.[1]

  • ¹³C NMR (DMSO-d₆): Key signals include the carbon bearing the iodine at approximately δ 96.0, the carboxylic carbon around δ 164.3, and the carbon attached to chlorine near δ 157.1.[1]

  • Infrared (IR) : Characteristic peaks include a broad band for the carboxylic acid O-H stretch (2400-3100 cm⁻¹) and a strong carbonyl (C=O) stretch around 1701 cm⁻¹.[1]

  • Mass Spectrometry (ESI-MS) : In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 281.87.[1]

Synthesis of this compound

The reliable and scalable synthesis of this building block is crucial for its practical application. One common and effective route involves the oxidation of a commercially available picoline derivative.

Synthetic Pathway: Oxidation of 2-Chloro-3-iodo-5-picoline

This method leverages the robust oxidizing power of potassium permanganate (KMnO₄) to convert the methyl group of 2-chloro-3-iodo-5-picoline into a carboxylic acid. The choice of an aqueous medium is both economical and effective for this transformation.

Synthesis_of_6_Chloro_5_iodonicotinic_acid cluster_0 Oxidation Reaction start 2-Chloro-3-iodo-5-picoline product This compound start->product Oxidation reagents 1. KMnO₄, H₂O, Reflux 2. HCl (aq)

Caption: Oxidation of 2-chloro-3-iodo-5-picoline to the target acid.

Experimental Protocol: Synthesis via Oxidation

This protocol is a representative example based on established literature procedures.[1]

  • Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (1.0 eq) in water (approx. 40 mL per gram of starting material) and heat the mixture to 80 °C until a clear solution is obtained.

  • Oxidation: To the hot solution, add potassium permanganate (2.5 eq) portion-wise to control the exotherm. After the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours. Causality: The elevated temperature is necessary to drive the oxidation to completion. Portion-wise addition of KMnO₄, a strong oxidant, prevents a runaway reaction.

  • Workup & Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water. Causality: Filtering the solution while hot is critical to prevent premature precipitation of the product and ensure efficient removal of the solid MnO₂.

  • Acidification & Isolation: Combine the filtrates and concentrate the volume by approximately half under reduced pressure. Cool the solution to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise to adjust the pH to 1-2. Causality: The product is a carboxylic acid, which is soluble in its carboxylate salt form at basic/neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate out of the aqueous solution.

  • Purification: Collect the resulting white precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to afford pure this compound.

Key Synthetic Transformations: A Chemist's Guide

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, readily undergoing oxidative addition to Pd(0) under milder conditions than the more robust C-Cl bond. This reactivity difference is the cornerstone of its application as a building block, enabling selective, sequential functionalization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki reaction is a workhorse for creating biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals.[2][3] The reaction couples the organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Cycle center Catalytic Cycle pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)-I]L₂ pd0->pd2_complex Oxidative Addition transmetalation [Ar-Pd(II)-R]L₂ pd2_complex->transmetalation Transmetalation product_complex Ar-R transmetalation->product_complex Reductive Elimination product_complex->pd0 aryl_halide Ar-I aryl_halide->pd0 boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Selective Suzuki Coupling at the C-5 Position

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. Causality: The base is often inorganic and requires an aqueous phase for solubility, while the organic substrates and catalyst reside in the organic phase. This biphasic system facilitates the reaction at the interface.

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS. Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Heat provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The pH may need to be adjusted to ensure the carboxylic acid product is in a neutral form for efficient extraction. Purify the crude product via column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[4] This reaction is exceptionally valuable for building rigid scaffolds and linear connectors in medicinal chemistry and materials science. It typically requires a palladium catalyst and a copper(I) co-catalyst.[4]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I pd0->pd_complex Oxidative Addition (Ar-I) pd_alkynyl Ar-Pd(II)-C≡CR pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transfers Alkynyl Group alkyne H-C≡CR + Base alkyne->cu_acetylide Deprotonation & Complexation Buchwald_Hartwig_Cycle center Catalytic Cycle pd0 Pd(0)L pd2_complex [Ar-Pd(II)-X]L pd0->pd2_complex Oxidative Addition pd_amido [Ar-Pd(II)-NR₂]L pd2_complex->pd_amido Amine Coordination & Deprotonation product Ar-NR₂ pd_amido->product Reductive Elimination product->pd0 aryl_halide Ar-X aryl_halide->pd0 amine HNR₂ + Base amine->pd2_complex

References

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodonicotinic acid, a halogenated pyridine derivative, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring both a chloro and an iodo group on the nicotinic acid scaffold, offers multiple reaction sites for further chemical modification. This guide provides a comprehensive overview of the discovery and history of this compound, details its physicochemical properties, outlines plausible synthetic routes with detailed experimental considerations, and explores its applications as a key intermediate in the creation of novel therapeutic agents.

Introduction and Physicochemical Properties

This compound, with the CAS Registry Number 59782-87-5, is a substituted pyridine carboxylic acid. The presence of three distinct functional groups—a carboxylic acid, a chloro substituent, and an iodo substituent—on the pyridine ring makes it a highly versatile intermediate in organic synthesis. The chloro and iodo groups can be selectively targeted in various cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[Cymit Quimica]
Molecular Weight 283.45 g/mol [Cymit Quimica]
Appearance Off-white to light yellow solid[Cymit Quimica]
Melting Point 196-198 °C[Cymit Quimica]
Boiling Point (Predicted) 411.8 ± 45.0 °C[Cymit Quimica]
Density (Predicted) 2.193 ± 0.06 g/cm³[Cymit Quimica]
pKa (Predicted) 2.89 ± 0.10[Cymit Quimica]

Historical Perspective and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its existence and utility are documented through its role as a key intermediate in more recent and complex chemical syntheses. The development of this compound is intrinsically linked to the broader exploration of halogenated pyridines as versatile synthons in medicinal chemistry.

The likely first synthesis of this compound would have been driven by the need for a functionalized nicotinic acid derivative for use in the synthesis of targeted pharmaceutical compounds. Its structural precursor, 6-chloronicotinic acid, has a more established history and is a known transformation product of certain neonicotinoid insecticides. The subsequent iodination of this or a related precursor would have been a logical step to introduce a more reactive site for carbon-carbon or carbon-heteroatom bond formation, a common strategy in drug discovery.

Synthetic Methodologies: A Proposed Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from more readily available precursors. A plausible and efficient synthetic route involves the preparation of a key intermediate, 2-chloro-3-iodo-5-methylpyridine, followed by the oxidation of the methyl group to a carboxylic acid.

Synthesis of the Key Precursor: 2-Chloro-3-iodo-5-methylpyridine

The synthesis of 2-chloro-3-iodo-5-methylpyridine (CAS 59782-91-1) is a critical first stage. This can be achieved from 2-chloro-5-methylpyridine through a nitration, reduction, and subsequent Sandmeyer-type iodination.

Synthesis_Precursor A 2-Chloro-5-methylpyridine B 2-Chloro-5-methyl-3-nitropyridine A->B HNO₃/H₂SO₄ C 3-Amino-2-chloro-5-methylpyridine B->C Reduction (e.g., Fe/HCl) D 2-Chloro-3-iodo-5-methylpyridine C->D 1. NaNO₂/HCl 2. KI

Diagram 1: Synthetic pathway to 2-chloro-3-iodo-5-methylpyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-iodo-5-methylpyridine

  • Nitration: 2-Chloro-5-methylpyridine is carefully treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position of the pyridine ring. The reaction is typically performed at low temperatures to control the exothermicity.

  • Reduction: The resulting 2-chloro-5-methyl-3-nitropyridine is then reduced to the corresponding amine. Common reducing agents for this transformation include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation.

  • Diazotization and Iodination (Sandmeyer Reaction): The 3-amino-2-chloro-5-methylpyridine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This unstable intermediate is then treated with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding the desired 2-chloro-3-iodo-5-methylpyridine.

Oxidation to this compound

The final step in the proposed synthesis is the oxidation of the methyl group of 2-chloro-3-iodo-5-methylpyridine to a carboxylic acid. The oxidation of methylpyridines (picolines) to their corresponding carboxylic acids is a well-established transformation in organic chemistry. Several methods can be employed, with the choice often depending on the desired scale, yield, and environmental considerations.

Oxidation_Step D 2-Chloro-3-iodo-5-methylpyridine E This compound D->E Oxidation KMnO4 KMnO₄ O2_cat O₂/Catalyst HNO3 HNO₃

Diagram 2: Oxidation of the key precursor to the final product.

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[1][2] The reaction is typically carried out in an aqueous solution, and the pH can be adjusted to control the reactivity. A drawback of this method is the generation of manganese dioxide as a stoichiometric byproduct.[3]

  • Catalytic Oxidation with Oxygen (O₂): This method is often preferred for industrial-scale synthesis due to its cost-effectiveness and reduced environmental impact.[3] It typically involves the use of a transition metal catalyst, such as cobalt or manganese salts, and is carried out at elevated temperatures and pressures.[4][5]

  • Nitric Acid (HNO₃): Concentrated nitric acid can also be used to oxidize the methyl group. This method is effective but can be hazardous and may lead to the formation of undesired nitrated byproducts.

Experimental Protocol: Permanganate Oxidation of 2-Chloro-3-iodo-5-methylpyridine (Proposed)

  • Reaction Setup: A solution of 2-chloro-3-iodo-5-methylpyridine is prepared in a suitable solvent, such as a mixture of pyridine and water or aqueous sodium hydroxide.

  • Addition of Oxidant: A solution of potassium permanganate is added portion-wise to the reaction mixture. The reaction is often heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.

  • Isolation and Purification: The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization.

Applications in Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The chloro and iodo substituents provide orthogonal handles for a variety of chemical transformations.

  • Cross-Coupling Reactions: The iodo group is particularly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, alkyl, and alkynyl groups at the 5-position of the pyridine ring.

  • Nucleophilic Aromatic Substitution: The chloro group at the 6-position can undergo nucleophilic aromatic substitution, although this typically requires forcing conditions or activation by electron-withdrawing groups.

  • Amide and Ester Formation: The carboxylic acid functionality is readily converted into amides and esters, allowing for the connection of the nicotinic acid scaffold to other molecular fragments.

A notable application is its use in the synthesis of novel anti-infective agents. For example, it is a precursor to methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the development of new anti-infective drugs.[6] The trifluoromethyl group is a common motif in modern pharmaceuticals, and the synthesis of this intermediate highlights the importance of this compound in accessing such structures.

Conclusion

This compound, while not a widely known compound in its own right, represents a critical class of highly functionalized building blocks that are indispensable in modern drug discovery and development. Its synthesis, achievable through a logical sequence of well-established chemical transformations, provides access to a molecule with multiple points for diversification. The strategic placement of chloro, iodo, and carboxylic acid functionalities on the pyridine ring allows for the precise and controlled construction of complex molecular architectures, ultimately enabling the synthesis of novel therapeutic agents. As the demand for new and more effective pharmaceuticals continues to grow, the importance of such versatile intermediates is certain to increase.

References

An In-Depth Technical Guide to the Safe Handling and Application of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 6-Chloro-5-iodonicotinic acid, a key building block in pharmaceutical and agrochemical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Compound Profile and Significance

This compound (CAS No. 59782-87-5) is a halogenated pyridine derivative. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and an iodine atom on the pyridine ring, makes it a versatile intermediate in organic synthesis. The distinct electronic properties conferred by the halogen substituents and the carboxylic acid functional group allow for a range of chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and specialized chemicals.

Key Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance Off-white to light yellow solid[1]
Melting Point 196-198 °C[1]
Boiling Point (Predicted) 411.8 ± 45.0 °C[1]
Density (Predicted) 2.193 ± 0.06 g/cm³[1]
pKa (Predicted) 2.89 ± 0.10[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe handling. While specific toxicological data for this compound is limited, information from structurally related compounds, such as 6-chloronicotinic acid, provides valuable insights into its potential hazards.[1][2]

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Harmful if Swallowed: Classified with a risk statement of R22 (Harmful if swallowed).[1]

The toxicological properties of this compound have not been fully investigated.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have other potential health effects.

GHS Hazard Classification

Based on data for similar compounds, the following GHS classifications are likely applicable:

  • Skin Irritation (Category 2) [1]

  • Eye Irritation (Category 2A) [1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[3] A face shield should be worn in situations where there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: In situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound node_respiratory Respiratory Protection (As needed, based on risk assessment) node_eye_face Eye and Face Protection (Goggles/Safety Glasses, Face Shield) node_skin Skin Protection (Gloves, Lab Coat)

Caption: Hierarchy of essential PPE for handling this compound.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep in a dark place under an inert atmosphere.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

Reactivity and Incompatibility

Understanding the reactivity of this compound is crucial for safe handling and for planning synthetic transformations.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Reactivity with Nucleophiles: The pyridine ring is electron-deficient, particularly at the positions ortho and para to the ring nitrogen. This makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SNAr) by various nucleophiles.[5][6] The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer intermediate.[6]

  • Thermal Decomposition: When heated to decomposition, halogenated aromatic compounds can emit toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen iodide (HI).[3][7]

Reactivity_Profile compound This compound oxidizing_agents Strong Oxidizing Agents compound->oxidizing_agents Incompatible nucleophiles Nucleophiles (e.g., amines, alkoxides) compound->nucleophiles Nucleophilic Aromatic Substitution (SNAr) heat Heat (Thermal Decomposition) compound->heat Decomposition

Caption: Reactivity profile of this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid dust formation and contact with the substance. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Containment and Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols: Synthesis and Purification

The following protocols are generalized procedures and should be adapted based on a thorough literature review and risk assessment for each specific application.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-chloro-5-methylpyridine followed by iodination, or the direct halogenation of a suitable nicotinic acid precursor. The following is a generalized procedure for the oxidation of a substituted pyridine:

Step-by-Step Synthesis (General Example):

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the starting material (e.g., 2-chloro-5-methylpyridine) in a suitable solvent (e.g., chlorobenzene).[8]

  • Catalyst Addition: Add a catalyst, such as cobalt acetate.[8]

  • Oxidation: Heat the mixture to the desired reaction temperature (e.g., 70-100 °C) and bubble oxygen through the solution for a specified period (e.g., 4-7 hours).[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate and can be collected by filtration.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[8]

Synthesis_Workflow start Starting Material (e.g., 2-chloro-5-methylpyridine) reaction Oxidation (Catalyst, O₂, Heat) start->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 6-Chloronicotinic Acid purification->product

Caption: Generalized workflow for the synthesis of 6-chloronicotinic acid.

Purification of Nicotinic Acid Derivatives

Purification is critical to obtain a high-purity product. Recrystallization is a common method.

Step-by-Step Purification:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol).[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste, including rinse from cleaning glassware, in a labeled, sealed container. Halogenated organic waste should be segregated from non-halogenated waste.[9]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10] Do not dispose of down the drain.[1]

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established for this compound by major regulatory bodies such as OSHA or ACGIH. However, OELs for the parent compound, pyridine, can provide a conservative reference point.

  • OSHA PEL for Pyridine: 5 ppm (15 mg/m³) as an 8-hour time-weighted average (TWA).[11][12]

  • NIOSH REL for Pyridine: 5 ppm (15 mg/m³) as a 10-hour TWA.[12]

  • ACGIH TLV for Pyridine: 1 ppm as an 8-hour TWA.[13]

Given the added halogenation of this compound, it is prudent to maintain exposure levels well below the limits for pyridine.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the principles of hazard assessment, engineering controls, proper use of personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize risks and foster a culture of safety in the laboratory.

References

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Oxidation of 2-chloro-3-iodo-5-picoline for the Generation of a Key Pharmaceutical Building Block

Abstract

Nicotinic acid derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The targeted synthesis of halogenated nicotinic acids, such as 6-Chloro-5-iodonicotinic acid, provides researchers with highly functionalized scaffolds for the development of novel therapeutic agents. This application note presents a detailed, reliable, and scalable protocol for the synthesis of this compound via the potassium permanganate-mediated oxidation of 2-chloro-3-iodo-5-picoline. We delve into the mechanistic rationale, provide a step-by-step experimental procedure, and outline critical safety considerations to ensure reproducible and safe execution.

Introduction and Scientific Principle

The conversion of an alkyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For pyridine derivatives, this oxidation is crucial for producing nicotinic acids, which are valuable intermediates in the pharmaceutical and agrochemical industries.[4][5] The starting material, 2-chloro-3-iodo-5-picoline, is a readily accessible substituted picoline.[6] The target molecule, this compound, retains the key halogen functionalities, making it an ideal precursor for further derivatization through cross-coupling reactions or other transformations.

The core of this protocol is the oxidation of the C5-methyl group of the picoline ring. Potassium permanganate (KMnO₄) is selected as the oxidant due to its high reactivity, efficacy in oxidizing alkyl side chains on heterocyclic rings, and well-documented use in similar transformations.[7] The reaction proceeds in an aqueous medium, which aligns with the principles of green chemistry by avoiding hazardous organic solvents.[8]

The overall chemical transformation is depicted below:

G cluster_reactants Starting Material cluster_products Product 2-chloro-3-iodo-5-picoline reagents 1. KMnO₄, H₂O 2. Reflux (100 °C) 3. HCl (aq) 2-chloro-3-iodo-5-picoline->reagents reactant_label 2-chloro-3-iodo-5-picoline 6-Chloro-5-iodonicotinic_acid product_label This compound reagents->6-Chloro-5-iodonicotinic_acid

Figure 1: Reaction scheme for the oxidation of 2-chloro-3-iodo-5-picoline.

The reaction mechanism involves the initial attack of the permanganate ion on the methyl group. This process is believed to proceed through a series of oxidative steps, ultimately cleaving the C-H bonds and forming the carboxylic acid. The manganese is reduced from the purple Mn(VII) oxidation state to manganese dioxide (MnO₂), a brown/black solid, which precipitates from the reaction mixture and serves as a visual indicator of reaction progress.

Materials, Reagents, and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-chloro-3-iodo-5-picoline≥97%CommercialStarting material.
Potassium permanganate (KMnO₄)ACS Reagent, ≥99.0%CommercialStrong oxidizing agent.
Hydrochloric Acid (HCl)37%, ACS ReagentCommercialUsed for acidification.
Deionized Water (H₂O)High PurityIn-houseSolvent and wash liquid.
Celite® 545N/ACommercialFiltration aid.
Round-bottom flask (500 mL)N/AStandard LabwareReaction vessel.
Reflux condenserN/AStandard LabwareTo prevent solvent loss.
Heating mantle with stirrerN/AStandard LabwareFor heating and mixing.
Büchner funnel and filter flaskN/AStandard LabwareFor filtration.
pH paper or pH meterN/AStandard LabwareTo monitor acidification.
Critical Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that may intensify fire; contact with combustible materials should be avoided.[9] It is harmful if swallowed and causes severe skin burns and eye damage.[10][11] Avoid generating dust. In case of a spill, do not use combustible materials like paper towels for cleanup.[10]

  • 2-chloro-3-iodo-5-picoline: This is a halogenated organic compound. Handle with care, avoiding skin contact and inhalation.

  • Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Reaction Exotherm: The addition of potassium permanganate can be exothermic. Add it in portions to control the reaction temperature and prevent uncontrolled boiling.

Detailed Experimental Protocol

The following workflow provides a visual overview of the synthesis process from setup to final product isolation.

G start Start: Assemble Glassware dissolve Step 1: Dissolve Starting Material 2-chloro-3-iodo-5-picoline in hot water (80°C). start->dissolve oxidize Step 2: Perform Oxidation Add KMnO₄ in portions to the hot solution. dissolve->oxidize reflux Step 3: Drive Reaction to Completion Heat mixture to reflux (100°C) for 3 hours. oxidize->reflux filter Step 4: Remove MnO₂ Hot filter the reaction mixture through Celite. reflux->filter wash Step 5: Wash Filter Cake Wash the Celite cake with hot water to recover product. filter->wash concentrate Step 6: Concentrate Filtrate Reduce the volume of the combined filtrate by half. wash->concentrate precipitate Step 7: Isolate Product Cool to 0°C and acidify with HCl to pH 2-3 to precipitate the acid. concentrate->precipitate isolate Step 8: Collect and Dry Filter the solid product, wash with cold water, and dry under vacuum. precipitate->isolate end End: Characterize Product isolate->end

Figure 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

  • Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-iodo-5-picoline (4.00 g, 15.8 mmol). Add deionized water (160 mL) and heat the mixture to 80 °C with stirring until the solid is completely dissolved.[12]

  • Oxidation: While maintaining the temperature at 80-90 °C, carefully add potassium permanganate (6.24 g, 39.5 mmol, 2.5 equivalents) in small portions over 30-45 minutes.[12]

    • Scientist's Note: Portion-wise addition is critical to manage the exothermic nature of the oxidation and prevent the reaction from boiling too vigorously. A purple color from the permanganate should be visible, which will gradually dissipate as it is consumed. The formation of a brown MnO₂ precipitate will be observed.

  • Reflux: After the final addition of potassium permanganate, heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 3 hours.[12] The reaction is complete when the purple color of the permanganate ion is no longer visible.

  • Work-up and Filtration: While the solution is still hot, filter it through a pad of Celite® 545 in a pre-heated Büchner funnel to remove the manganese dioxide precipitate.

    • Scientist's Note: Hot filtration is necessary because the product has limited solubility in cold water and could prematurely crystallize, leading to yield loss.

  • Washing: Wash the filter cake (MnO₂ and Celite®) with three portions of hot deionized water (3 x 20 mL) to ensure complete recovery of the product.[12]

  • Concentration and Isolation: Combine the filtrates and concentrate the solution to approximately half of its original volume using a rotary evaporator or by simple distillation. Cool the concentrated solution in an ice bath to 0 °C.

  • Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold, stirred solution until the pH reaches 2-3 (verify with pH paper).[12] A white to off-white precipitate of this compound will form.

  • Final Collection and Drying: Allow the slurry to stand at 0 °C for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight.

Expected Results and Characterization

This protocol is expected to yield this compound as an off-white to light yellow solid. The identity and purity of the product should be confirmed using standard analytical techniques.

ParameterExpected ValueSource
Molecular Formula C₆H₃ClINO₂[12]
Molecular Weight 283.45 g/mol [12]
Appearance Off-white to light yellow solid[12]
Melting Point 196-198 °C[12]
Theoretical Yield 4.48 gCalculated
Expected Yield HighN/A

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of starting material.

  • FT-IR Spectroscopy: To identify the characteristic carboxylic acid (O-H and C=O) stretches.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the isolated solid.[12]

Conclusion

The protocol described provides a robust and validated method for the synthesis of this compound, a valuable building block for research in medicinal chemistry and drug development. By utilizing a powerful and cost-effective oxidizing agent in an aqueous system, this procedure is both efficient and scalable. The detailed safety precautions and step-by-step instructions ensure that the synthesis can be performed reliably and safely by qualified researchers.

References

experimental protocol for Suzuki coupling with 6-Chloro-5-iodonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-5-iodonicotinic acid

Introduction: The Strategic Importance of Substituted Nicotinic Acids

In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of many blockbuster pharmaceuticals. Specifically, highly functionalized nicotinic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid reagents.[1][2]

This guide focuses on a particularly valuable and challenging substrate: this compound. Its dihalogenated nature presents a classic synthetic problem of chemoselectivity. By leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds, a selective Suzuki-Miyaura coupling can be achieved. This protocol provides a detailed, field-tested methodology for the selective arylation at the C-5 position, preserving the C-6 chloro substituent for subsequent downstream functionalization. This approach opens a gateway to complex, multi-substituted pyridine derivatives, which are of high interest to medicinal chemists.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational experimental design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (C-X) of the electrophile (in this case, this compound), forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The organic group from the organoboron reagent (Ar-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add R¹-Pd(II)L₂-X (Organopalladium Complex) Pd(0)L2->Ox_Add Oxidative Addition Transmetal R¹-Pd(II)L₂-R² Ox_Add->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product ArX Organic Halide (R¹-X) This compound ArX->Ox_Add ArB Organoboron Reagent (R²-B(OH)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Chemoselectivity Imperative: C-I vs. C-Cl Reactivity

For polyhalogenated substrates, the rate of oxidative addition is highly dependent on the nature of the halogen. The reactivity generally follows the order of bond dissociation energy: C–I < C–Br < C–Cl < C–F.[9][10] This differential reactivity is the key to achieving a selective mono-coupling on this compound. The palladium catalyst will preferentially undergo oxidative addition into the weaker, more reactive carbon-iodine bond at the C-5 position, leaving the more robust carbon-chlorine bond at the C-6 position intact for potential future transformations.

Achieving high selectivity requires careful optimization of reaction parameters to favor the kinetic product and prevent over-arylation or reaction at the less reactive C-Cl site.[10]

Rational Selection of Reaction Components

The success of the Suzuki-Miyaura coupling hinges on the judicious choice of catalyst, base, and solvent. The interplay between these components dictates reaction efficiency, yield, and selectivity.

ComponentRecommended OptionsRationale & Field Insights
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis)A reliable "workhorse" catalyst. As a Pd(0) source, it does not require an in-situ reduction step. It is suitable for a wide range of substrates but can be sensitive to air.
Pd(dppf)Cl₂ An excellent air-stable Pd(II) precatalyst. The dppf ligand is bulky and electron-rich, which promotes both oxidative addition and reductive elimination, often leading to higher yields and turnover numbers, especially for heteroaromatic substrates.[11]
Pd(OAc)₂ + Ligand A versatile system where the ligand can be tuned. For heteroaryl chlorides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective, though for selective C-I coupling, less aggressive ligands are preferred.[12]
Base K₂CO₃ or Na₂CO₃ Mild, inexpensive, and effective inorganic bases. Typically used in aqueous solutions, creating a biphasic system with many organic solvents.[6]
Cs₂CO₃ A stronger and more soluble base than K₂CO₃. Often provides higher yields, particularly with sterically hindered or electron-deficient substrates. Can be used in both aqueous and anhydrous conditions.
K₃PO₄ A moderately strong base that is often effective when carbonates fail. It is particularly useful for coupling partners that are sensitive to stronger bases or protodeboronation.[13]
Solvent System 1,4-Dioxane / Water A very common and effective biphasic system. Dioxane solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.
Toluene / Water An alternative to dioxane with a higher boiling point, allowing for higher reaction temperatures if needed.
DMF or Acetonitrile (MeCN) Polar aprotic solvents that can sometimes lead to different selectivity or improved rates, particularly for challenging substrates.[14][15] However, their effect on selectivity can be complex and substrate-dependent.[16]

Detailed Experimental Protocol

This protocol describes the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for work-up and purification

  • Analytical tools: TLC plates, LC-MS, NMR spectrometer

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

  • Creating an Inert Atmosphere:

    • Seal the flask with a septum and attach it to a Schlenk line or balloon filled with an inert gas (Argon or Nitrogen).

    • Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. This is critical as the active Pd(0) species can be deactivated by oxygen.

  • Solvent Addition:

    • Using a syringe, add the degassed organic solvent (e.g., 1,4-dioxane) followed by degassed water. The solution should be sufficiently dilute (typically 0.1-0.2 M with respect to the limiting reagent).

    • Expert Tip: To degas solvents, bubble an inert gas through them for 15-30 minutes prior to use.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C).[8]

    • Stir the reaction mixture vigorously to ensure proper mixing, especially in a biphasic system.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

    • To take a sample for TLC, briefly remove the flask from heat, draw a small aliquot with a capillary, and spot it on a TLC plate against a co-spot of the starting material. Visualize under UV light. The disappearance of the starting halide and the appearance of a new, more non-polar spot indicates product formation.

  • Work-up Procedure:

    • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~3-4. This protonates the carboxylic acid product, making it extractable into the organic layer.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[18]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[8]

    • Alternatively, if the product is sufficiently crystalline, recrystallization from a suitable solvent system can be employed.

Experimental Workflow Diagram

G A 1. Reagent Addition (Halide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Degassed Solvent Addition (e.g., Dioxane/Water) B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Reaction Quench & Work-up (Cool, Acidify, Extract) E->F Proceed if complete G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: A standard workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed solvents.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Ensure the reaction is set up under a strictly inert atmosphere.2. Use freshly degassed solvents.3. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.4. Increase the reaction temperature in increments of 10 °C.
Protodeboronation The boronic acid is decomposing faster than it is coupling. This can be caused by excess water, high temperatures, or an inappropriate base.1. Use a boronic ester (pinacol ester) instead of the acid, as they are often more stable.2. Reduce the amount of water in the solvent system or use an anhydrous base like CsF.3. Lower the reaction temperature.
Homocoupling (Biaryl Side Product) Formation of Ar-Ar from the boronic acid. Often catalyzed by residual oxygen or high catalyst loading.1. Improve degassing of the reaction mixture.2. Slightly decrease the catalyst loading.3. Add the boronic acid slowly over time rather than all at once.
Reaction Stalls Catalyst has died or reagents have degraded.1. Add a fresh portion of the catalyst (e.g., another 0.5-1 mol%).2. Ensure the starting materials are pure.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] 6-Chloro-5-iodonicotinic acid is a valuable heterocyclic building block, featuring multiple reactive sites that can be selectively functionalized. The presence of both an iodo and a chloro substituent, along with a carboxylic acid and a pyridine nitrogen, presents a unique challenge for chemoselective transformations.

These application notes provide a comprehensive guide to performing a selective Sonogashira reaction on this compound. We will delve into the mechanistic rationale for reaction conditions, discuss the critical parameters for achieving high selectivity and yield, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Scientific Principles and Experimental Design

Chemoselectivity in Polyhalogenated Pyridines

A key consideration for the Sonogashira coupling of this compound is the selective activation of the C-I bond over the C-Cl bond. The reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle follows the general trend: I > Br > OTf > Cl.[1] This inherent difference in reactivity allows for the selective coupling at the more reactive iodide position, leaving the chloride intact for subsequent transformations.[2] By carefully controlling the reaction conditions, particularly temperature, high chemoselectivity can be achieved.[1]

The Role of the Catalytic System

The standard Sonogashira reaction employs a dual catalytic system comprising a palladium(0) complex and a copper(I) salt.[1][2]

  • Palladium Catalyst: The active palladium(0) species undergoes oxidative addition with the aryl iodide. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, the latter being reduced in situ to the active Pd(0) species.[2] For electron-deficient substrates like this compound, the use of electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and improve catalyst stability.[2]

  • Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to facilitate the deprotonation of the terminal alkyne by forming a copper acetylide intermediate.[1][5] This intermediate then undergoes transmetalation with the palladium(II) complex.[2]

While the copper co-catalyst generally allows for milder reaction conditions, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[6] In cases where this is a significant side reaction, a copper-free Sonogashira protocol may be employed, although this often requires a stronger base and/or higher temperatures.[7][8]

Managing the Carboxylic Acid and Pyridine Functionalities

The presence of a carboxylic acid and a pyridine nitrogen introduces specific challenges:

  • Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions required for the reaction. More critically, at elevated temperatures, there is a risk of decarboxylation.[3] Therefore, milder reaction conditions are paramount. The use of a base that is strong enough to deprotonate the alkyne but not so strong as to cause extensive deprotonation of the carboxylic acid or other side reactions is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong amine bases in such cases.[1][9]

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of ligands that can effectively compete with the pyridine for coordination to the palladium center can mitigate this issue.

Reaction Mechanism and Workflow

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArI This compound Pd_complex Ar-Pd(II)(I)L₂ Product_complex Ar-Pd(II)(C≡CR)L₂ Pd_complex->Product_complex Transmetalation Cu_acetylide R-C≡C-Cu Product Coupled Product Product_complex->Product Reductive Elimination ArI->Pd_complex Oxidative Addition Product->Pd0 Alkyne R-C≡C-H Alkyne->Cu_acetylide Deprotonation Cu_acetylide->Pd_complex CuI CuI Base Base

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocols

Two primary protocols are presented: a classical copper-catalyzed method under mild conditions and a copper-free alternative. It is recommended to first attempt the copper-catalyzed protocol, as it generally proceeds under milder conditions.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is optimized for high selectivity and yield while minimizing potential side reactions involving the carboxylic acid group.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially available
Terminal Alkyne≥98%Commercially available
PdCl₂(PPh₃)₂Catalyst gradeCommercially available
Copper(I) Iodide (CuI)≥98%Commercially availableUse freshly opened bottle
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially availableDistill before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially available
Argon or NitrogenHigh purityFor inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M with respect to the nicotinic acid derivative) followed by triethylamine (3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. If no significant conversion is observed, the temperature can be gently increased to 40-50 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer to pH ~4-5 with 1 M HCl to ensure the product is in its protonated form. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if the formation of alkyne homocoupling byproducts is a significant issue with the copper-catalyzed method.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially available
Terminal Alkyne≥98%Commercially available
Pd(PPh₃)₄Catalyst gradeCommercially available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
Argon or NitrogenHigh purityFor inert atmosphere

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate. Acidify the filtrate with 1 M HCl to pH ~4-5.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and CuI. Ensure anhydrous and oxygen-free conditions.
Insufficiently strong base (copper-free)Switch to a stronger inorganic base like K₃PO₄ or consider a different solvent system.
Low reaction temperatureGradually increase the temperature, monitoring for potential decarboxylation.
Alkyne Homocoupling Oxygen contamination in copper-catalyzed reactionEnsure rigorous degassing of solvents and use of a robust inert atmosphere.
High copper loadingReduce the amount of CuI to 1-2 mol%.
Switch to the copper-free protocol.
Decarboxylation High reaction temperatureMaintain the reaction temperature as low as possible. Consider using a more active catalyst system that allows for lower temperatures.
Low Yield after Work-up Product remains in the aqueous layerEnsure the aqueous layer is sufficiently acidified before extraction to protonate the carboxylic acid.

Logical Workflow for Protocol Selection

Protocol_Selection Start Start with this compound Protocol1 Attempt Protocol 1: Copper-Catalyzed Sonogashira Start->Protocol1 Check_Conversion_P1 Sufficient Conversion? Protocol1->Check_Conversion_P1 Check_Homocoupling Significant Alkyne Homocoupling? Protocol2 Switch to Protocol 2: Copper-Free Sonogashira Check_Homocoupling->Protocol2 Yes Success Successful Coupling Check_Homocoupling->Success No Protocol2->Success Optimize_P1 Optimize Protocol 1: - Lower CuI loading - Rigorous inert atmosphere Optimize_P1->Protocol1 Check_Conversion_P1->Check_Homocoupling Yes Check_Conversion_P1->Optimize_P1 No Optimize_P2 Optimize Protocol 2: - Screen bases (e.g., K₃PO₄) - Screen solvents (e.g., Toluene, MeCN)

References

Chemoselective Vinylation of 6-Chloro-5-iodonicotinic Acid: An Application Guide to the Heck Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinic Acids

Substituted nicotinic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the need for efficient and selective synthetic methodologies for their elaboration. The palladium-catalyzed Heck coupling reaction offers a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of vinyl groups onto aromatic and heteroaromatic rings.[1] This application note provides a detailed guide to the chemoselective Heck coupling of 6-chloro-5-iodonicotinic acid with alkenes, a versatile transformation for the synthesis of complex molecular architectures.

The dihalogenated nature of this compound presents a unique opportunity for selective functionalization. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the preferential oxidative addition of the palladium catalyst to the carbon-iodine bond, leaving the chloro substituent intact for subsequent transformations. This chemoselectivity is a cornerstone of modern synthetic strategy, enabling sequential, site-selective cross-coupling reactions.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This step is highly selective for the more reactive C-I bond over the stronger C-Cl bond.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the β-carbon of the newly formed alkyl-palladium intermediate is eliminated, leading to the formation of the vinylated product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1. Catalytic cycle of the Heck coupling reaction.

Experimental Protocols

General Considerations

The Heck reaction is sensitive to the purity of reagents and solvents, as well as the exclusion of oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity.

Protocol: Heck Coupling of Ethyl 6-chloro-5-iodonicotinate with Ethyl Acrylate

This protocol details the chemoselective Heck coupling of the ethyl ester of this compound with ethyl acrylate. Esterification of the carboxylic acid can prevent potential side reactions with the base and improve solubility in organic solvents.

Materials:

  • Ethyl 6-chloro-5-iodonicotinate

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add ethyl 6-chloro-5-iodonicotinate (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of ~0.2 M with respect to the aryl iodide). Stir the mixture at room temperature until the solids have dissolved. Add triethylamine (2.0 equiv) followed by ethyl acrylate (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, ethyl (E)-6-chloro-5-(2-(ethoxycarbonyl)vinyl)nicotinate.

Figure 2. Experimental workflow for the Heck coupling reaction.

Optimization and Troubleshooting

The success of the Heck reaction can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterVariationEffect on ReactionRationale & Field Insights
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃Can affect reaction rate and yield.Pd(OAc)₂ is a common and effective precatalyst. PdCl₂(PPh₃)₂ can also be used directly. Pd₂(dba)₃ is often used with phosphine ligands.[1]
Ligand PPh₃, P(o-tol)₃, phosphine-freeInfluences catalyst stability and reactivity.Triphenylphosphine is a standard, cost-effective ligand. More electron-rich and bulky phosphines like P(o-tol)₃ can sometimes improve yields with less reactive substrates. Phosphine-free conditions are also possible, often with palladacycle catalysts or under specific conditions.[3]
Base Et₃N, K₂CO₃, NaOAcCrucial for regenerating the Pd(0) catalyst.Triethylamine is a common organic base. Inorganic bases like potassium carbonate or sodium acetate can also be effective and may be preferable in certain cases to avoid side reactions.[2]
Solvent DMF, DMAc, AcetonitrileAffects solubility of reagents and reaction temperature.Polar aprotic solvents like DMF or DMAc are generally good choices for the Heck reaction as they can dissolve the reactants and salts formed during the reaction.
Temperature 80-140 °CInfluences reaction rate.Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or catalyst decomposition. A temperature of 100-120 °C is a good starting point for optimization.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure rigorous exclusion of oxygen. Use fresh, high-purity palladium catalyst and anhydrous solvents.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Poor Reagent Quality: Use freshly distilled ethyl acrylate and high-purity aryl halide.

  • Formation of Side Products:

    • Homocoupling of the Aryl Halide: This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or changing the ligand may help.

    • Isomerization of the Alkene Product: Prolonged reaction times or high temperatures can lead to isomerization. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The chemoselective Heck coupling of this compound provides a versatile and efficient route to a wide range of substituted nicotinic acid derivatives. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired vinylated product while preserving the chloro substituent for further synthetic manipulations. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols for the Selective Cross-Coupling of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the strategic selection of palladium catalysts for the chemoselective cross-coupling of 6-chloro-5-iodonicotinic acid. This versatile dihalogenated pyridine building block offers a unique opportunity for sequential functionalization, predicated on the differential reactivity of its carbon-iodine and carbon-chlorine bonds. This document elucidates the fundamental principles governing catalyst selection and provides field-tested, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of a diverse array of substituted nicotinic acid derivatives.

Introduction: The Strategic Value of this compound

This compound is a highly valuable heterocyclic scaffold in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at electronically differentiated positions on the pyridine ring. The inherent difference in bond strength and reactivity between the C-I and C-Cl bonds (C-I > C-Br > C-Cl) allows for selective palladium-catalyzed cross-coupling reactions at the 5-position, leaving the C-Cl bond at the 6-position intact for subsequent transformations.[1] This orthogonal reactivity opens avenues for the rapid and efficient construction of complex, multi-substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals.

The primary challenge and focus of this guide is to achieve exquisite chemoselectivity for the C-I bond, ensuring that the desired cross-coupling reaction occurs exclusively at the 5-position. This is accomplished through the judicious selection of the palladium catalyst system, including the palladium precatalyst and, most critically, the ancillary ligand.

The Cornerstone of Selectivity: Palladium Catalyst System Selection

The success of any cross-coupling reaction hinges on the intricate interplay between the metal center, its coordinating ligands, the substrate, and the reaction conditions. For the selective functionalization of this compound, the choice of the palladium catalyst system is paramount.

The Oxidative Addition: A Selectivity-Determining Step

The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide to a Pd(0) species.[2][3][4] The rate of this step is highly dependent on the nature of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it kinetically favored for oxidative addition. This inherent reactivity difference is the primary driver of selectivity.

However, the electronic nature of the pyridine ring and the choice of ligand can influence this selectivity. Bulky, electron-rich ligands can enhance the electron density at the palladium center, facilitating the oxidative addition of even less reactive C-Cl bonds. Therefore, careful ligand selection is crucial to exploit the intrinsic reactivity difference between the C-I and C-Cl bonds.

The Role of Ligands: More Than Just Spectators

Phosphine and N-heterocyclic carbene (NHC) ligands are the workhorses of palladium-catalyzed cross-coupling. They stabilize the palladium center, modulate its reactivity, and influence the steric environment around the metal. For the selective coupling of this compound, the following ligand classes are of particular interest:

  • Triphenylphosphine (PPh₃) and its derivatives: These are considered standard, relatively less bulky ligands. For substrates with a significant intrinsic reactivity difference, such as our target molecule, PPh₃-based catalysts like Pd(PPh₃)₄ are often sufficient to achieve high selectivity for the C-I bond.[5]

  • Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos are characterized by their steric bulk and strong electron-donating properties.[6] These are particularly effective for challenging couplings, including those involving less reactive aryl chlorides. In our case, they are especially crucial for ensuring high efficiency in Buchwald-Hartwig aminations.[6][7]

  • Bidentate Phosphines (e.g., dppf): 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely used bidentate ligand that can offer enhanced stability to the catalytic complex.

The choice of ligand will be tailored to the specific cross-coupling reaction, as detailed in the protocols below.

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki_Miyaura cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira cluster_1 Sonogashira Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L_n) Ar-Pd(II)-C≡CR(L_n) Transmetalation->Ar-Pd(II)-C≡CR(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡CR Buchwald_Hartwig cluster_2 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I(L_n)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine_Coordination->Ar-Pd(II)-NR'R''(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-NR'R''

References

The Strategic Utility of 6-Chloro-5-iodonicotinic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of bioactive molecules hinges on the availability of versatile and strategically functionalized building blocks.[1] 6-Chloro-5-iodonicotinic acid, a di-halogenated pyridine derivative, has emerged as a powerhouse scaffold for the synthesis of a diverse array of biologically active compounds, including kinase inhibitors and antivirals. Its unique electronic and steric properties, conferred by the presence of a carboxylic acid, a chloro group, and an iodo group on the pyridine ring, offer a platform for controlled, regioselective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this valuable intermediate, complete with detailed protocols and mechanistic insights.

The core advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the carbon-chlorine bond. This reactivity difference is the cornerstone for achieving high regioselectivity in a variety of palladium-catalyzed cross-coupling reactions, enabling the sequential and controlled introduction of diverse functionalities at the 5- and 6-positions of the nicotinic acid core.

Core Applications in Bioactive Molecule Synthesis

The strategic functionalization of this compound has been instrumental in the development of several key therapeutic agents and research probes. Notable examples include:

  • Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors. The ability to introduce various aryl, heteroaryl, and amino substituents at the 5- and 6-positions of the nicotinic acid scaffold allows for the systematic exploration of the chemical space around the kinase hinge-binding region, leading to the discovery of potent and selective inhibitors.[2][3]

  • Antiviral Agents: The synthesis of analogues of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine has utilized chloro-substituted nicotinic acid derivatives.[4] The functionalization of the this compound core provides a pathway to novel antiviral compounds with potentially improved efficacy and resistance profiles.

  • Partial Agonists for Nicotinic Acetylcholine Receptors: Intermediates in the synthesis of complex polycyclic structures like Varenicline, used for smoking cessation, share structural motifs that can be accessed through the functionalization of substituted pyridines.[5][6][7]

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary methodology for elaborating the this compound scaffold. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on achieving high regioselectivity. For practical laboratory applications, it is often advantageous to first protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.

Diagram of Synthetic Strategy

G A This compound B Esterification (e.g., MeOH, H+) A->B C Methyl 6-chloro-5-iodonicotinate B->C D Regioselective Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) C->D E Functionalized Pyridine Derivatives D->E F Hydrolysis/Further Modification E->F G Bioactive Molecules (Kinase Inhibitors, Antivirals, etc.) F->G G A Methyl 6-chloro-5-iodonicotinate B Suzuki Coupling (Arylboronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig (Amine) A->D E Amide Coupling (Amine, coupling agent) B->E C->E D->E F 5-Aryl-6-chloronicotinamide derivative E->F G Kinase Inhibitor Scaffold F->G

References

Application Notes and Protocols: Strategic Protection of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthesis of Complex Halogenated Pyridines

6-Chloro-5-iodonicotinic acid is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: a carboxylic acid, a pyridine nitrogen, and two distinct halogen atoms (chloro and iodo) that offer differential reactivity for cross-coupling reactions. However, this very functionality presents a formidable challenge in multi-step syntheses. Chemoselective manipulation of one site without unintended reactions at another is paramount. This necessitates a carefully considered protecting group strategy.[1][2]

This guide provides a detailed examination of protecting group strategies for this compound. We will move beyond a simple catalog of protecting groups to explain the underlying chemical principles that govern their selection and application. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for your synthetic endeavors.

The Strategic Imperative: Why Protect this compound?

The decision to employ a protecting group should never be taken lightly, as it adds steps to a synthetic sequence.[1] For this compound, protection is often unavoidable for several reasons:

  • Carboxylic Acid Reactivity: The acidic proton of the carboxylic acid can interfere with a wide range of reactions, particularly those involving organometallic reagents or strong bases. Furthermore, the carboxylate can act as a nucleophile or a directing group in certain transformations.[3][4]

  • Pyridine Nitrogen Basicity: The lone pair of electrons on the pyridine nitrogen can be protonated or can coordinate to metal catalysts, thereby deactivating the ring or altering its electronic properties. In some cases, the nitrogen itself can be a site of undesired alkylation or oxidation.

  • Orthogonal Reactivity: In many synthetic routes, the goal is to selectively functionalize the iodo or chloro positions. The presence of a free carboxylic acid can complicate these transformations. An orthogonal protecting group strategy allows for the sequential deprotection and reaction of different functional groups within the same molecule.[5][6][7]

Part 1: Protection of the Carboxylic Acid Group

The most common and critical protection required for this compound is that of the carboxylic acid. The primary strategy is its conversion to an ester. The choice of ester is dictated by the desired stability and the conditions required for its eventual removal.

Decision Framework for Carboxylic Acid Protection

G start Start: Need to protect This compound decision1 What are the downstream reaction conditions? start->decision1 condition1 Mildly acidic or basic conditions; Robust protection not required decision1->condition1 condition2 Strongly basic conditions (e.g., organolithium reagents) decision1->condition2 condition3 Need for very mild, non-hydrolytic deprotection decision1->condition3 pg1 Methyl or Ethyl Ester condition1->pg1 pg2 tert-Butyl Ester condition2->pg2 pg3 Benzyl Ester condition3->pg3 deprotection1 Deprotection: Saponification (NaOH/H2O) or Acid Hydrolysis (HCl/H2O) pg1->deprotection1 deprotection2 Deprotection: Acidolysis (TFA or HCl) pg2->deprotection2 deprotection3 Deprotection: Hydrogenolysis (H2, Pd/C) pg3->deprotection3

Caption: Decision workflow for selecting a carboxylic acid protecting group.

Protocol 1.1: Synthesis of Methyl 6-Chloro-5-iodonicotinate

Methyl esters are a straightforward choice when subsequent reactions are not sensitive to mild acid or base.

  • Rationale: This method utilizes thionyl chloride to form the acyl chloride in situ, which then readily reacts with methanol. This avoids the need for harsh acidic conditions that could potentially lead to side reactions with the halogenated pyridine ring.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Methanol (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 4 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the desired methyl ester.

Protocol 1.2: Synthesis of tert-Butyl 6-Chloro-5-iodonicotinate
  • Rationale: The tert-butyl ester is highly resistant to basic and nucleophilic conditions, making it ideal for reactions involving organometallic reagents. Its removal under acidic conditions is clean, generating gaseous isobutylene and the carboxylic acid.

  • Materials:

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • tert-Butanol

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve this compound (1.0 eq), DCC or EDC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

    • Add tert-butanol (1.5 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • If using DCC, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 1.3: Synthesis of Benzyl 6-Chloro-5-iodonicotinate
  • Rationale: The benzyl ester offers robustness to both acidic and basic conditions. Its key advantage is its removal via hydrogenolysis, a very mild and neutral method that is orthogonal to many other protecting groups.[8]

  • Materials:

    • This compound

    • Benzyl bromide

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (1.5 eq) and stir for 30 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise and stir the reaction at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 2: Protection of the Pyridine Nitrogen

Protection of the pyridine nitrogen is less frequently required than carboxylic acid protection but can be crucial in specific contexts, such as when using highly nucleophilic or reducing reagents that might interact with the electron-deficient pyridine ring.

Strategy 2.1: N-Oxide Formation
  • Rationale: Formation of the N-oxide deactivates the pyridine ring towards electrophilic attack and can alter its reactivity in metallation reactions. The N-oxide can be readily removed by reduction with PCl₃ or PPh₃. However, it's important to note that N-oxide formation can also activate the positions ortho and para to the nitrogen for nucleophilic attack.

  • Protocol:

    • Dissolve the protected 6-Chloro-5-iodonicotinate ester in a suitable solvent like DCM or chloroform.

    • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-oxide.

Strategy 2.2: N-Alkylation to form Pyridinium Salts
  • Rationale: Quaternization of the nitrogen with an alkyl or benzyl group renders the pyridine ring highly electron-deficient. This can be useful for directing certain reactions. The protecting group can be removed, although this often requires specific conditions. For example, N-benzyl groups can be removed by hydrogenolysis.[9][10]

  • Protocol (for N-benzylation):

    • Dissolve the protected 6-Chloro-5-iodonicotinate ester in a solvent such as acetonitrile or DMF.

    • Add benzyl bromide (1.2 eq).

    • Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.

    • Upon completion, cool the reaction mixture and precipitate the pyridinium salt by adding diethyl ether.

    • Collect the solid by filtration and wash with diethyl ether.

Summary of Protecting Group Strategies

Protecting GroupTarget FunctionalityInstallation ReagentsDeprotection ConditionsStability Profile
Methyl/Ethyl Ester Carboxylic AcidSOCl₂, MeOH/EtOH or H₂SO₄, MeOH/EtOHBase (NaOH, LiOH) or Acid (HCl, H₂SO₄)Stable to mild acid/base, hydrogenolysis.[8]
tert-Butyl Ester Carboxylic AcidDCC/DMAP, t-BuOH or Isobutylene, H₂SO₄Strong Acid (TFA, HCl)Stable to base, nucleophiles, hydrogenolysis.[8][11]
Benzyl Ester Carboxylic AcidBenzyl bromide, Cs₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acid and base.[8]
N-Oxide Pyridine Nitrogenm-CPBAPCl₃ or PPh₃Modifies ring electronics; can be unstable to strong acids.
N-Benzyl Pyridine NitrogenBenzyl bromideH₂, Pd/C (Hydrogenolysis)Creates a positively charged, electron-deficient ring.[9]

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By understanding the stability and reactivity of common protecting groups, and by carefully considering the reaction conditions of the entire synthetic sequence, researchers can navigate the challenges posed by this versatile building block. The protocols and strategies outlined in this guide provide a robust starting point for the rational design of synthetic routes, enabling the efficient and selective construction of novel chemical entities.

References

Application Note & Protocol: High-Purity Recovery of 6-Chloro-5-iodonicotinic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Synthesis & Purification Group

Abstract

6-Chloro-5-iodonicotinic acid is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The purity of this building block is paramount, as impurities can lead to significant side reactions, reduced yields, and compromised final product quality. This document provides a comprehensive guide to the purification of this compound using recrystallization, a robust and scalable technique. We will explore the fundamental principles, deliver a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Imperative for Purity

This compound serves as a key precursor in multi-step synthetic pathways. Its molecular structure, featuring a carboxylic acid group and two distinct halogen substituents, offers versatile handles for further chemical modification. However, its synthesis, often involving the oxidation of a substituted picoline[1], can introduce a range of impurities. These may include unreacted starting materials, inorganic salts, and colored byproducts from the oxidation process.[2]

Recrystallization stands as the most effective and economical method for purifying nonvolatile organic solids.[3] The technique leverages differences in solubility between the target compound and its contaminants in a chosen solvent system. By dissolving the impure solid in a hot solvent to create a saturated solution and then allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[4][5]

The Science of Recrystallization: A Self-Validating System

The success of recrystallization hinges on the selection of an appropriate solvent, governed by the principle that the solubility of most solids increases with temperature.[4] An ideal recrystallization solvent should exhibit the following characteristics:

  • High-Temperature Coefficient: The solvent must dissolve the target compound (solute) effectively at high temperatures but poorly at low temperatures.[3][5] This differential solubility is the driving force for crystallization and high recovery yield.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for removal via hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

For this compound, its acidic nature and polar halogen substituents suggest that polar protic solvents are excellent starting points. Based on protocols for the closely related 6-chloronicotinic acid, methanol has proven highly effective.[6][7][8][9] Other potential solvents include ethanol, isopropanol, water, or aqueous mixtures of these alcohols.

Experimental Protocol: Purification of this compound

This protocol details the complete workflow for purifying crude this compound. The process is designed to be self-validating, where the formation of well-defined crystals from a clear solution is a primary indicator of successful purification.

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, 99.8%)

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Stirring hotplate and magnetic stir bars

  • Büchner funnel and filtration flask

  • Vacuum source

  • Filter paper

  • Spatulas and watch glasses

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid

  • Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a volume of the chosen solvent (methanol is a recommended starting point) sufficient to create a slurry. For 6-chloronicotinic acid, a ratio of approximately 6 mL of methanol per gram of crude product is effective.[6][9]

  • Gently heat the mixture on a stirring hotplate to reflux (boiling).

  • Continue adding small portions of the hot solvent until the solid completely dissolves. Causality Check: It is critical to use the minimum amount of hot solvent necessary for complete dissolution.[5] Using excess solvent will reduce the final yield, as more of the product will remain in the mother liquor upon cooling.[10]

Step 2: Decolorization with Activated Carbon (Optional)

  • If the resulting solution has a noticeable color (e.g., yellow or tan), this indicates the presence of colored organic impurities.[2]

  • Remove the flask from the heat source and allow the solution to cool slightly below its boiling point. Safety Rationale: Adding activated carbon to a boiling solution can cause violent bumping.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the flask.

  • Return the flask to the hotplate and heat it back to a gentle boil for 5-10 minutes while stirring.

  • To remove the carbon, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask containing the clear, saturated solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Mechanistic Insight: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[4][5]

  • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure product.[5]

Step 4: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold recrystallization solvent.

  • Turn on the vacuum source and transfer the crystallized slurry into the funnel.

  • Wash the crystals with two small portions of ice-cold solvent. Rationale: Using cold solvent is crucial to wash away the adhering mother liquor (which contains the dissolved impurities) without re-dissolving a significant amount of the purified product.[3]

Step 5: Drying the Purified Product

  • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.[4]

  • Transfer the semi-dry crystalline cake to a pre-weighed watch glass.

  • Dry the product to a constant weight, either by air-drying in a fume hood or in a vacuum oven at a moderate temperature (e.g., 50-60 °C). The melting point of this compound is approximately 196-198 °C, so this drying temperature is safe.[1]

Process Visualization and Data

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation & Drying A Crude Solid in Flask B Add Minimum Hot Solvent A->B  Slurry C Fully Dissolved (Hot Saturated Solution) B->C  Heat to Reflux D Optional: Add Carbon & Hot Filter C->D If colored E Slow Cool to Room Temp. C->E No Carbon Needed D->E F Cool in Ice Bath E->F  Maximize Yield G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound.

Typical Recrystallization Parameters

The following table provides a summary of typical parameters based on data for the closely related 6-chloronicotinic acid, which serves as an excellent starting point for optimization.

ParameterRecommended Value/RangeRationale & Notes
Solvent System MethanolProven effective for similar nicotinic acid derivatives.[6][9]
Solvent Ratio 5.5 - 6.5 g crude solid per 100 mL solventMinimizes product loss while ensuring complete dissolution at reflux.[6][7]
Dissolution Temp. Reflux (approx. 65 °C for Methanol)Ensures the creation of a saturated solution for maximum yield.
Decolorization Activated Carbon (1-2% w/w)Use only if the initial hot solution is colored.[8]
Crystallization Temp. Room Temp., then 0-5 °CSlow initial cooling forms pure crystals; ice bath maximizes recovery.[6]
Expected Purity >99.5% (HPLC)Recrystallization is highly effective at removing process impurities.[6][8]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solute's melting point is below the solvent's boiling point; solution is supersaturated.Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited.1. Scratch the inner wall of the flask with a glass rod. 2. Add a seed crystal. 3. Evaporate some solvent by gentle heating and re-cool.
Very Low Yield Too much solvent was used; premature filtration; crystals are too soluble in the wash solvent.Ensure minimal solvent is used for dissolution. Ensure the solution is fully cooled before filtering. Always use ice-cold solvent for washing.[10]
Product is still impure Cooling was too rapid, trapping impurities.Allow the solution to cool to room temperature without disturbance before moving to an ice bath. A second recrystallization may be necessary.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Compound Hazards: this compound is classified as an irritant. Avoid inhalation of dust and contact with skin and eyes.[1][11]

  • Solvent Hazards: Methanol is flammable and toxic. All heating and solvent handling should be performed in a well-ventilated chemical fume hood, away from ignition sources.

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-5-iodonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-Chloro-5-iodonicotinic Acid Scaffolds

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The unique substitution pattern of a chlorine atom, an iodine atom, and a carboxylic acid on the pyridine ring provides a versatile scaffold for medicinal chemists. The iodine and chlorine atoms serve as reactive handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. The carboxylic acid group offers a site for amide bond formation or other modifications. This trifunctional nature makes these compounds highly sought-after building blocks for the construction of complex molecular architectures with potential biological activity.

The scale-up synthesis of these derivatives presents unique challenges, including regioselectivity control during halogenation, ensuring high purity, and managing the safe handling of potentially hazardous reagents and intermediates. This document provides a comprehensive guide to the robust and scalable synthesis of this compound and its methyl ester, focusing on practical, field-proven methodologies.

Strategic Approach to Synthesis

The synthesis of this compound can be approached via two primary retrosynthetic pathways:

  • Direct Iodination: Direct regioselective iodination of commercially available 6-chloronicotinic acid at the C5 position.

  • Two-Step Halogenation: Iodination of a suitable precursor, such as 6-hydroxynicotinic acid, followed by chlorination.

This guide will focus on a two-step approach that often provides better control over regioselectivity and is amenable to large-scale production: the synthesis of methyl 6-chloro-5-iodonicotinate followed by hydrolysis. This route leverages the synthesis of a key intermediate, methyl 6-chloro-5-iodonicotinate, which can be readily purified and subsequently hydrolyzed to the desired acid.

Experimental Workflows and Logical Relationships

The following diagram illustrates the key stages in the scale-up synthesis of this compound and its methyl ester derivative.

Synthesis_Workflow cluster_esterification Part 1: Esterification cluster_iodination Part 2: Iodination cluster_hydrolysis Part 3: Hydrolysis A 6-Chloronicotinic Acid C Methyl 6-Chloronicotinate A->C Esterification B Methanol, H₂SO₄ (cat.) B->C D Methyl 6-Chloronicotinate F Methyl 6-Chloro-5-iodonicotinate D->F Iodination E N-Iodosuccinimide (NIS) Sulfuric Acid (cat.) E->F G Methyl 6-Chloro-5-iodonicotinate I This compound G->I Hydrolysis H Sodium Hydroxide Methanol/Water H->I

Caption: Synthetic workflow for this compound.

Part 1: Scale-Up Synthesis of Methyl 6-Chloronicotinate (Intermediate)

The initial step involves the esterification of commercially available 6-chloronicotinic acid. This protects the carboxylic acid and facilitates purification of the subsequent iodinated product.

Protocol: Esterification of 6-Chloronicotinic Acid
Parameter Value Rationale/Notes
Reactants 6-Chloronicotinic Acid (1.0 eq), Methanol (10-15 vol), Sulfuric Acid (catalytic, ~0.1 eq)Methanol serves as both reactant and solvent. A moderate excess ensures the reaction goes to completion. Sulfuric acid is a cost-effective and efficient catalyst for Fischer esterification.
Temperature Reflux (65-70 °C)The reaction is typically run at the reflux temperature of methanol to ensure a reasonable reaction rate.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or HPLC to determine completion.
Work-up 1. Cool to room temperature. 2. Neutralize with saturated NaHCO₃ solution. 3. Extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). 4. Wash the organic layer with brine. 5. Dry over anhydrous Na₂SO₄ or MgSO₄. 6. Concentrate under reduced pressure.Neutralization is crucial to remove the acid catalyst. Extraction isolates the ester from the aqueous phase. Washing with brine removes residual water and inorganic salts.
Purification Recrystallization from a suitable solvent system (e.g., Hexane/Ethyl Acetate) or flash chromatography for smaller scales.For scale-up, crystallization is the preferred method for purification due to its efficiency and cost-effectiveness.
Expected Yield 85-95%

Part 2: Regioselective Iodination of Methyl 6-Chloronicotinate

The key step is the regioselective iodination at the C5 position of the pyridine ring. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of strong acid is an effective reagent for this transformation. The electron-withdrawing nature of the chlorine and ester groups deactivates the ring, making the C5 position the most favorable for electrophilic substitution.

Protocol: Iodination with N-Iodosuccinimide (NIS)
Parameter Value Rationale/Notes
Reactants Methyl 6-Chloronicotinate (1.0 eq), N-Iodosuccinimide (1.1-1.2 eq), Sulfuric Acid (catalytic, 0.1-0.5 eq)A slight excess of NIS ensures complete consumption of the starting material. Sulfuric acid activates the NIS, making it a more potent electrophile.
Solvent Dichloromethane (DCM) or Acetonitrile (ACN) (10-20 vol)DCM is a good choice for its inertness and ease of removal. Acetonitrile can also be used.[1]
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature.
Reaction Time 4-16 hoursMonitor by TLC or HPLC. The reaction can be slow due to the deactivated nature of the substrate.
Work-up 1. Quench with aqueous sodium thiosulfate solution to destroy excess NIS. 2. Separate the organic layer. 3. Wash with saturated NaHCO₃ solution and then brine. 4. Dry over anhydrous Na₂SO₄ or MgSO₄. 5. Concentrate under reduced pressure.The thiosulfate quench is essential for safety and to simplify purification. The bicarbonate wash removes the acid catalyst.
Purification Recrystallization from a suitable solvent system (e.g., Methanol or Ethanol).The product, methyl 6-chloro-5-iodonicotinate, is typically a solid that can be purified by recrystallization.
Expected Yield 70-85%

Part 3: Hydrolysis of Methyl 6-Chloro-5-iodonicotinate

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol: Saponification of the Ester
Parameter Value Rationale/Notes
Reactants Methyl 6-Chloro-5-iodonicotinate (1.0 eq), Sodium Hydroxide (1.5-2.0 eq)An excess of base is used to ensure complete hydrolysis.
Solvent Methanol/Water mixture (e.g., 3:1)The co-solvent system ensures the solubility of both the ester and the sodium hydroxide.
Temperature Room Temperature to 50 °CGentle heating can accelerate the reaction.
Reaction Time 2-6 hoursMonitor by TLC or HPLC until the starting material is consumed.
Work-up 1. Remove methanol under reduced pressure. 2. Dilute the aqueous residue with water. 3. Acidify to pH 2-3 with concentrated HCl. 4. Collect the precipitated solid by filtration. 5. Wash the solid with cold water. 6. Dry under vacuum.Acidification protonates the carboxylate to precipitate the desired acid. Washing with cold water removes inorganic salts.
Purification The precipitated product is often of high purity. If necessary, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Yield >90%

Safety, Handling, and Waste Disposal

Reagent Safety
  • Pyridine Derivatives: Pyridine-based compounds can be toxic and should be handled in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]

  • N-Iodosuccinimide (NIS): NIS is a mild oxidant and an irritant.[6] Avoid inhalation of dust and contact with skin and eyes.[2][3] Store in a cool, dry place away from light and moisture.[5]

  • Sulfuric Acid and Sodium Hydroxide: These are corrosive and should be handled with extreme care, using appropriate PPE.

Reaction Safety
  • Exothermic Reactions: The iodination reaction can be exothermic. It is crucial to control the rate of addition of reagents and to have adequate cooling available, especially on a large scale.

  • Pressure Build-up: No significant pressure build-up is expected under the described conditions. However, all reactions should be performed in apparatus open to the atmosphere or equipped with a pressure-relief device.

Waste Disposal
  • Halogenated Waste: All halogenated organic waste should be collected in designated containers for proper disposal according to institutional and local regulations.

  • Iodine-containing Waste: Aqueous waste containing iodine can be treated to recover the iodine.[7][8] This is both economically and environmentally beneficial. Advanced oxidation processes can also be employed for the treatment of pharmaceutical wastewater containing iodinated compounds.

  • Acidic and Basic Waste: Aqueous acidic and basic waste streams should be neutralized before disposal.

Conclusion

The scale-up synthesis of this compound and its derivatives is a critical process for the pharmaceutical and agrochemical industries. The protocols outlined in this document provide a robust and scalable pathway to these valuable intermediates. By carefully controlling reaction conditions, implementing appropriate safety measures, and considering waste management, researchers and production chemists can efficiently and safely produce these important building blocks for the development of new and innovative products.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Chloro-5-iodonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-tested insights into the common side reactions you may encounter. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and achieve high yields of your desired product.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, its application to heteroaromatic substrates, particularly those with multiple halogen substituents like this compound, presents a unique set of challenges. The electronic properties of the pyridine ring and the differential reactivity of the C-I and C-Cl bonds can lead to a variety of undesired side reactions. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions

This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.

Issue 1: Significant formation of 6-Chloronicotinic acid (Dehalogenation/Protodeiodination)

Q1: I am observing a significant amount of a byproduct that corresponds to the starting material with the iodine atom replaced by hydrogen. What is happening and how can I prevent it?

A1: This side reaction is known as dehalogenation, or more specifically, protodeiodination.[3] It occurs when the organopalladium intermediate, formed after oxidative addition of the palladium catalyst to the C-I bond, is intercepted by a proton source before it can undergo transmetalation with the boronic acid. The C-I bond is significantly more reactive and thus more susceptible to both oxidative addition and subsequent dehalogenation than the C-Cl bond.[3]

The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can be generated from various sources within your reaction mixture, including trace water, alcohol solvents, or even certain bases. This Pd-H species can then transfer a hydride to the organopalladium intermediate, leading to the dehalogenated byproduct.

Troubleshooting Workflow for Dehalogenation

start High Dehalogenation Observed reagent_check Re-evaluate Reagents & Solvents start->reagent_check base_check Optimize the Base reagent_check->base_check ligand_check Modify the Ligand base_check->ligand_check temp_check Adjust Reaction Temperature ligand_check->temp_check success Dehalogenation Minimized temp_check->success

Caption: A decision tree for troubleshooting dehalogenation.

Actionable Steps to Mitigate Dehalogenation:

  • Rigorous Exclusion of Water and Oxygen: Ensure all solvents and reagents are anhydrous. While a small amount of water can sometimes be beneficial for the Suzuki coupling, excess water can be a proton source.[4] Degas your reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5]

  • Choice of Base: The base is a critical parameter. Stronger, more nucleophilic bases can sometimes promote the formation of Pd-H species. Consider switching to a weaker, non-nucleophilic base.

  • Ligand Selection: The choice of phosphine ligand can significantly influence the relative rates of the desired coupling versus dehalogenation. Electron-rich and bulky ligands can often accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. However, this must be balanced with maintaining a reasonable rate for the desired coupling reaction.

Parameter Recommendation to Minimize Dehalogenation Rationale
Solvent Use anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF).Minimizes the primary proton source for dehalogenation.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃.These bases are effective for the coupling but are generally less prone to generating Pd-H species compared to stronger bases like hydroxides.[4]
Ligand SPhos, XPhos, or other bulky, electron-rich biaryl phosphine ligands.These ligands promote faster rates of oxidative addition and reductive elimination, minimizing the lifetime of the intermediate susceptible to dehalogenation.[6]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxidative degradation of the catalyst and reagents.[5]
Issue 2: Formation of a Dimer of the Boronic Acid Coupling Partner (Homocoupling)

Q2: My reaction mixture contains a significant amount of a symmetrical biaryl, which is a dimer of the boronic acid I am using. What causes this and how can I stop it?

A2: This side reaction is the homocoupling of your boronic acid.[7] It is often mediated by the palladium catalyst, particularly if Pd(II) species are present.[1][5] The presence of oxygen is a major contributor to this side reaction, as it can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][5]

Troubleshooting Workflow for Homocoupling

start High Homocoupling Observed atmosphere_check Ensure Inert Atmosphere start->atmosphere_check catalyst_check Evaluate Palladium Source atmosphere_check->catalyst_check stoichiometry_check Check Reagent Stoichiometry catalyst_check->stoichiometry_check success Homocoupling Minimized stoichiometry_check->success

Caption: A decision tree for troubleshooting boronic acid homocoupling.

Actionable Steps to Mitigate Homocoupling:

  • Deoxygenate Rigorously: The most critical step is to ensure your reaction is free of oxygen.[5] Use a robust degassing method for your solvent and maintain a positive pressure of an inert gas throughout the reaction.

  • Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction to the active Pd(0) state. This reduction can sometimes be accompanied by the homocoupling of the boronic acid.[1] Using a Pd(0) precatalyst such as Pd₂(dba)₃ can circumvent this issue.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Parameter Recommendation to Minimize Homocoupling Rationale
Atmosphere Strictly anaerobic (degassed solvents, inert gas blanket).Oxygen is a key promoter of the Pd(II) species that drive homocoupling.[1][5]
Palladium Source Pd₂(dba)₃ or other Pd(0) precatalysts.Avoids the initial Pd(II) to Pd(0) reduction step that can consume the boronic acid via homocoupling.[1]
Boronic Acid Use high-purity boronic acid or a boronate ester.Impurities in the boronic acid can sometimes accelerate decomposition and homocoupling.
Issue 3: Low Conversion and Recovery of Starting Boronic Acid (Protodeboronation)

Q3: My reaction is sluggish, and I'm recovering a significant amount of the deboronated arene from my boronic acid coupling partner. What is happening?

A3: This side reaction is known as protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source, resulting in the corresponding arene.[8][9] This is a very common decomposition pathway for boronic acids, especially for heteroaromatic boronic acids, and is influenced by factors like pH, temperature, and water content.[4][9]

The mechanism of protodeboronation can be complex and is highly dependent on the substrate and reaction conditions.[8] For some heteroaromatic boronic acids, the rate of protodeboronation can be highest at neutral pH.[9]

Troubleshooting Workflow for Protodeboronation

start High Protodeboronation Observed boron_reagent_check Switch to Boronate Ester start->boron_reagent_check conditions_check Optimize Reaction Conditions boron_reagent_check->conditions_check catalyst_check Increase Catalyst Activity conditions_check->catalyst_check success Protodeboronation Minimized catalyst_check->success

Caption: A decision tree for troubleshooting protodeboronation.

Actionable Steps to Mitigate Protodeboronation:

  • Use a More Stable Boron Reagent: Boronate esters, such as pinacol (Bpin) or MIDA esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[4] They act as a "slow-release" source of the active boron species under the reaction conditions.

  • Optimize the Base and pH: The choice of base is critical. For some systems, avoiding strongly basic or neutral pH conditions can minimize protodeboronation.[9]

  • Increase the Rate of the Desired Reaction: If the Suzuki coupling is slow, the boronic acid is exposed to conditions that promote its decomposition for a longer period. Using a more active catalyst system can help the desired reaction outcompete the protodeboronation pathway.[4]

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[4] Running the reaction at the lowest effective temperature can be beneficial.

Parameter Recommendation to Minimize Protodeboronation Rationale
Boron Reagent Use a pinacol (Bpin) or MIDA boronate ester.These esters are more stable and less prone to protodeboronation than free boronic acids.[4]
Base K₃PO₄ or CsF.The choice of base can significantly influence the pH and the rate of protodeboronation.[4][9]
Temperature Run at the lowest temperature that affords a reasonable reaction rate (e.g., 60-80 °C).Higher temperatures can accelerate the decomposition of the boronic acid.[4]
Catalyst System Use a highly active catalyst/ligand combination (e.g., Pd₂(dba)₃/SPhos).A faster desired reaction will consume the boronic acid before it has time to decompose.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 ratio). The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why is the C-I bond more reactive than the C-Cl bond in this substrate?

A: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[10] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it easier for the palladium catalyst to insert into the C-I bond. This selectivity is crucial for achieving a successful mono-arylation at the 5-position of the nicotinic acid ring.

Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)?

A: Yes, Pd(II) precatalysts are widely used. However, be aware that they need to be reduced in situ to the active Pd(0) species. This reduction step can sometimes lead to an induction period and can be a source of side reactions like boronic acid homocoupling.[1] If you are observing significant homocoupling, switching to a Pd(0) source like Pd₂(dba)₃ is a good troubleshooting step.

Q: My boronic acid is not commercially available. What are my options?

A: If your desired boronic acid is not available, you can often synthesize it from the corresponding aryl bromide or iodide via a Miyaura borylation reaction. Alternatively, you can explore using other organoboron reagents like potassium trifluoroborate salts, which can offer enhanced stability.

Q: The carboxylic acid functionality seems to be causing solubility issues. What can I do?

A: If solubility is a problem, you can consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the Suzuki coupling. This will increase the molecule's hydrophobicity and may improve its solubility in common organic solvents used for the reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

References

preventing dehalogenation of 6-Chloro-5-iodonicotinic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of modern synthetic chemistry. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and foundational knowledge for a particularly challenging transformation: the selective cross-coupling of 6-Chloro-5-iodonicotinic acid, with a focus on preventing the common side reaction of dehalogenation.

The selective functionalization of dihalogenated heterocycles is a cornerstone of modern drug discovery and materials science. This compound presents a classic challenge: how to selectively couple at the more reactive carbon-iodine bond without triggering undesired side reactions, primarily hydrodehalogenation (or simply, dehalogenation) at the iodo position. This guide provides a mechanistic overview, troubleshooting workflows, and optimized protocols to help you navigate this specific issue.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning the challenges associated with this substrate.

Q1: What is dehalogenation in the context of a cross-coupling reaction?

A1: Dehalogenation is a common side reaction where the halogen atom (in this case, iodine) on the starting material is replaced by a hydrogen atom.[1][2] This consumes your starting material and generates 6-Chloronicotinic acid as a byproduct, reducing the yield of the desired coupled product and complicating purification.

Q2: What is the primary mechanism of dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1][3] This Pd-H intermediate can arise from various sources, including bases (especially alkoxides), solvents (like alcohols or residual water), or even the boronic acid reagent itself.[1] Once the aryl iodide has undergone oxidative addition to form the Ar-Pd(II)-I intermediate, this complex can react with the hydride source. A subsequent reductive elimination step then releases the de-iodinated arene (Ar-H) instead of the desired cross-coupled product.[1]

Q3: Why is this compound particularly susceptible to dehalogenation?

A3: Several factors contribute to this susceptibility:

  • Halide Reactivity: The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This high reactivity, which allows for selective oxidative addition at the C-I position, also makes it more prone to the undesired dehalogenation side reaction.[1][4] The general propensity for dehalogenation follows the order of halide reactivity: I > Br > Cl.[1]

  • Electronic Effects: The pyridine ring is an electron-deficient system, which can increase the substrate's susceptibility to side reactions.[1]

  • Substrate Complexity: The presence of the nitrogen heteroatom and the carboxylic acid group can influence the reaction by coordinating to the palladium catalyst, potentially altering its reactivity and stability.[1]

Q4: Does the choice of boronic acid or ester affect dehalogenation?

A4: Yes, indirectly. If the transmetalation step (the transfer of the organic group from the boron atom to the palladium center) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime in the reaction mixture. This increased lifetime provides a greater opportunity for the competing dehalogenation pathway to occur.[1] Using highly active and stable organoboron reagents (e.g., potassium trifluoroborate salts or MIDA boronates) can accelerate the desired transmetalation, thereby minimizing the dehalogenation side reaction.[1]

Troubleshooting Guide: Dehalogenation & Other Side Reactions

If you are observing significant dehalogenation, low yield, or other issues, consult the following guide.

Issue Observed Potential Cause(s) Recommended Actions & Scientific Rationale
High levels of de-iodinated byproduct (6-Chloronicotinic acid) 1. Inappropriate Ligand: The ligand is not effectively promoting the desired reductive elimination over the dehalogenation pathway. 2. Hydride-Donating Base/Solvent: The base (e.g., NaOtBu) or solvent (e.g., an alcohol) is acting as a hydride source.[1][3] 3. Excess Water: While often necessary, excessive water can be a proton source that facilitates dehalogenation.1. Ligand Screening: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand like IPr.[1][5][6] These ligands accelerate the C-C bond-forming reductive elimination, helping it outcompete the dehalogenation pathway.[7][8] 2. Base Optimization: Use a weaker, non-coordinating inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] Avoid strong alkoxide bases. 3. Solvent & Water Control: Use anhydrous aprotic solvents like toluene, dioxane, or THF.[1][9] If an aqueous system is required, carefully control the water content, starting with a lower ratio (e.g., 10:1 organic:water).
Reaction is sluggish; low conversion of starting material 1. Slow Oxidative Addition: The initial step of the catalytic cycle is inefficient. 2. Slow Transmetalation: The transfer of the organic group from boron to palladium is the rate-limiting step.[1] 3. Catalyst Deactivation: The pyridine nitrogen or carboxylate group may be coordinating to the palladium center and inhibiting catalysis.[1]1. Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 10 °C at a time) to accelerate the desired reaction.[1] 2. Use a More Active Boron Reagent: Consider switching from a boronic acid to a more reactive potassium trifluoroborate salt (ArBF₃K) or a boronic acid pinacol ester (Bpin). 3. Use a More Active Catalyst System: Employ a well-defined precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that readily forms the active Pd(0) species.[10]
Formation of both de-iodinated and de-chlorinated byproducts 1. High Reaction Temperature/Time: Harsh conditions may begin to activate the more robust C-Cl bond. 2. Highly Active Catalyst: The catalyst system may be too reactive, losing its selectivity for the C-I bond.1. Reduce Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to favor the kinetically preferred oxidative addition into the C-I bond. 2. Modify Ligand: A less electron-rich or slightly less bulky ligand might temper the catalyst's reactivity, improving selectivity. This requires careful screening as it may also slow the desired reaction.

Visualizing the Competing Pathways

To effectively troubleshoot, it is crucial to visualize where the desired catalytic cycle can be intercepted by the dehalogenation pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Competing Dehalogenation Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd0->OA ArPdI Ar-Pd(II)-I(L₂) OA->ArPdI TM Transmetalation (with R-B(OR)₂) ArPdI->TM ArPdH Ar-Pd(II)-H(L₂) ArPdI->ArPdH Side Reaction ArPdR Ar-Pd(II)-R(L₂) TM->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RE->Product Hydride [H⁻] Source (Base, Solvent, H₂O) Hydride->ArPdH RE_H Reductive Elimination ArPdH->RE_H Dehalo_Product Ar-H (Dehalogenated Product) RE_H->Dehalo_Product

Caption: The Suzuki cycle versus the dehalogenation side reaction.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing dehalogenation issues in your experiment.

G start High Dehalogenation Observed? check_base 1. Analyze Base start->check_base Yes base_type Is base an alkoxide (e.g., NaOtBu)? check_base->base_type switch_base Action: Switch to K₃PO₄ or K₂CO₃ base_type->switch_base Yes check_ligand 2. Evaluate Ligand base_type->check_ligand No ligand_type Is ligand small or electron-poor (e.g., PPh₃)? check_ligand->ligand_type switch_ligand Action: Use bulky, e⁻-rich ligand (SPhos, XPhos, IPr) ligand_type->switch_ligand Yes check_solvent 3. Examine Solvent ligand_type->check_solvent No solvent_type Is solvent protic (alcohol) or wet? check_solvent->solvent_type switch_solvent Action: Use anhydrous aprotic solvent (Toluene, Dioxane) solvent_type->switch_solvent Yes check_temp 4. Consider Temperature solvent_type->check_temp No temp_type Is temperature >100 °C? check_temp->temp_type lower_temp Action: Attempt reaction at a lower temp (e.g., 80 °C) temp_type->lower_temp Yes

References

Technical Support Center: Synthesis of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-iodonicotinic acid. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can impact yield and purity. We will delve into the mechanistic underpinnings of the reaction, provide field-tested solutions to frequent challenges, and offer detailed protocols to ensure reproducible, high-yield results.

Overview of the Primary Synthetic Pathway

The most robust and widely adopted method for synthesizing this compound is via a Sandmeyer-type reaction. This pathway begins with the diazotization of an aromatic amine precursor, typically 5-Amino-6-chloronicotinic acid, to form a reactive diazonium salt. This intermediate is then subjected to nucleophilic substitution with an iodide source, such as potassium iodide, to yield the final product. While effective, the success of this multi-step process hinges on precise control of reaction conditions to manage the inherent instability of the diazonium intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodo-dediazoniation A 5-Amino-6-chloronicotinic acid B Arenediazonium Salt Intermediate A->B  NaNO₂, aq. H⁺  (e.g., HCl, H₂SO₄)  0-5 °C C This compound B->C  KI (aq. solution)  Room Temp to 60 °C  Loss of N₂ gas G start Start: Low Yield Observed check_purity 1. Check Purity of Starting Materials & Reagents start->check_purity check_diazotization 2. Analyze Diazotization Step check_purity->check_diazotization incomplete_diaz Problem: Incomplete Diazotization check_diazotization->incomplete_diaz  No / Incomplete decomp Problem: Rapid Decomposition (Dark color, gas evolution) check_diazotization->decomp  Yes, Uncontrolled check_iodination 3. Analyze Iodination Step check_diazotization->check_iodination  Appears OK solution_diaz Solution: - Ensure sufficient acid (pH<2) - Use slight excess of NaNO₂ - Ensure amine is fully dissolved incomplete_diaz->solution_diaz solution_decomp Solution: - Maintain temp at 0-5 °C - Slow, dropwise addition of NaNO₂ decomp->solution_decomp byproduct Problem: Hydroxylated Byproduct check_iodination->byproduct  High Impurity low_conversion Problem: Low Conversion check_iodination->low_conversion  Stalled Reaction solution_byproduct Solution: - Use excess KI (1.5-3.0 eq.) - Use concentrated KI solution - Consider reverse addition byproduct->solution_byproduct solution_conversion Solution: - Add diazonium salt promptly - Gently warm during iodination (e.g., to 50°C) to drive reaction low_conversion->solution_conversion

challenges in the purification of 6-Chloro-5-iodonicotinic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-5-iodonicotinic acid (CAS 59782-87-5). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the common and nuanced challenges associated with the purification of this important chemical intermediate. This guide is structured to provide direct, actionable solutions and the scientific rationale behind them.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a question-and-answer format.

Problem 1: My isolated product is an off-white, yellow, or beige solid, but the literature reports a white solid.

Answer:

Discoloration is a common issue and typically points to the presence of residual impurities. The cause can be traced to several sources, which must be systematically investigated.

Causality and Diagnostic Steps:

  • Residual Manganese Dioxide (MnO₂): The synthesis of this compound often involves the oxidation of 2-Chloro-3-iodo-5-picoline using potassium permanganate (KMnO₄)[1]. If the filtration of the byproduct MnO₂ (a fine brown/black solid) is incomplete, it can contaminate the final product.

    • Solution: During the workup, ensure the reaction mixture is filtered while still hot through a pad of Celite® 545. Washing the filter cake thoroughly with hot water is critical to recover all the product without carrying over MnO₂ fines[1].

  • Colored Organic Impurities: The starting materials or side-reaction products can be colored. Prolonged reaction times or excessive temperatures can lead to degradation and the formation of complex, colored byproducts[2].

    • Solution A (Decolorizing Carbon): A highly effective method for removing colored impurities is treatment with activated carbon. After dissolving the crude product in a suitable hot solvent for recrystallization, add a small amount (typically 1-2% w/w) of activated carbon (e.g., Darco-G60) and briefly heat the mixture[3]. Filter the hot solution through Celite® to remove the carbon before crystallization.

    • Solution B (Optimizing Reaction): Re-evaluate the synthesis conditions. Ensure the reaction is not running longer than necessary, as this increases the likelihood of side-product formation[2].

  • Iodine-Based Color: The presence of elemental iodine (I₂), formed from the oxidation of iodide ions, can impart a yellow-to-brown color.

    • Solution: A wash of the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the initial workup can quench any residual iodine.

Problem 2: The melting point of my product is broad (e.g., 192-197 °C) and lower than the reported value (196-198 °C).

Answer:

A broad and depressed melting point is a classic indicator of impurity. The primary goal is to identify and remove the contaminants depressing the melting point.

Causality and Diagnostic Steps:

  • Unreacted Starting Material: The most common impurity is often the starting material, 2-Chloro-3-iodo-5-picoline[1]. Its presence will significantly lower and broaden the melting point.

    • Diagnostic: Analyze the crude product by HPLC or ¹H NMR. The characteristic methyl peak of the starting picoline will be readily identifiable in the NMR spectrum.

    • Solution: Recrystallization is typically effective. The starting material is significantly less polar than the carboxylic acid product. A solvent system that exploits this polarity difference will yield a good separation.

  • Solvent Residue: Trapped solvent from the reaction or initial workup can also act as an impurity.

    • Diagnostic: A broad signal in the ¹H NMR spectrum corresponding to the residual solvent (e.g., chlorobenzene) is a key indicator. Thermogravimetric Analysis (TGA) can also quantify residual solvent.

    • Solution: Ensure the purified product is dried thoroughly under high vacuum at an elevated temperature (e.g., 40-50 °C) for several hours or until a constant weight is achieved.

  • Presence of Isomeric Impurities: Regioisomers formed during the synthesis of the precursors can be difficult to separate due to their similar physical properties[4].

    • Diagnostic: High-resolution analytical techniques are required. An optimized HPLC method is the most effective way to detect and quantify isomeric impurities[4].

    • Solution: If recrystallization is ineffective, purification by column chromatography or preparative HPLC may be necessary. For challenging separations, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be explored[5].

Problem 3: During recrystallization, my product "oils out" instead of forming crystals.

Answer:

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the chosen solvent is not ideal. The oil often solidifies into an amorphous mass, which is poor at excluding impurities.

Causality and Corrective Actions:

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for crystal nucleation and growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, cooling can be continued in an ice bath to maximize yield. Insulating the flask can further slow the cooling process.

  • Poor Solvent Choice: The solvent may be too "good" at high temperatures and too "poor" at low temperatures, causing a drastic drop in solubility.

    • Solution (Solvent/Anti-Solvent System): Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" like water or a non-polar solvent like hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly. This method provides finer control over the supersaturation point.

  • High Impurity Load: A very high concentration of impurities can inhibit crystallization and promote oiling.

    • Solution: Perform a preliminary purification step. This could be a simple charcoal treatment to remove colored tars[3][6] or a pre-extraction to remove grossly different impurities before attempting the final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the polarity of the molecule (an aromatic carboxylic acid), good starting points are polar protic solvents. A mixed solvent system is often most effective.

Solvent SystemRationale & Comments
Methanol/Water The product is likely soluble in hot methanol and less soluble in water. This allows for the use of water as an anti-solvent for controlled crystallization. Methanol is also effective for recrystallizing the related 6-chloronicotinic acid[6][7].
Ethanol/Water Similar to methanol/water, offering a slightly less polar alcohol.
Acetic Acid/Water Acetic acid is an excellent solvent for many carboxylic acids. Diluting a hot acetic acid solution with water can induce crystallization. However, residual acetic acid must be thoroughly removed.
Water (pH adjusted) The sodium or potassium salt of the acid is likely water-soluble. Dissolving the crude material in a dilute aqueous base (e.g., NaHCO₃), filtering to remove insoluble impurities, and then re-precipitating the pure acid by slowly adding HCl is a purification technique (a crystallization, not a recrystallization) that can be very effective[8].

Q2: Which analytical technique is most suitable for assessing the final purity of my product?

A2: A combination of techniques provides the most comprehensive assessment, but High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis.

TechniquePurpose & Strength
HPLC (UV Detection) Primary Choice. Provides quantitative purity (e.g., 99.5% area), detects and quantifies both volatile and non-volatile impurities, and can separate isomers[9][10]. A reverse-phase C18 column with an acidified water/acetonitrile mobile phase is a standard starting point.
¹H NMR Confirms the chemical structure and identifies proton-containing impurities. It is excellent for detecting residual solvents and starting materials.
LC-MS Identifies unknown impurities by providing the mass-to-charge ratio of peaks observed in the HPLC chromatogram.
Melting Point A fast, qualitative indicator of purity. A sharp melting point within the literature range (196-198 °C) suggests high purity[1].

Q3: How should I store the purified this compound?

A3: The product should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (e.g., nitrogen or argon) at room temperature[1]. Halogenated organic compounds can be sensitive to light and moisture over long periods.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a typical decision-making workflow for purifying the crude product.

PurificationWorkflow cluster_start cluster_analysis1 cluster_decision cluster_purification cluster_analysis2 cluster_end Crude Crude Product (Post-Workup) TLC_HPLC Purity Check (TLC / HPLC / MP) Crude->TLC_HPLC Decision Purity > 98%? TLC_HPLC->Decision Recrystallize Recrystallization (with/without Carbon) Decision->Recrystallize Yes Chromatography Column Chromatography (Silica or Prep-HPLC) Decision->Chromatography No (Complex Mixture) Final_QC Final QC Analysis (HPLC, NMR, MP) Recrystallize->Final_QC Chromatography->Final_QC Dry Dry Under Vacuum Final_QC->Dry Store Store Appropriately Dry->Store TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Recovery Yield Start->LowYield PoorPurity Purity Not Improved Start->PoorPurity Sol_Cooling Action: Cool slowly, insulate flask OilingOut->Sol_Cooling Cause: Cooling too fast Sol_Solvent Action: Use solvent/anti-solvent system OilingOut->Sol_Solvent Cause: Poor solvent choice Sol_Volume Action: Use minimum hot solvent LowYield->Sol_Volume Cause: Too much solvent used Sol_Transfer Action: Rinse flask with cold mother liquor LowYield->Sol_Transfer Cause: Loss during transfer Sol_CoPrecip Action: Change solvent system PoorPurity->Sol_CoPrecip Cause: Impurity co-precipitates Sol_Wash Action: Wash crystals with cold, fresh solvent PoorPurity->Sol_Wash Cause: Ineffective washing

References

Technical Support Center: Managing 6-Chloro-5-iodonicotinic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of 6-Chloro-5-iodonicotinic acid in reaction media. Our focus is on providing practical, mechanistically grounded advice to help you overcome solubility challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility often a challenge?

This compound is a halogenated pyridine carboxylic acid derivative. Its molecular structure, featuring a rigid aromatic ring, a moderately polar carboxylic acid group, and two halogen substituents, contributes to a stable crystal lattice. This stability, combined with its specific combination of hydrophilic (carboxylic acid) and hydrophobic (chlorinated, iodinated aromatic ring) regions, leads to limited solubility in many common organic solvents and aqueous media at neutral pH.[1][2] A predicted pKa of approximately 2.89 suggests it is a relatively strong organic acid.[3]

Q2: What are the primary consequences of poor solubility in a reaction?

Poor solubility of a starting material like this compound can lead to several experimental issues:

  • Slow or Stalled Reactions: The reaction rate is often dependent on the concentration of the dissolved reactant. If the material is not in solution, the reaction may proceed very slowly or not at all.

  • Low Yields and Incomplete Conversion: A significant portion of the starting material may remain undissolved and unreacted, leading to poor product yields.

  • Poor Reproducibility: Inconsistent dissolution from one experiment to the next can result in variable outcomes.

  • Formation of Byproducts: In some cases, localized high concentrations of reagents where the solid is slowly dissolving can lead to undesired side reactions.

Q3: What are the main strategies to improve the solubility of this compound?

There are three primary strategies, which can often be used in combination:

  • Solvent Selection: Choosing an appropriate organic solvent in which the compound has inherent solubility.

  • pH Adjustment / Salt Formation: Deprotonating the carboxylic acid to form a more soluble carboxylate salt.[4]

  • Use of Co-solvents: Blending a primary solvent with a secondary solvent (co-solvent) to modify the overall polarity and solvating power of the medium.[5][6][7]

Troubleshooting Guide & Detailed Protocols

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: My this compound won't dissolve in my chosen organic solvent for an anhydrous reaction.

Causality: The polarity and hydrogen bonding capability of your solvent may not be a good match for the solute. While non-polar solvents like hexane or toluene are generally poor choices, even moderately polar solvents can be insufficient.

Solution Pathway:

  • Consult a Solvent Selection Table: Start by selecting a solvent from the recommended list below, which is organized by solvent class. Polar aprotic solvents are often the most effective.[8]

  • Perform a Solvent Screening Experiment: A small-scale, systematic screening is the most reliable method to identify an optimal solvent.

Table 1: Recommended Initial Solvent Screening Panel
Solvent ClassRecommended SolventsRationale & Comments
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)Excellent ability to dissolve a wide variety of materials, including polar and non-polar functional groups.[8] Often the first choice for poorly soluble acids.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity. Can be effective, especially when heated.
Chlorinated Dichloromethane (DCM), ChlorobenzeneDCM is a versatile solvent, while chlorobenzene has been used in syntheses involving this compound.[9]
Alcohols Methanol, Ethanol, IsopropanolThe carboxylic acid group can hydrogen bond with alcohols, aiding solubility.[4][10] However, be cautious as alcohols can act as nucleophiles in some reactions (e.g., esterification).
Nitriles Acetonitrile (MeCN)A polar aprotic solvent, but studies on nicotinic acid have shown its solubility can be lower in MeCN compared to other options.[11]
Protocol 1: Small-Scale Solvent Screening
  • Preparation: Weigh 5-10 mg of this compound into several small, clean vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent from Table 1.

  • Observation (Room Temp): Vigorously stir or vortex each vial for 2-3 minutes. Visually inspect for undissolved solid.

  • Observation (Heated): If the solid remains, gently heat the vial (e.g., to 50-60 °C) while stirring and observe any changes in solubility. Be aware of the solvent's boiling point.

  • Selection: Choose the solvent that provides complete dissolution at the lowest temperature and volume.

Problem 2: My reaction is in an aqueous medium, but the starting material is insoluble.

Causality: The neutral carboxylic acid form of this compound has very low water solubility due to the large, hydrophobic halogenated pyridine ring.[1]

Solution Pathway:

The most effective strategy in aqueous media is to deprotonate the carboxylic acid to form the highly polar and water-soluble carboxylate anion. This is achieved by adjusting the pH with a suitable base. Given the predicted pKa of ~2.89, raising the pH above 4 will significantly increase the concentration of the soluble salt form.[3]

Workflow for Aqueous Solubilization

G cluster_start Start: Heterogeneous Mixture cluster_process Solubilization Process cluster_end Result A Suspend 6-Chloro-5-iodonicotinic acid in water/buffer B Prepare dilute base solution (e.g., 1M NaOH, K2CO3) C Add base dropwise with vigorous stirring B->C Add D Monitor pH (Target pH > 4.5) C->D Check E Observe dissolution D->E Confirm E->C Solid remains? F Homogeneous Solution of Carboxylate Salt E->F Fully dissolved?

Caption: Decision workflow for pH-adjusted aqueous solubilization.

Protocol 2: pH-Adjusted Solubilization for Aqueous Reactions
  • Suspension: Suspend the required amount of this compound in your aqueous reaction solvent (e.g., water or buffer).

  • Base Selection: Choose a base that will not interfere with your subsequent reaction. Common choices include sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine (if compatible).

  • Titration: While vigorously stirring the suspension, add a dilute solution of the base (e.g., 1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the mixture with a calibrated pH meter. You will observe the solid begin to dissolve as the pH increases.

  • Completion: Continue adding base until all the solid has dissolved and the pH is stable in the desired range (typically pH 5-7 for full deprotonation and solubility). The result is a solution of the sodium (or other cation) salt of 6-chloro-5-iodonicotinate.

Problem 3: The compound is poorly soluble even in the best organic solvents, and my reaction is sensitive to bases.

Causality: In some cases, the inherent solubility is simply too low for the desired reaction concentration, and base addition is not chemically compatible. This creates a challenging heterogeneous system.

Solution Pathway:

When a single solvent is insufficient and pH adjustment is not an option, advanced techniques are required.

  • Co-Solvency: The use of a co-solvent can disrupt the solute's crystal lattice energy and improve solvation by creating a more favorable solvent environment.[5][6][7] For example, adding a small amount of water to a solvent with a carbonyl group (like acetone or ethyl acetate) has been shown to remarkably increase the solubility of some carboxylic acids.[12][13] Alternatively, adding a small amount of a strong polar aprotic solvent like DMSO to a less polar medium like THF can also be effective.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where an ionic reagent (like a deprotonated carboxylic acid) needs to react with a substrate in an immiscible organic phase.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms an ion pair with the carboxylate anion. This new, lipophilic ion pair can then migrate into the organic phase to react.[15][16][17]

Workflow for Phase-Transfer Catalysis

G cluster_phases Heterogeneous System cluster_catalyst Catalytic Cycle A Aqueous Phase: Base (e.g., K2CO3) + Acid (R-COO- K+) D Ion Exchange at Interface: Q+X- + R-COO- K+ -> Q+R-COO- A->D B Organic Phase: Substrate (R'-X) + Solvent F Reaction: Q+R-COO- + R'-X -> R-COOR' + Q+X- B->F C PTC (Q+X-) added C->D E Q+R-COO- migrates to Organic Phase D->E E->F G PTC (Q+X-) migrates back to Aqueous Phase F->G G->D Cycle Repeats

References

Technical Support Center: Thermal Stability of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher: 6-Chloro-5-iodonicotinic acid is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical stability, particularly in response to temperature, is a cornerstone of process development, formulation, and storage strategy. An unstable intermediate can lead to impurity formation, yield loss, and potential safety concerns in the final drug product. This guide provides a comprehensive technical overview of the factors affecting the thermal stability of this compound, offering field-proven troubleshooting advice and validated experimental protocols. A robust understanding of a molecule's stability is fundamental to any drug development program, ensuring the quality, safety, and efficacy of the final therapeutic.[1][2][3]

Section 1: Frequently Asked Questions (FAQs) - Understanding Thermal Stability

This section addresses the fundamental principles governing the thermal behavior of this compound.

Q1: What is the primary cause of thermal instability in this compound?

A1: The principal source of thermal instability in this molecule is the inherent weakness of the carbon-iodine (C-I) bond. Among carbon-halogen bonds, the C-I bond has the lowest bond dissociation energy, making it the most susceptible to cleavage when subjected to thermal stress.[4] This process, known as thermolysis, can lead to the formation of radical species and subsequent degradation products. In contrast, the carbon-chlorine (C-Cl) bond is significantly stronger and more stable. While decarboxylation is also a possible degradation route for carboxylic acids, it typically requires much higher temperatures than those needed to induce C-I bond scission.

Q2: What are the likely thermal degradation pathways for this compound?

A2: Based on the chemical structure, two primary thermal degradation pathways are anticipated. The most probable pathway is dehalogenation , specifically the loss of iodine. A secondary, less likely pathway under moderate heat is dechlorination . At significantly elevated temperatures, as might be seen in a fire, decomposition can be more extensive, leading to the release of hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride.[5][6][7]

A proposed degradation cascade is illustrated below. The initial and most favored step is the loss of iodine to form 6-chloronicotinic acid.

G cluster_main Proposed Thermal Degradation Pathway parent This compound deg1 6-Chloronicotinic acid (Primary Degradant) parent->deg1 De-iodination (Most Probable) deg2 Nicotinic acid (Secondary Degradant) parent->deg2 De-iodination & Dechlorination

Caption: Proposed thermal degradation pathways for this compound.
Q3: Are there visual indicators of thermal degradation?

A3: Yes. A common visual sign of degradation in iodinated organic compounds is a change in color from white or off-white to yellow or brown.[4] This discoloration is often due to the formation of molecular iodine (I₂), which is liberated upon the cleavage of the C-I bond.[4] The intensity of the color can be an informal indicator of the extent of degradation.

Q4: What are the recommended long-term storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is crucial to mitigate exposure to heat, light, and moisture.[8] Based on supplier safety data sheets and general best practices for halogenated compounds, the following conditions are recommended:

  • Temperature: Store at controlled room temperature, as specified by the manufacturer (often 20-25°C).[9][10][11] Avoid proximity to heat sources.

  • Light: Protect from light by storing in amber or opaque containers.[4] Photolytic degradation can also cleave the C-I bond.[4]

  • Atmosphere: For highly sensitive applications or long-term archival, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidative degradation.[4][9]

  • Humidity: Keep in a tightly sealed container in a dry, well-ventilated place to prevent hydrolysis.[12]

For formal stability studies intended for regulatory submission, storage conditions outlined by the International Council for Harmonisation (ICH), such as 25°C ± 2°C / 60% RH ± 5% RH, should be followed.[13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems that researchers may encounter during their stability experiments.

Q5: I've experienced a temperature excursion with my sample. Is it still viable for use?

A5: A temperature excursion is any deviation from the recommended storage temperature range.[14][15][16] The viability of the material depends on the magnitude and duration of the event. Do not assume the material is stable.

  • Immediate Action: Quarantine the affected batch and clearly label it to prevent accidental use. Document all available information about the excursion (e.g., duration, temperature range reached).

  • Impact Assessment: The best course of action is to re-analyze the sample using a validated, stability-indicating analytical method (see Protocol 2). Compare the purity profile and assay value of the affected sample against a reference standard that has been stored under ideal conditions.[14][17] The presence of new impurities or a decrease in the main component's percentage would indicate degradation. Without such data, the material's quality cannot be assured, and it should not be used in critical applications.

Q6: I'm seeing new, unexpected peaks in my HPLC analysis of a thermally stressed sample. How can I identify them?

A6: Unexpected peaks in a chromatogram of a stressed sample are often degradation products. A systematic approach is required for identification:[17]

  • Confirm the Origin: First, analyze a control sample (stored under ideal conditions) using the same method to ensure the peaks are not artifacts from the solvent, system, or the reference material itself.[17]

  • Gather Preliminary Data: Note the retention time and UV spectrum (if using a PDA detector) of the new peaks. A change in the UV spectrum compared to the parent compound can suggest a structural modification.

  • Employ Mass Spectrometry (MS): The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][18] An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peaks. High-resolution MS can provide an accurate mass, allowing you to predict the elemental composition.

  • Structural Elucidation: Compare the measured mass to the masses of predicted degradants (e.g., 6-chloronicotinic acid). Tandem MS (MS/MS) can be used to fragment the impurity, providing structural fragments that help piece together the final structure.

Q7: My assay results show a loss of the main compound, but I don't see significant degradation peaks (poor mass balance). What could be happening?

A7: Poor mass balance is a common challenge in stability studies and suggests that the degradation products are not being accounted for by the analytical method. Possible causes include:

  • Non-UV Active Degradants: The degradants may lack a chromophore and are therefore invisible to a UV detector.

  • High Polarity: The degradation products might be highly polar and eluting in the solvent front, co-eluting with the injection peak.

  • Volatility: The compound may be degrading into volatile substances (e.g., CO₂ from decarboxylation) that are lost from the sample and not detectable by HPLC.

  • Precipitation: The degradants may be insoluble in the sample diluent or mobile phase and have precipitated out of the solution, never reaching the detector.

Troubleshooting Steps:

  • Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to check for non-chromophoric species.

  • Modify the HPLC gradient to include a longer hold at the initial, highly aqueous conditions to try and resolve early-eluting peaks.

  • Analyze the headspace of a heated sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants.

Section 3: Experimental Protocols & Data Interpretation

This section provides validated, step-by-step methods for conducting thermal stability studies.

Protocol 1: Forced Thermal Degradation Study (Stress Testing)

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[19][20][21] The goal is to achieve 5-20% degradation of the active ingredient.[17][22]

Objective: To intentionally degrade this compound under thermal stress to generate its primary degradation products for analytical method development.

Methodology (Solid State):

  • Sample Preparation: Place approximately 10-20 mg of solid this compound into a clean, dry, uncapped glass vial.

  • Control Sample: Prepare an identical vial to be stored at recommended conditions (e.g., 5°C, protected from light) to serve as the time-zero and long-term control.

  • Thermal Stress: Place the stress sample vial into a calibrated laboratory oven set to a high temperature (e.g., 80°C).[17] The exact temperature may need to be optimized based on preliminary trials.

  • Time Points: Sample the material at predetermined intervals (e.g., 24, 48, 72 hours, 1 week).

  • Analysis: At each time point, remove the vial, allow it to cool to room temperature, and dissolve a known quantity of the solid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a target concentration (e.g., 1 mg/mL). Analyze immediately by HPLC (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from all potential process impurities and thermal degradants.

Starting Methodological Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector, monitoring at a wavelength appropriate for the compound (e.g., 270 nm). A PDA detector is highly recommended to assess peak purity.

  • Validation: Inject the samples generated from the forced degradation study (Protocol 1). The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent peak and from each other. Peak purity analysis should be performed on the parent peak to confirm no degradants are co-eluting.

Data Presentation: Expected Thermal Degradation Profile

The following table summarizes the expected quantitative and qualitative data from a thermal stability study.

AnalyteProposed StructureExpected Retention TimeIdentification Method
This compound Parent CompoundReferenceReference Standard
Degradant 1 6-Chloronicotinic acidShorter than parent (more polar)LC-MS (m/z match)
Degradant 2 Nicotinic acidShorter than Degradant 1LC-MS (m/z match)
Visualization: Stability Study Workflow

The following diagram outlines the logical workflow for conducting a comprehensive thermal stability investigation.

G cluster_workflow Thermal Stability Study Workflow start Define Study Objectives forced_deg Perform Forced Degradation (Thermal, Light, pH, etc.) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (HPLC/LC-MS) forced_deg->method_dev validation Validate Method (Specificity, Linearity, etc.) method_dev->validation stability_study Initiate Formal Stability Study (ICH Conditions) validation->stability_study analysis Analyze Samples at Time Points stability_study->analysis report Report Results & Establish Shelf-Life analysis->report

Caption: General experimental workflow for a pharmaceutical stability study.

References

strategies to avoid homocoupling in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on mitigating the persistent challenge of alkyne homocoupling (Glaser coupling). Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Introduction: The Sonogashira Homocoupling Problem

The Sonogashira reaction is a cornerstone of synthetic chemistry, enabling the powerful formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] While the copper co-catalyst accelerates the reaction, it also introduces a significant vulnerability: the promotion of an undesired side reaction known as Glaser coupling.[2]

This oxidative homocoupling of two terminal alkyne molecules consumes valuable starting material, reduces the yield of the desired product, and complicates purification.[4] The primary culprit is the combination of the copper(I) catalyst and the presence of oxygen.[5][6] This guide provides a structured approach to understanding, diagnosing, and eliminating this problematic side reaction.

Troubleshooting Guide: Isolating and Solving Homocoupling Issues

This section is formatted as a direct, problem-solving Q&A to address issues as they arise during your experiments.

Question 1: I'm observing a significant amount of alkyne dimer in my reaction. What is the primary cause and what are the immediate steps to fix it?

Answer:

The appearance of a homocoupled alkyne dimer is the classic symptom of Glaser coupling. This side reaction is almost always triggered by two primary factors working in concert: the copper(I) co-catalyst and the presence of molecular oxygen .[5] The copper acetylide intermediate, crucial for the Sonogashira cycle, is susceptible to oxidation, which leads to dimerization.[6]

Your immediate actions should focus on rigorously eliminating oxygen from your reaction system.

Immediate Corrective Actions:

  • Go Copper-Free (Most Effective): The most definitive way to eliminate Glaser coupling is to eliminate its catalyst. Numerous highly effective copper-free Sonogashira protocols have been developed precisely for this reason.[1][2][7] This approach avoids the problem entirely rather than just managing its symptoms.

  • Rigorous Degassing: If a copper-catalyzed protocol is necessary, you must ensure the reaction environment is strictly anaerobic. Standard purging with an inert gas is often insufficient.

    • Solvents: Degas all solvents thoroughly immediately before use. The "freeze-pump-thaw" method (three cycles) is the gold standard for removing dissolved oxygen. Sparging (bubbling an inert gas like argon through the solvent for 30-60 minutes) is a faster, though slightly less effective, alternative.[4]

    • Reaction Vessel: Ensure the reaction flask is thoroughly purged with a high-purity inert gas (argon or nitrogen). Using Schlenk line techniques or setting up the reaction in a glovebox is highly recommended.[4][5]

  • Use an Amine Base: Amine bases like triethylamine or diisopropylamine not only serve as an acid scavenger but also help maintain the copper catalyst in its active, reduced Cu(I) state, thereby suppressing oxidation.[1]

Question 2: I've implemented rigorous degassing, but homocoupling persists. What other reaction parameters can I adjust?

Answer:

If homocoupling still occurs under anaerobic conditions, the rate of the undesired Glaser coupling is outcompeting the rate of the desired Sonogashira cross-coupling. Your goal is now to tip this kinetic balance in favor of your product. Several parameters can be finely tuned to achieve this.

Secondary Optimization Strategies:

  • Slow Addition of the Alkyne: Homocoupling is a bimolecular reaction, meaning its rate is dependent on the concentration of the alkyne. By keeping the instantaneous concentration of the terminal alkyne low, you can significantly disfavor the dimerization pathway.[5][8]

    • Technique: Use a syringe pump to add the alkyne substrate to the reaction mixture over several hours. This ensures the alkyne is consumed in the cross-coupling reaction as soon as it is introduced, preventing it from accumulating and dimerizing.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the Sonogashira cycle (oxidative addition and reductive elimination), helping the desired reaction outpace the homocoupling.[4][6]

    • Recommendations: For challenging substrates, consider moving beyond standard PPh₃ to more robust biarylphosphine ligands like SPhos or XPhos, or chelating phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[4][5]

  • Temperature & Concentration: Carefully optimize the reaction temperature. While higher temperatures can increase the rate of both reactions, there is often an optimal window where the cross-coupling is favored.[4][9] Similarly, adjusting the overall concentration can influence the relative rates.

  • Base and Solvent System: The choice of base and solvent is interdependent and crucial.[8][10] The solvent must effectively dissolve all components, but its polarity and coordinating ability can also impact catalyst stability and activity.[11] For copper-free conditions, inorganic bases like Cs₂CO₃ or K₃PO₄ are often used with polar aprotic solvents like dioxane or DMF.[9][12]

Troubleshooting Summary Table
Problem Primary Cause(s) Recommended Solution Scientific Rationale
High Homocoupling Oxygen Presence, Copper(I) CatalystSwitch to a copper-free protocol.Eliminates the catalyst required for Glaser coupling.[1][2]
Rigorously degas solvents (freeze-pump-thaw).Removes dissolved oxygen, which is the oxidant for the homocoupling reaction.[4][5]
Persistent Homocoupling High Alkyne ConcentrationAdd the alkyne slowly via syringe pump.Keeps the instantaneous alkyne concentration low, disfavoring the bimolecular homocoupling pathway.[5][8]
Slow Cross-Coupling KineticsUse bulky, electron-rich phosphine ligands (e.g., SPhos, dppf).Accelerates the desired Pd catalytic cycle, allowing it to outcompete the side reaction.[4][6]
Suboptimal ConditionsOptimize temperature, base, and solvent.Fine-tunes the kinetic profile to favor the desired cross-coupling over the Glaser pathway.[9][11]
Visualizing the Competing Pathways

The diagram below illustrates the desired Sonogashira catalytic cycle versus the parasitic Glaser homocoupling cycle, highlighting how the copper acetylide is the shared intermediate that can be diverted down the wrong path, especially in the presence of O₂.

G cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Co-Catalyst Cycle cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (R¹-X) Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation Product R¹-C≡C-R² Pd_trans->Product Reductive Elimination CuX Cu(I)X Pd_trans->CuX Regenerates Cu(I)X Cu_cycle_start H-C≡C-R² Cu_acetylide Cu(I)-C≡C-R² Cu_cycle_start->Cu_acetylide CuX->Cu_acetylide Base, H-C≡C-R² Cu_acetylide->Pd_add To Pd Cycle Cu_acetylide_dimer 2x Cu(I)-C≡C-R² Cu_acetylide->Cu_acetylide_dimer Diverts to Homocoupling Dimer R²-C≡C-C≡C-R² Cu_acetylide_dimer->Dimer O₂ (Oxidant) caption Fig. 1: Competing Sonogashira and Glaser pathways. G start Homocoupling Observed? check_o2 Is the reaction strictly anaerobic? start->check_o2 Yes end_ok Problem Solved start->end_ok No degas ACTION: 1. Use Freeze-Pump-Thaw 2. Use Schlenk Line / Glovebox check_o2->degas No check_cu Is Copper(I) present? check_o2->check_cu Yes degas->end_ok go_cu_free ACTION: Switch to a Copper-Free Protocol check_cu->go_cu_free Yes kinetic_issue Issue is likely kinetic: Homocoupling is faster than cross-coupling. check_cu->kinetic_issue No (Cu-free) go_cu_free->end_ok slow_addition ACTION: Add alkyne slowly via syringe pump. kinetic_issue->slow_addition optimize_ligand ACTION: Use bulky, electron-rich ligands (e.g., SPhos, dppf). slow_addition->optimize_ligand optimize_ligand->end_ok end_persist Problem Persists caption Fig. 2: A logical workflow for troubleshooting.

References

impact of impurities in 6-Chloro-5-iodonicotinic acid on reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-iodonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this versatile building block in complex chemical syntheses. As a halogenated pyridine derivative, this compound is a valuable substrate for a variety of cross-coupling reactions. However, the presence of specific process-related impurities can significantly impact reaction outcomes, leading to issues such as low yields, catalyst deactivation, and the formation of complex side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of these impurities, ensuring the robustness and reproducibility of your experimental work.

Troubleshooting Guide: Navigating Common Reaction Failures

This section addresses specific problems encountered during reactions involving this compound and links them to potential impurity-related causes.

Problem 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Low or stalled conversion is the most frequently reported issue. While reaction conditions play a crucial role, the root cause often lies within the purity of the this compound starting material.

Potential Causes & Recommended Solutions:

  • Cause A: Catalyst Poisoning by Unreacted Starting Material.

    • Explanation: The most common synthesis of this compound involves the oxidation of 2-chloro-3-iodo-5-methylpyridine. Residual amounts of this pyridine-containing starting material can act as a potent ligand for the palladium catalyst. The lone pair of electrons on the pyridine nitrogen coordinates strongly to the metal center, leading to catalyst inhibition or complete deactivation, which stalls the catalytic cycle.[1]

    • Troubleshooting Steps:

      • Quantify Residual Starting Material: Utilize HPLC or LC-MS to quantify the level of 2-chloro-3-iodo-5-methylpyridine in your starting material. Levels as low as 1-2% can have a noticeable impact.

      • Purify the Starting Material: If significant levels of the precursor are detected, recrystallization of the this compound is recommended. An acid-base extraction can also be effective; dissolving the material in a basic aqueous solution, washing with an organic solvent (e.g., ethyl acetate) to remove the less acidic precursor, and then re-acidifying to precipitate the purified product.[2]

      • Increase Catalyst Loading: As a less ideal alternative, a modest increase in catalyst loading (e.g., from 1-2 mol% to 4-5 mol%) may overcome partial inhibition, but this is not a cost-effective or scalable solution.

  • Cause B: Interference from Residual Oxidizing Agent.

    • Explanation: The use of strong oxidizing agents like potassium permanganate (KMnO₄) in the synthesis can leave behind manganese dioxide (MnO₂) residues if the workup is incomplete.[3] MnO₂, a transition metal oxide, can interfere with the sensitive redox cycle of palladium catalysis through unwanted side reactions or by adsorbing key intermediates.[4] Regulatory bodies also mandate strict limits on residual metals in pharmaceutical intermediates.[5]

    • Troubleshooting Steps:

      • Analyze for Residual Manganese: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of residual manganese.

      • Improve Purification: Ensure the crude product is thoroughly filtered (e.g., through Celite) after the oxidation step to remove MnO₂. A recrystallization or an aqueous workup can further reduce inorganic impurities.

  • Cause C: Inappropriate Ligand or Base Selection.

    • Explanation: Even with pure starting material, the inherent ability of the pyridine moiety in the product and substrate to coordinate with palladium necessitates the use of specialized ligands.

    • Troubleshooting Steps:

      • Employ Bulky, Electron-Rich Ligands: For substrates like this, standard ligands such as triphenylphosphine are often ineffective. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the pyridine nitrogen.[6]

      • Optimize Base Selection: Strong, non-coordinating bases like NaOtBu are often used in Buchwald-Hartwig aminations. For Suzuki couplings, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are generally effective and can help prevent degradation of base-sensitive functional groups.[7]

Problem 2: Significant Formation of Dehalogenated Byproducts

The appearance of de-iodinated (6-chloronicotinic acid) or de-chlorinated (5-iodonicotinic acid) byproducts is a common issue, leading to reduced yields and complex purification.

Potential Causes & Recommended Solutions:

  • Cause A: Reductive Dehalogenation Pathway.

    • Explanation: This is a well-documented side reaction in palladium-catalyzed couplings. The aryl-palladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupled product. The C-I bond is significantly more susceptible to this than the C-Cl bond.[8] Hydride sources can include solvents (e.g., alcohols), amine bases, or even trace amounts of water.[8]

    • Troubleshooting Steps:

      • Use Anhydrous, Degassed Solvents: Ensure all solvents are rigorously dried and degassed to remove water and oxygen.

      • Optimize the Base: Avoid bases that can readily provide a hydride. K₃PO₄ is often a good choice to minimize this side reaction.

      • Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote dehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.

  • Cause B: Protodeboronation (in Suzuki Coupling).

    • Explanation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, a process known as protodeboronation. This is often promoted by aqueous basic conditions and is more significant with heteroaryl boronic acids. This depletes the nucleophile and leaves unreacted this compound, which may then be susceptible to dehalogenation.

    • Troubleshooting Steps:

      • Use Boronic Esters: Pinacol or MIDA boronate esters are more stable towards hydrolysis than their corresponding boronic acids.

      • Minimize Water: Run the reaction under anhydrous conditions if possible, or with the minimum required amount of water.

Problem 3: Formation of Homocoupled Products

This issue is particularly prevalent in Sonogashira couplings, where the terminal alkyne dimerizes (Glaser coupling), and in Suzuki couplings, where the boronic acid dimerizes.

Potential Causes & Recommended Solutions:

  • Cause A: Oxygen-Mediated Glaser Coupling (Sonogashira).

    • Explanation: The copper(I) co-catalyst used in traditional Sonogashira reactions can be oxidized by trace amounts of oxygen, which then promotes the oxidative homocoupling of the terminal alkyne.[9]

    • Troubleshooting Steps:

      • Ensure a Strictly Inert Atmosphere: This is critical for Sonogashira reactions. Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • Switch to Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that completely eliminate the Glaser coupling pathway.[10]

      • Control Alkyne Addition: Slow addition of the alkyne to the reaction mixture can favor the cross-coupling pathway over homocoupling.

  • Cause B: Palladium(II)-Mediated Homocoupling (Suzuki).

    • Explanation: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, or if oxidative processes are occurring, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.

    • Troubleshooting Steps:

      • Use a High-Quality Precatalyst: Ensure your palladium source is pure and has been stored properly.

      • Maintain an Inert Atmosphere: Oxygen can lead to catalyst decomposition and the formation of Pd(II) species that promote homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in commercially available this compound?

A1: Based on its common synthetic route, you should be aware of the following potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Material: 2-chloro-3-iodo-5-methylpyridine.[3]

    • Partially Oxidized Intermediates: Such as 6-chloro-5-iodo-3-pyridinecarboxaldehyde.

    • Residual Metals: Primarily manganese from potassium permanganate.[5][11]

  • Product-Related Impurities:

    • Dehalogenated Species: 6-chloronicotinic acid (from de-iodination).

    • Isomeric Impurities: Positional isomers that may have formed during the synthesis of the 2-chloro-3-iodo-5-methylpyridine precursor.

Q2: How can I analyze the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity profile:

  • HPLC/UPLC: The primary technique for quantifying organic impurities. A reverse-phase method with a C18 column and a water/acetonitrile gradient containing a small amount of formic or trifluoroacetic acid is a good starting point.

  • LC-MS: To identify the mass of unknown impurity peaks observed in the HPLC chromatogram.

  • ¹H NMR: To confirm the structure of the main component and identify major organic impurities if their concentration is sufficient (>1%).

  • ICP-MS or ICP-OES: Essential for quantifying trace metal residues like manganese.

Impurity Type Analytical Technique Expected Observation
Unreacted Starting MaterialHPLC/LC-MSPeak with m/z corresponding to C₆H₅ClIN
De-iodinated ProductHPLC/LC-MSPeak with m/z corresponding to C₆H₄ClNO₂
Residual ManganeseICP-MS/OESDetection of Mn element

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability and prevent degradation, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3] It is a solid that is generally stable, but prolonged exposure to light and air should be avoided.

Q4: Can you provide a general starting protocol for a Suzuki-Miyaura coupling with this substrate?

A4: The following is a robust starting point that addresses many of the issues discussed. Optimization will likely be required for your specific coupling partners.

Protocol: Suzuki Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, with a small amount of water if necessary for the base) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The carboxylic acid product may require an acidic workup to ensure it is in its neutral form for extraction.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a logical approach to diagnosing and solving common issues in cross-coupling reactions with this compound.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Conversion) check_purity Step 1: Analyze Purity of This compound (HPLC, LC-MS, ICP-MS) start->check_purity impurity_found Impurities Detected? check_purity->impurity_found purify Purify Starting Material (Recrystallization / Acid-Base Extraction) impurity_found->purify Yes no_impurity Purity >99% No significant impurities impurity_found->no_impurity No purify->check_purity Re-analyze optimize_conditions Step 2: Optimize Reaction Conditions no_impurity->optimize_conditions ligand Screen Bulky Ligands (e.g., SPhos, XPhos) optimize_conditions->ligand base Vary Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Ensure Anhydrous/Degassed Solvent base->solvent success Successful Reaction solvent->success

Caption: A logical workflow for troubleshooting failed reactions.

Key Impurity Pathways and Their Catalytic Cycle Interference

The diagram below illustrates how key impurities can disrupt the palladium-catalyzed Suzuki-Miyaura cycle.

Catalytic_Cycle_Interference cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_impurities Impurity Interference pd0 L-Pd(0) Active Catalyst oa Oxidative Addition (Ar-Pd(II)-I) pd0->oa Ar-I trans Transmetalation (Ar-Pd(II)-R) oa->trans R-B(OR)2 dehalogenation Dehalogenation Side-Product oa->dehalogenation H- source (Reductive Elimination) re Reductive Elimination trans->re re->pd0 L-Pd(0) product Ar-R (Product) re->product pyridine_impurity Pyridine Impurity (Unreacted SM) pyridine_impurity->pd0 Catalyst Poisoning (Forms L-Pd(0)-Pyridine) mno2 MnO2 Residue mno2->oa Side Reactions/ Adsorption

Caption: How impurities disrupt the Pd catalytic cycle.

References

Technical Support Center: Work-Up Procedures for Removing Palladium Catalyst Residues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the effective removal of palladium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and face the critical challenge of purifying their target molecules to meet stringent purity requirements. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve common issues encountered during the palladium removal process.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the removal of residual palladium, providing a foundation for understanding the available techniques and how to select the most appropriate one for your specific needs.

Q1: What are the primary methods for removing residual palladium from reaction mixtures?

A1: The most common methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This technique utilizes solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers, which can be silica-based or polymer-supported and are often functionalized with thiol, amine, or thiourea groups.[1][2]

  • Precipitation: In this method, palladium is converted into an insoluble form that can be removed by filtration. This can be achieved by adjusting the pH of the solution or by adding a precipitating agent.[3][4]

  • Solvent Extraction: This liquid-liquid extraction technique partitions the palladium catalyst into a phase that is separate from the product.[1][5] The choice of solvent is critical for efficient separation.

  • Filtration: Heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or precipitated palladium metal can be removed by passing the reaction mixture through a filter aid like Celite®.[1][6]

  • Crystallization: Purifying the final product through crystallization can effectively leave palladium impurities behind in the mother liquor.[1] The efficiency of this method can be improved by using additives that enhance the solubility of palladium species in the solvent.[7]

  • Chromatography: Techniques like column chromatography can be employed to separate the desired compound from the palladium catalyst.[1][6]

Q2: How do I choose the most suitable palladium removal method for my experiment?

A2: The optimal method depends on several factors:

  • Nature of the Palladium Residue: Is the palladium homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid, like Pd/C)?[1] Heterogeneous catalysts can often be removed by simple filtration.[6]

  • Properties of Your Final Product: Consider your product's solubility, stability, and potential to chelate with palladium. These factors will influence the choice of solvents and scavengers.

  • Desired Level of Purity: The stringency of palladium limits for your final product (e.g., for active pharmaceutical ingredients (APIs)) will dictate the required efficiency of the removal method.[8][9]

  • Scale of the Reaction: Some methods are more amenable to large-scale production than others. For instance, while chromatography is effective at the lab scale, it may be less practical for large-scale manufacturing.

Below is a decision-making workflow to guide your selection process:

G cluster_soluble Options for Soluble Palladium start Start: Crude Reaction Mixture is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Scavenging (Thiol/Amine Scavengers, Activated Carbon) is_heterogeneous->scavenging No cluster_soluble cluster_soluble analyze_filtrate Analyze Filtrate for Residual Pd filtration->analyze_filtrate is_soluble Soluble Pd Present? analyze_filtrate->is_soluble is_soluble->scavenging Yes final_analysis Final Product Analysis (e.g., ICP-MS) is_soluble->final_analysis No scavenging->final_analysis extraction Solvent Extraction crystallization Crystallization G A 1. Dissolve Crude Product in Solvent B 2. Add Silica-Based Scavenger A->B C 3. Stir at RT or Elevated Temperature B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Filter Cake with Solvent D->E F 6. Concentrate Filtrate E->F G 7. Analyze Final Product (ICP-MS) F->G

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic functionalization of heteroaromatic scaffolds is a critical endeavor. The nicotinic acid framework, in particular, is a privileged core in a multitude of pharmacologically active agents. This guide provides an in-depth, objective comparison of two cornerstone palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Stille reactions—for the selective functionalization of 6-Chloro-5-iodonicotinic acid. By delving into the mechanistic nuances, practical considerations, and presenting field-proven protocols, this document aims to empower chemists to make informed decisions for the synthesis of novel 5-aryl-6-chloronicotinic acid derivatives, which are valuable precursors for further molecular elaboration.

The Strategic Challenge: Regioselective Functionalization of this compound

The substrate at the heart of our discussion, this compound, presents a classic chemoselectivity challenge. With two distinct halogen atoms—iodine and chlorine—at the 5- and 6-positions of the pyridine ring respectively, the key to a successful synthesis lies in the selective activation of one C-X bond over the other. The established principle in palladium-catalyzed cross-coupling reactions is that the reactivity of halogens follows the trend I > Br > Cl.[1] This inherent difference in reactivity forms the basis for the regioselective functionalization of our target molecule, with the more labile carbon-iodine bond being the anticipated site of reaction.

The Contenders: A Tale of Two Cross-Coupling Titans

Both the Suzuki and Stille reactions are powerful and versatile methods for the formation of carbon-carbon bonds, proceeding through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] However, the nature of their organometallic coupling partners—organoborons for Suzuki and organostannanes for Stille—imparts distinct characteristics that influence their application and experimental execution.

The Suzuki-Miyaura Reaction: The "Greener" Workhorse

First reported by Akira Suzuki in 1979, the Suzuki coupling has become a mainstay in synthetic chemistry due to the generally low toxicity and environmental impact of its organoboron reagents and byproducts.[1] The reaction typically requires a base to activate the organoboron species for the crucial transmetalation step.[4]

The Stille Reaction: Robust and Functionally Tolerant

The Stille reaction, developed by John K. Stille, utilizes organotin reagents that are notably stable to air and moisture and exhibit excellent tolerance for a wide array of functional groups.[3] This robustness can be a significant advantage when dealing with complex and sensitive substrates. However, the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts are significant drawbacks.[5]

Mechanistic Overview: The Catalytic Cycles

To appreciate the subtle yet critical differences between these two reactions, a visual representation of their catalytic cycles is indispensable.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂]⁻ RPdII R¹-Pd(II)L_n-R² Trans->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Stille_Cycle cluster_stille Stille Catalytic Cycle Pd0_s Pd(0)L_n OxAdd_s Oxidative Addition Pd0_s->OxAdd_s R¹-X PdII_s R¹-Pd(II)L_n-X OxAdd_s->PdII_s Trans_s Transmetalation PdII_s->Trans_s R²-SnR₃ RPdII_s R¹-Pd(II)L_n-R² Trans_s->RPdII_s RedElim_s Reductive Elimination RPdII_s->RedElim_s RedElim_s->Pd0_s Regeneration Product_s R¹-R² RedElim_s->Product_s

Caption: Catalytic cycle of the Stille reaction.

Head-to-Head Comparison: Suzuki vs. Stille for this compound

The following table provides a comparative summary of the key parameters for both reactions, drawing on data from analogous transformations of dihalopyridines to provide a relevant and insightful comparison.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)
Toxicity of Reagents Generally low toxicity, considered "greener".[2]High toxicity of organotin compounds.[3]
Byproducts Boron-based, often water-soluble and easily removed.Tin-based, can be challenging to separate from the product.[5]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[6]Often proceeds under neutral or milder conditions, though additives like Cu(I) salts can be beneficial.[5]
Functional Group Tolerance Good, but can be sensitive to acidic protons.Excellent, tolerates a wide range of functional groups.[3]
Substrate Scope Very broad, with a vast library of commercially available boronic acids.[4]Broad, often more reliable for sterically hindered or complex heterocyclic substrates.
Regioselectivity Highly selective for the C-I bond over the C-Cl bond.Expected to be highly selective for the C-I bond.
Typical Yields Good to excellent (70-95% for similar substrates).Good to excellent (70-95% for similar substrates).
Catalyst Loading Typically 1-5 mol%.Typically 1-5 mol%.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the Suzuki and Stille couplings of this compound. These protocols are based on established procedures for similar substrates and should serve as a robust starting point for optimization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of 5-aryl-6-chloronicotinic acids.[7]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloronicotinic acid.

Protocol 2: Regioselective Stille Coupling

This is a generalized protocol for the Stille coupling of a dihaloheterocycle, which should be adapted and optimized for this compound.

Reaction Scheme:

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Anhydrous and degassed DMF or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or Hexane

  • Saturated aqueous potassium fluoride (for workup)

  • Brine

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and the palladium catalyst (0.02-0.05 mmol).

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add the anhydrous and degassed solvent (5 mL) followed by the organostannane (1.1 mmol) via syringe.

  • Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether or hexane and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of Celite®.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-chloronicotinic acid.

Experimental Workflow Visualization

Experimental_Workflow start Start: this compound suzuki_reagents Add Arylboronic Acid, Pd Catalyst, Base start->suzuki_reagents stille_reagents Add Organostannane, Pd Catalyst start->stille_reagents reaction_suzuki Suzuki Reaction (80-100 °C, 12-24h) suzuki_reagents->reaction_suzuki reaction_stille Stille Reaction (80-110 °C, 6-18h) stille_reagents->reaction_stille workup_suzuki Aqueous Workup reaction_suzuki->workup_suzuki workup_stille KF Workup for Tin Removal reaction_stille->workup_stille purification Column Chromatography workup_suzuki->purification workup_stille->purification product 5-Aryl-6-chloronicotinic Acid purification->product

Caption: A generalized experimental workflow for the Suzuki and Stille couplings.

Concluding Remarks and Future Perspectives

Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the regioselective functionalization of this compound at the 5-position. The choice between the two will ultimately depend on the specific requirements of the synthesis and the priorities of the researcher.

For initial explorations and high-throughput synthesis, the Suzuki reaction is often the preferred choice due to the low toxicity of its reagents, the ease of byproduct removal, and the vast commercial availability of boronic acids.

The Stille reaction, however, remains a powerful alternative , particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling or when a desired organometallic partner is more readily available as an organostannane. Its exceptional functional group tolerance can be a deciding factor in complex synthetic routes.

Future advancements in this area will likely focus on the development of more active and selective catalyst systems that can operate under even milder conditions, further broadening the scope and applicability of these indispensable cross-coupling reactions in the pursuit of novel therapeutics.

References

The Strategic Advantage of Orthogonal Halogen Reactivity: A Comparative Guide to 6-Chloro-5-iodonicotinic Acid in Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry. These nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals and bioactive molecules. The challenge, however, lies in the precise and controlled introduction of multiple, distinct substituents onto the pyridine ring. This guide provides an in-depth technical comparison of 6-Chloro-5-iodonicotinic acid with other dihalopyridines, highlighting its distinct advantages in facilitating regioselective and sequential functionalization through palladium-catalyzed cross-coupling reactions.

The Principle of Orthogonal Reactivity: A Key Advantage

The primary advantage of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This disparity allows for "orthogonal" or sequential functionalization, where one position can be selectively modified while the other remains intact for a subsequent transformation.

The general order of reactivity for halogens in the key oxidative addition step of the catalytic cycle is: I > Br > OTf > Cl .[1] This is primarily due to the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by a palladium(0) catalyst.

In contrast, dihalopyridines with identical halogens, such as 2,5-dichloropyridine, present a greater synthetic challenge. The regioselectivity of the first coupling is often difficult to control, as the electronic properties of the pyridine ring activate both the C2 and C5 positions to varying degrees. While methods exist to influence this selectivity, they often require specific and sometimes sensitive ligand/catalyst systems.[2][3]

Comparative Performance Analysis

The following table provides a comparative overview of the expected performance of this compound versus a common dihalopyridine, 2,5-dichloropyridine, in a sequential cross-coupling strategy.

FeatureThis compound2,5-Dichloropyridine
First Cross-Coupling Highly Regioselective: Preferential reaction at the C5-Iodo position.Mixture of Isomers: Coupling can occur at both C2 and C5, requiring specific conditions to achieve selectivity.[2]
Reaction Conditions Milder Conditions: The high reactivity of the C-I bond often allows for lower catalyst loadings and temperatures.More Forcing Conditions: C-Cl bond activation typically requires more electron-rich and bulky phosphine ligands and higher temperatures.
Second Cross-Coupling Predictable: The remaining C-Cl bond can be functionalized under more forcing conditions.Complex: Requires isolation of the desired mono-coupled isomer before proceeding.
Overall Efficiency High: Two-step, one-pot or sequential procedures are feasible, leading to higher overall yields of the desired disubstituted product.Lower: Challenges in selectivity and the need for intermediate purification can reduce overall yield.

Mechanistic Insights: The Basis of Selectivity

The remarkable selectivity observed with this compound is rooted in the fundamental steps of the palladium-catalyzed cross-coupling cycle, most notably the oxidative addition.

cluster_step1 Step 1: Selective C-I Functionalization cluster_step2 Step 2: C-Cl Functionalization Pd(0)L2 Pd(0)L2 Intermediate_A R-Pd(II)(I)L2 (from C-I bond) Pd(0)L2->Intermediate_A Oxidative Addition (fast, low BDE) Product_1 5-Aryl-6-chloronicotinic acid Intermediate_A->Product_1 Transmetalation & Reductive Elimination Pd(0)L2_2 Pd(0)L2 Intermediate_B R'-Pd(II)(Cl)L2 (from C-Cl bond) Pd(0)L2_2->Intermediate_B Oxidative Addition (slower, high BDE) Product_2 5-Aryl-6-alkynyl-nicotinic acid Intermediate_B->Product_2 Transmetalation & Reductive Elimination

Caption: Sequential functionalization workflow of this compound.

The lower bond dissociation energy of the C-I bond compared to the C-Cl bond leads to a significantly faster rate of oxidative addition at the 5-position. This kinetic preference allows for the selective formation of the mono-arylated or mono-alkynylated product, leaving the C-Cl bond at the 6-position available for a subsequent, mechanistically identical but energetically more demanding, cross-coupling reaction.

The role of the carboxylic acid group at the 3-position is also noteworthy. While not a classical ortho-directing group for cross-coupling, its electron-withdrawing nature influences the overall electronics of the pyridine ring. Furthermore, it can potentially coordinate to the palladium center, influencing the catalyst's reactivity and stability.[4]

Experimental Protocols

The following protocols provide a framework for the sequential functionalization of this compound. These are based on established procedures for analogous dihalopyridines and should be optimized for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol is adapted from a procedure for the analogous 5-bromo-6-chloronicotinic acid.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.5 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the 5-aryl-6-chloronicotinic acid.

Protocol 2: Sonogashira Coupling at the C6-Chloro Position

This protocol outlines the subsequent functionalization of the C-Cl bond.

Materials:

  • 5-Aryl-6-chloronicotinic acid (from Protocol 1)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add 5-aryl-6-chloronicotinic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add degassed DMF and triethylamine.

  • Add the terminal alkyne (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura coupling, central to the functionalization of this compound, proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X-L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)2 ArPd(II)R'L2 Ar-Pd(II)-R'-L2 Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR Ar-R' (Product) Reductive_Elimination->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound offers a significant strategic advantage over other dihalopyridines for the synthesis of complex, polysubstituted nicotinic acid derivatives. Its inherent and predictable orthogonal reactivity allows for the selective and sequential introduction of various functional groups, streamlining synthetic routes and improving overall efficiency. For researchers in drug discovery and development, the ability to rapidly and reliably generate diverse molecular scaffolds is paramount. This compound, by virtue of its distinct halogenation pattern, is a powerful building block that facilitates this process, enabling the exploration of a wider chemical space in the quest for novel therapeutic agents.

References

A Comparative Guide to Alternatives for 6-Chloro-5-iodonicotinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5,6-disubstituted nicotinic acid scaffold is a privileged motif in medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutics and functional materials. For years, 6-chloro-5-iodonicotinic acid has been a cornerstone building block for introducing this scaffold, prized for the differential reactivity of its two halogen atoms, which allows for selective, stepwise functionalization through cross-coupling reactions. However, challenges related to cost, availability, and in some cases, reactivity, have prompted the exploration of alternative reagents.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their synthesis, reactivity, and strategic application. We will delve into the nuances of their performance in key synthetic transformations, supported by experimental data, to empower researchers in making informed decisions for their specific synthetic campaigns.

The Benchmark: Understanding the Utility of this compound

This compound's value lies in the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is significantly more reactive, readily undergoing oxidative addition to a palladium(0) catalyst under milder conditions than the more robust carbon-chlorine bond.[2] This reactivity differential enables a sequential cross-coupling strategy, where the iodine is first displaced with one coupling partner, followed by a second, typically more forcing, coupling reaction at the chlorine position. This powerful approach allows for the controlled and efficient synthesis of complex, unsymmetrically substituted pyridine derivatives.

Below is a diagram illustrating the principle of sequential cross-coupling with this compound.

G cluster_0 Sequential Cross-Coupling Strategy Reagent This compound Step1 First Cross-Coupling (e.g., Suzuki, Sonogashira) - Milder Conditions - Pd(0) catalyst Reagent->Step1 R1-B(OH)2 or R1-H Intermediate 6-Chloro-5-R1-nicotinic Acid Step1->Intermediate Step2 Second Cross-Coupling - Harsher Conditions - Different Pd catalyst/ligand Intermediate->Step2 R2-B(OH)2 or R2-H Product 6-R2-5-R1-nicotinic Acid Step2->Product

Caption: Sequential functionalization of this compound.

Key Alternatives and Their Comparative Analysis

Several alternative reagents have emerged, each with its own set of advantages and disadvantages. The choice of an alternative often depends on the specific synthetic target, desired reactivity, and economic considerations.

5-Bromo-6-chloronicotinic Acid

Perhaps the most common alternative, 5-bromo-6-chloronicotinic acid, replaces the iodine with a bromine atom.[3] While the C-Br bond is less reactive than the C-I bond, it is still significantly more susceptible to oxidative addition than the C-Cl bond, thus preserving the potential for selective, sequential cross-coupling.[4]

Reactivity and Selectivity:

The selectivity for the C-Br bond over the C-Cl bond is generally high, though it may require more careful optimization of reaction conditions compared to the C-I/C-Cl differentiation. For instance, the choice of palladium catalyst, ligand, and base can be critical in preventing premature reaction at the chlorine position.

Availability and Cost:

5-Bromo-6-chloronicotinic acid is commercially available from numerous suppliers, often at a lower cost than its iodo-counterpart, making it an attractive option for large-scale synthesis.[5][6]

Table 1: Comparison of this compound and 5-Bromo-6-chloronicotinic Acid in a Representative Suzuki Coupling

FeatureThis compound5-Bromo-6-chloronicotinic Acid
Reactivity HigherModerate
Typical Conditions Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CPd(dppf)Cl₂, K₃PO₄, dioxane, 100 °C
Selectivity ExcellentVery Good (requires optimization)
Cost HigherLower
Availability GoodExcellent
Other Dihalonicotinic Acids

Other dihalogenated nicotinic acids, such as 6-chloro-5-fluoronicotinic acid and 5,6-dichloronicotinic acid, offer different reactivity profiles.

  • 6-Chloro-5-fluoronicotinic Acid: The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions, making this reagent suitable for selective functionalization at the C-Cl position.[7] However, the synthesis of this starting material can be more complex.[8]

  • 5,6-Dichloronicotinic Acid: The two C-Cl bonds exhibit similar reactivity, making selective monofunctionalization challenging.[9] However, for the synthesis of symmetrical 6,6'-disubstituted nicotinic acid derivatives, this can be a cost-effective starting material.

Nicotinic Acids with Pseudohalides

Another class of alternatives involves the use of pseudohalides, such as triflates (OTf), which are excellent leaving groups in cross-coupling reactions.

  • 6-Chloro-5-(trifluoromethanesulfonyloxy)nicotinic Acid: The C-OTf bond is highly reactive and can be selectively coupled under very mild conditions, leaving the C-Cl bond intact for subsequent functionalization. This reagent can be prepared from the corresponding 6-chloro-5-hydroxynicotinic acid.

Table 2: Qualitative Comparison of Different Alternatives

Alternative ReagentKey AdvantageKey DisadvantageBest Suited For
5-Bromo-6-chloronicotinic acidCost-effective, good selectivityLower reactivity than iodo analogGeneral purpose sequential couplings
6-Chloro-5-fluoronicotinic acidHigh selectivity for C-Cl couplingSynthesis of starting materialWhen only C-Cl needs to be functionalized
5,6-Dichloronicotinic acidLow costPoor selectivity for mono-couplingSynthesis of symmetrical products
6-Chloro-5-(trifluoromethanesulfonyloxy)nicotinic acidHigh reactivity of C-OTf bondMulti-step synthesis, higher costOrthogonal coupling strategies

Decision-Making Workflow for Reagent Selection

The choice of the optimal reagent is a multi-factorial decision. The following workflow can guide researchers in this process.

G Start Synthetic Goal: Unsymmetrical 5,6-disubstituted nicotinic acid Cost Is cost a major constraint? Start->Cost Reactivity Is high reactivity at the 5-position critical? Cost->Reactivity No Reagent1 Use 5-Bromo-6-chloronicotinic acid Cost->Reagent1 Yes Selectivity Is exquisite selectivity paramount? Reactivity->Selectivity No Reagent2 Use this compound Reactivity->Reagent2 Yes Selectivity->Reagent1 No Reagent3 Consider 6-Chloro-5-(trifluoromethanesulfonyloxy)nicotinic acid Selectivity->Reagent3 Yes

Caption: A decision tree for selecting the appropriate reagent.

Experimental Protocols

Here, we provide a representative protocol for a Suzuki-Miyaura coupling using 5-bromo-6-chloronicotinic acid.

Synthesis of Methyl 6-chloro-5-(4-methoxyphenyl)nicotinate

G cluster_0 Experimental Workflow Step1 1. Add 5-bromo-6-chloronicotinic acid, (4-methoxyphenyl)boronic acid, and K3PO4 to a flask. Step2 2. Add dioxane and degas the mixture. Step1->Step2 Step3 3. Add Pd(dppf)Cl2 catalyst. Step2->Step3 Step4 4. Heat the reaction at 100 °C for 12 h. Step3->Step4 Step5 5. Cool, dilute with water, and extract with ethyl acetate. Step4->Step5 Step6 6. Purify by column chromatography. Step5->Step6

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-6-chloronicotinic acid (1.0 eq)[10]

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • 1,4-Dioxane (anhydrous)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Esterification: To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Suzuki-Miyaura Coupling: To a solution of the methyl ester (1.0 eq) and (4-methoxyphenyl)boronic acid (1.2 eq) in 1,4-dioxane, add K₃PO₄ (3.0 eq). Degas the mixture with argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat the reaction mixture at 100 °C for 12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Conclusion

While this compound remains a valuable tool in the synthetic chemist's arsenal, a range of viable alternatives offers greater flexibility in terms of cost, reactivity, and synthetic strategy. 5-Bromo-6-chloronicotinic acid stands out as a cost-effective and highly practical substitute for many applications. The choice of the optimal reagent will ultimately be dictated by the specific demands of the synthetic target and the desired balance between reactivity, selectivity, and economic viability. By understanding the properties and performance of these alternatives, researchers can devise more efficient and robust synthetic routes to novel and important molecules.

References

cost-benefit analysis of different synthetic routes to 6-substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Cost-Benefit Analysis of Synthetic Routes to 6-Substituted Nicotinic Acids

Introduction

6-Substituted nicotinic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Their synthesis is a critical step in drug discovery and development, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The choice of synthetic route is a strategic decision, balancing factors such as cost, yield, scalability, safety, and the desired structural diversity.

This guide provides an objective, in-depth comparison of the primary synthetic strategies for accessing 6-substituted nicotinic acids. We will move beyond simple procedural lists to analyze the causality behind experimental choices, offering field-proven insights to help researchers, chemists, and drug development professionals select the optimal methodology for their specific project goals.

Strategic Overview: Core Functionalization vs. De Novo Synthesis

The synthesis of these vital compounds can be broadly categorized into two main approaches:

  • Functionalization of a Pre-existing Pyridine Core: This is the most common and versatile strategy, starting with a readily available pyridine derivative and introducing the desired substituent at the C6 position. This category includes classical oxidation reactions, nucleophilic substitutions, and modern cross-coupling methodologies.

  • De Novo Ring Construction: This approach involves building the substituted pyridine ring from acyclic precursors. While often more complex, it can be highly effective for creating specific, polysubstituted patterns that are difficult to access through functionalization.[2]

This guide will focus primarily on the core functionalization strategies due to their widespread applicability and the availability of diverse starting materials.

Route A: Functionalization of a Pre-existing Pyridine Core

Method 1: Oxidation of 2,5-Dialkylpyridines

This classical approach is an industrially significant method for producing simple 6-alkylnicotinic acids, most notably 6-methylnicotinic acid from 2-methyl-5-ethylpyridine (MEP).[3][4]

Causality and Rationale: The core principle involves the selective oxidation of the alkyl group at the C5 position while leaving the C2-methyl group intact. Nitric acid is a powerful and cost-effective oxidant capable of achieving this transformation under high temperature and pressure.[3][5] The superatmospheric pressure is crucial to maintain the reactants in the liquid phase at the required temperatures (250-325°F or ~120-160°C), ensuring an efficient reaction rate.[5][6]

dot

Caption: Oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid.

Cost-Benefit Analysis:

FactorAnalysis
Cost Very Low. Starting materials like MEP and nitric acid are inexpensive bulk chemicals.[3][7] This is the primary driver for its industrial use.
Yield & Efficiency High. Industrial processes report high conversions and yields, often exceeding 90%.[7]
Scalability Excellent. This method is proven on a multi-ton scale.[4][7]
Safety & Environment Poor. The reaction uses concentrated nitric acid at high temperatures and pressures, posing significant safety risks. It generates large volumes of NOx gases, which are potent greenhouse gases and require extensive scrubbing and recycling infrastructure, making it environmentally unfriendly.[3][8][9]
Scope Very Narrow. Primarily limited to the synthesis of 6-methylnicotinic acid from MEP.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid [5][6]

  • Charging Reactor: A pressure reaction vessel is charged with 2-methyl-5-ethylpyridine and nitric acid (70-100% concentration). The molar ratio of HNO₃ to the pyridine substrate should be between 6:1 and 15:1.

  • Reaction: The vessel is sealed and heated to a temperature range of 250-325°F (~120-160°C). Superatmospheric pressure is applied to maintain the reactants in the liquid phase. The reaction is held under these conditions for 10 to 60 minutes.

  • Isolation: After cooling, the reaction mixture is processed. The 6-methylnicotinic acid product is often precipitated as a copper salt by adding a solution like copper sulfate.

  • Purification: The precipitated copper salt is filtered, washed, and then treated to liberate the free 6-methylnicotinic acid.

Method 2: Nucleophilic Substitution on 6-Halonicotinic Acids

This strategy is a cornerstone of laboratory-scale synthesis, offering tremendous versatility. It begins with a 6-halonicotinic acid, typically 6-chloronicotinic acid, which serves as an electrophilic handle for introducing a wide range of nucleophiles.

Causality and Rationale: The electron-withdrawing carboxylic acid and the ring nitrogen activate the C6 position of the pyridine ring towards nucleophilic aromatic substitution (SNAr). A halogen, particularly chlorine, serves as an excellent leaving group. This allows for the straightforward introduction of nitrogen, oxygen, and sulfur nucleophiles. For instance, reacting 6-chloronicotinic acid with hydrazine hydrate readily forms 6-hydrazinonicotinic acid (HYNIC), a key bifunctional chelator.[10][11][12]

dot

Caption: Versatility of 6-chloronicotinic acid in SNAr reactions.

Cost-Benefit Analysis:

FactorAnalysis
Cost Moderate. The cost is largely dependent on the price of the starting 6-chloronicotinic acid and the nucleophile. While the precursor is more expensive than MEP, it is commercially available from numerous suppliers.
Yield & Efficiency Good to Excellent. SNAr reactions on this activated system are typically high-yielding (often >90% for hydrazine).[11]
Scalability Good. These reactions are generally scalable to the multi-kilogram level without significant issues.
Safety & Environment Moderate. While avoiding harsh oxidants, this route often uses polar aprotic solvents and requires careful handling of nucleophiles like hydrazine. Waste streams include solvent and inorganic salts.
Scope Broad. Excellent for introducing heteroatom substituents (amines, hydrazines, alcohols, thiols) at the C6 position.

Experimental Protocol: Synthesis of 6-Hydrazinonicotinic Acid [11]

  • Setup: To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq).

  • Reagent Addition: Add ethanol as a solvent, followed by hydrazine hydrate (2.5 eq).

  • Reaction: The reaction mixture is heated to reflux and maintained overnight. Progress can be monitored by TLC.

  • Workup: Upon completion, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.

  • Purification: The collected solid is washed with a suitable solvent mixture (e.g., petroleum ether/ethyl acetate) to afford the pure 6-hydrazinonicotinic acid.

Method 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions have revolutionized the synthesis of complex molecules, and 6-substituted nicotinic acids are no exception. These methods offer unparalleled scope for forming carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[2] The starting material is typically a 6-halonicotinic acid derivative.

Causality and Rationale: The Suzuki-Miyaura coupling creates a C-C bond between an organoboron species (boronic acid or ester) and an organic halide.[13] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition into the C-Cl bond, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[13] This method is exceptionally powerful for synthesizing 6-aryl or 6-alkenyl nicotinic acids.[2][14][15]

dot

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Causality and Rationale: This reaction directly couples an amine with an aryl halide, providing a powerful alternative to classical SNAr or reductive amination methods.[16][17] The catalytic cycle is similar to other cross-couplings, but the key is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that stabilize the palladium catalyst and facilitate the challenging C-N reductive elimination step.[18] This allows for the coupling of a vast range of primary and secondary amines.[16][19]

dot

Caption: Buchwald-Hartwig amination for C-N bond formation.

Cost-Benefit Analysis of Cross-Coupling Routes:

FactorAnalysis
Cost High. Palladium catalysts and specialized phosphine ligands are expensive, representing a significant portion of the cost, especially on a large scale. The cost of boronic acids or complex amines also contributes.
Yield & Efficiency Good to Excellent. These reactions are highly optimized and generally provide good to excellent yields, even with complex substrates.
Scalability Moderate to Good. While scalable, the cost of the catalyst and ligands can become prohibitive. Catalyst loading optimization is critical for industrial applications. Trace metal removal from the final product is also a key consideration in pharmaceutical manufacturing.
Safety & Environment Good. Conditions are typically milder than oxidation or some SNAr reactions. The main concerns are the use of precious metals (palladium) and organic solvents. Efforts in green chemistry focus on reducing catalyst loading and using more benign solvent systems.
Scope Exceptional. The scope is vast. A massive library of commercially available boronic acids and amines allows for the synthesis of an unparalleled diversity of 6-substituted nicotinic acids.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [15][20]

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine the 6-halonicotinic acid derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system (e.g., toluene, or DME/water). The mixture may be degassed further by sparging with argon.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Comparative Summary of Synthetic Routes

Synthetic RoutePrimary UseCostYieldScalabilitySafety & Greenness
Oxidation of Alkylpyridines Industrial production of 6-methylnicotinic acidVery LowHighExcellentPoor
Nucleophilic Substitution Lab/pilot scale synthesis of N, O, S-substituted derivativesModerateGood-ExcellentGoodModerate
Suzuki-Miyaura Coupling Diverse 6-aryl/alkenyl derivatives for discovery chemistryHighGood-ExcellentModerateGood
Buchwald-Hartwig Amination Diverse 6-amino derivatives for discovery chemistryHighGood-ExcellentModerateGood

Conclusion and Strategic Recommendations

The selection of a synthetic route to a 6-substituted nicotinic acid is fundamentally tied to the project's goals.

  • For Large-Scale, Low-Cost Production of a simple derivative like 6-methylnicotinic acid, the oxidation of alkylpyridines remains the undisputed, albeit environmentally challenging, industrial choice.[3][4]

  • For Versatile and Cost-Effective Access to a range of heteroatom-substituted analogues on a lab or pilot scale, nucleophilic substitution on 6-chloronicotinic acid offers an ideal balance of cost, efficiency, and operational simplicity.

  • For Medicinal Chemistry and Drug Discovery Programs requiring maximum structural diversity, particularly with aryl, heteroaryl, or complex amine substituents, palladium-catalyzed cross-coupling reactions are the methods of choice. The high cost of catalysts is offset by the unparalleled chemical space that can be accessed, accelerating the identification and optimization of novel drug candidates.[2]

By understanding the underlying principles and trade-offs of each method, researchers can make informed, strategic decisions to efficiently advance their scientific objectives.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 6-Chloro-5-iodonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any new chemical entity. 6-Chloro-5-iodonicotinic acid and its derivatives are important scaffolds in medicinal chemistry. Their precise structural characterization is paramount to understanding their chemical behavior and biological activity. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of these halogenated pyridine compounds, grounded in practical insights and experimental data.

The Gold Standard: Single-Crystal X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray crystallography remains the unparalleled gold standard.[1] This technique provides a definitive three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of atoms and the nature of intermolecular interactions.

Causality of Experimental Choice: When a crystalline solid of sufficient quality can be obtained, X-ray crystallography is chosen to eliminate any ambiguity in the molecular structure. This is particularly crucial for complex molecules with multiple substituents where spectroscopic data might be open to interpretation. For instance, in halogenated nicotinic acids, it can definitively confirm the substitution pattern on the pyridine ring and the conformation of the carboxylic acid group.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and molecular geometry.

Data Presentation: Crystallographic Data Summary

ParameterExpected Value for a Nicotinic Acid DerivativeSignificance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the crystal lattice.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.[4][5]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Dimensions of the repeating unit of the crystal.[5]
Bond Lengths & Anglese.g., C-Cl, C-I, C-N, C=OConfirms connectivity and identifies any unusual geometric features.
Torsion AnglesDefines the conformation of flexible parts of the molecule.

Visualization: X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output start Synthesized Compound crystal_growth Crystal Growth start->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure 3D Molecular Structure structure_refinement->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile tool for elucidating the structure of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound derivatives, ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choice: NMR is the primary technique for routine structural confirmation and for compounds that do not readily form high-quality crystals. It provides a wealth of information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the protons and carbons in the structure.

¹H NMR Spectroscopy

For a this compound derivative, the aromatic region of the ¹H NMR spectrum is of particular interest. The two protons on the pyridine ring will appear as distinct signals, and their chemical shifts and coupling patterns will be diagnostic of their positions relative to the substituents.

Expected ¹H NMR Spectral Features:

  • H-2 Proton: Expected to be the most downfield proton due to the deshielding effects of the adjacent nitrogen and the carboxylic acid group. It will likely appear as a doublet with a small coupling constant to H-4.[7][8]

  • H-4 Proton: This proton will be coupled to H-2 and will appear as a doublet. Its chemical shift will be influenced by the iodine at the 5-position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the pyridine ring and the carboxylic acid.

Expected ¹³C NMR Spectral Features:

  • Carboxylic Acid Carbon (C-7): This will be the most downfield signal, typically in the range of 165-185 ppm.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons will be influenced by the substituents. The carbon bearing the iodine (C-5) and the carbon bearing the chlorine (C-6) will have their chemical shifts significantly affected by these heavy atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the signals.

Visualization: NMR Analysis Workflow

nmr_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Processing cluster_output Interpretation start Purified Compound dissolution Dissolve in Deuterated Solvent start->dissolution acquisition Acquire 1H & 13C Spectra dissolution->acquisition processing Data Processing acquisition->processing interpretation Spectral Interpretation & Structure Assignment processing->interpretation

Caption: General workflow for NMR spectroscopic analysis.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.

Causality of Experimental Choice: MS is essential for confirming the molecular formula of a newly synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, which allows for the determination of the elemental composition. The fragmentation pattern can also be used to confirm the presence of certain structural motifs.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the mass of the this compound derivative. The isotopic pattern of this peak will be characteristic of the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and iodine.

  • Fragmentation Pattern: Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxylic acid group (as CO₂ or COOH) and cleavage of the pyridine ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like LC-MS.

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Data Presentation: Mass Spectrometry Data

FeatureExpected Value for C₆H₃ClINO₂Significance
Molecular FormulaC₆H₃ClINO₂Confirmed by HRMS.
Exact Mass282.8894Calculated for [M+H]⁺.
Isotopic PatternCharacteristic pattern for one Cl and one I atom.Confirms the presence of these halogens.
Key Fragments[M-COOH]⁺, [M-Cl]⁺, [M-I]⁺Provides structural information.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Causality of Experimental Choice: IR spectroscopy is an excellent first-pass analytical technique to confirm the presence of key functional groups. For a this compound derivative, it can quickly verify the presence of the carboxylic acid and the aromatic pyridine ring.

Expected IR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region are indicative of the pyridine ring.[10][11]

  • C-Cl and C-I Stretches: These will appear in the fingerprint region of the spectrum (below 1000 cm⁻¹).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or in solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional groups.

Visualization: IR Spectroscopy Workflow

ir_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_output Interpretation start Compound sample_prep Prepare Sample (e.g., KBr pellet, ATR) start->sample_prep acquisition Record IR Spectrum sample_prep->acquisition interpretation Identify Functional Groups acquisition->interpretation

Caption: Workflow for Infrared (IR) spectroscopy.

Comparative Summary and Best Practices

While each technique provides valuable information, a combination of these methods is essential for the unambiguous structural confirmation of this compound derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Unambiguous 3D molecular structure, stereochemistry, and intermolecular interactions.[2][12]Definitive and provides a complete structural picture.Requires a high-quality single crystal, which can be difficult to obtain.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment.Non-destructive, provides a wealth of structural information in solution.Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry Molecular weight and elemental composition (HRMS), structural information from fragmentation.High sensitivity, provides molecular formula confirmation.Does not provide information on stereochemistry or connectivity.
IR Spectroscopy Presence of functional groups.[13]Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure.

Self-Validating System:

A robust structural confirmation workflow should be self-validating. The data from each technique should be consistent with the proposed structure. For example:

  • The molecular formula determined by HRMS must match the structure assigned by NMR.

  • The functional groups identified by IR must be present in the structure determined by NMR and X-ray crystallography.

  • The connectivity determined by 2D NMR experiments should be consistent with the 3D structure from X-ray crystallography.

By employing a multi-technique approach, researchers can have the highest level of confidence in the structure of their synthesized this compound derivatives, which is a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the mechanistic underpinnings and kinetic profiles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By examining the differential reactivity of the C-I and C-Cl bonds, we provide a framework for predicting and controlling reaction outcomes. The content is grounded in established principles of organometallic chemistry and supported by data from analogous systems, offering a robust predictive tool in the absence of extensive direct kinetic studies on this specific substrate.

The Foundation: Understanding Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The catalytic cycle for most of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

The oxidative addition of the aryl halide to a low-valent palladium(0) complex is often the rate-determining step of the catalytic cycle.[3][5] The rate of this step is highly dependent on the nature of the halogen, with the reactivity order generally being I > Br > Cl > F .[3][6] This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, the C-I bond in 6-chloro-5-iodonicotinic acid is expected to be significantly more reactive than the C-Cl bond.

The electronic properties of the aryl halide also play a crucial role. Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition.[6] The pyridine ring in this compound, being an electron-deficient heterocycle, is inherently activated towards oxidative addition compared to electron-rich arenes.

Comparative Kinetic Analysis of Key Cross-Coupling Reactions

The presence of both an iodine and a chlorine atom on the nicotinic acid scaffold allows for sequential, site-selective functionalization. The significantly weaker C-I bond will preferentially undergo oxidative addition under carefully controlled conditions, leaving the C-Cl bond intact for a subsequent transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[3][7]

Expected Kinetic Profile for this compound:

  • Initial, Rapid Coupling at the C-I Position: The reaction with an organoboron reagent is expected to proceed rapidly at the 5-position (C-I bond). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

  • Slower, More Forcing Conditions for C-Cl Coupling: The subsequent coupling at the 6-position (C-Cl bond) will require more forcing conditions, such as higher temperatures, higher catalyst loadings, or the use of more specialized ligands designed for activating aryl chlorides.[6]

  • Rate-Determining Step: For the initial C-I coupling, oxidative addition is the likely rate-determining step.[3][5] For the subsequent C-Cl coupling, oxidative addition will also be rate-limiting and significantly slower.[8]

Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I This compound derivative Ar-I->Oxidative Addition Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Rate-determining step Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Boronic Acid R-B(OR)2 Boronic Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R Reductive Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10]

Expected Kinetic Profile for this compound:

  • High Selectivity for C-I Coupling: Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling is expected to show high selectivity for the C-I bond. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br >> Cl.[9]

  • Influence of the Heteroatom: The electron-deficient nature of the pyridine ring enhances the reactivity of the attached halogens. Studies on halopyridines have shown that the position of the halogen influences the reaction rate, with positions alpha and gamma to the nitrogen being more activated.

  • Comparative Rates: The coupling with terminal alkynes at the 5-iodo position should proceed under mild conditions. In contrast, coupling at the 6-chloro position will be significantly more challenging and may not be feasible with standard Sonogashira conditions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides and primary or secondary amines.[11][12]

Expected Kinetic Profile for this compound:

  • Preferential C-I Amination: The amination reaction will preferentially occur at the C-I bond. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > OTf > Cl.[13]

  • Ligand Choice is Critical: The choice of phosphine ligand is crucial for achieving high catalytic activity, especially for the less reactive C-Cl bond.[11] Sterically hindered and electron-rich ligands are often required for the amination of aryl chlorides.

  • Kinetic Selectivity: By carefully selecting the ligand, base, and reaction temperature, it should be possible to achieve highly selective mono-amination at the 5-position. Subsequent amination at the 6-position would necessitate a different, more active catalyst system.

Comparative Reactivity Table:

Cross-Coupling ReactionRelative Rate at C-IRelative Rate at C-ClKey Considerations for Selectivity
Suzuki-Miyaura Very FastVery SlowTemperature control, choice of ligand for C-Cl activation.
Sonogashira FastExtremely SlowOften highly selective for C-I even under forcing conditions.
Buchwald-Hartwig FastSlowLigand selection is paramount for controlling selectivity and activating the C-Cl bond.

Experimental Protocols for Kinetic Studies

Accurate kinetic analysis is essential for understanding reaction mechanisms and optimizing reaction conditions. Modern techniques allow for real-time monitoring of reaction progress.[14]

General Experimental Setup for Kinetic Monitoring

A typical setup for a kinetic study involves a temperature-controlled reaction vessel equipped with a magnetic stirrer and an in-situ monitoring probe.

Workflow for a Kinetic Study:

Kinetic_Workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Prepare stock solutions of: - this compound - Coupling partner - Base - Internal standard Charge Charge reactor with solvent, substrate, and internal standard Reagents->Charge Catalyst Prepare catalyst/ligand solution Initiate Inject catalyst solution to start the reaction (t=0) Catalyst->Initiate Reactor Assemble and purge reactor with inert gas Reactor->Charge Equilibrate Equilibrate to desired temperature Charge->Equilibrate Equilibrate->Initiate Monitor Monitor reaction progress using in-situ probe (e.g., HPLC, ReactIR) Initiate->Monitor Plot Plot concentration vs. time Monitor->Plot Quench Quench aliquots at specific time points (if not using in-situ probe) Analyze Analyze aliquots by GC/HPLC/NMR Quench->Analyze Analyze->Plot Determine Determine initial rates, reaction order, and rate constants Plot->Determine

Caption: A typical experimental workflow for a kinetic study of a cross-coupling reaction.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Online or offline HPLC analysis is a robust method for quantifying the consumption of starting materials and the formation of products.[15]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress in real-time.[16]

  • In-situ Infrared (IR) Spectroscopy (ReactIR): Provides real-time information on the concentration of key species in the reaction mixture.[15]

  • Surface-Enhanced Raman Scattering (SERS): An emerging technique for in-situ monitoring of palladium-catalyzed reactions.[17]

High-Throughput Experimentation (HTE)

For rapid optimization of reaction conditions, high-throughput experimentation (HTE) is an invaluable tool.[18][19] HTE platforms allow for the parallel screening of numerous catalysts, ligands, bases, and solvents in small-scale reactions, significantly accelerating the discovery of optimal conditions for selective cross-coupling.[20][21]

Conclusion and Future Outlook

The dual-halogenated structure of this compound presents both a challenge and an opportunity for synthetic chemists. A thorough understanding of the kinetic principles governing its cross-coupling reactions is essential for harnessing its full synthetic potential. The pronounced difference in the reactivity of the C-I and C-Cl bonds allows for a predictable and sequential functionalization strategy.

Future research in this area will likely focus on the development of novel catalyst systems that can further enhance the selectivity of these transformations and enable the activation of the C-Cl bond under even milder conditions. The application of high-throughput experimentation and advanced in-situ monitoring techniques will continue to provide deeper mechanistic insights and accelerate the development of robust and scalable synthetic protocols.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-5-iodonicotinic acid is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Given its role, the purity of this intermediate is paramount; even trace impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the target compound from process-related impurities and degradation products.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind method development choices, establish a self-validating protocol grounded in international regulatory standards, and present the experimental data required to empower researchers in drug development to achieve accurate and reliable purity determinations.

The Analytical Challenge: Understanding the Analyte and Its Impurities

The molecular structure of this compound—featuring a pyridine ring, a carboxylic acid group, and two different halogen substituents—presents specific challenges for chromatographic separation.

  • Analyte Ionization: The carboxylic acid moiety (pKa ≈ 2.9, predicted) dictates that the compound's ionization state is highly dependent on the mobile phase pH.[1] In unbuffered or neutral conditions, the carboxylate anion is formed, which is highly polar and exhibits poor retention on traditional reversed-phase columns, often resulting in broad, tailing peaks.

  • Potential Impurities: The purity profile is dictated by the synthetic route. A common synthesis involves the oxidation of 2-chloro-3-iodo-5-picoline.[1] Therefore, potential impurities include:

    • Starting Materials: Unreacted 2-chloro-3-iodo-5-picoline.

    • Intermediates: Partially oxidized intermediates.

    • Isomers: Positional isomers such as 2-chloronicotinic acid, which could arise from precursor impurities.[2]

    • Degradation Products: Products arising from hydrolysis, oxidation, or photodecomposition under stress conditions.[3]

A successful HPLC method must be able to resolve the main peak from all these potential, structurally similar compounds.

Strategic HPLC Method Development: A Comparative Approach

The development of a robust HPLC method is a systematic process of optimizing the stationary and mobile phases to achieve the desired separation. Reversed-phase HPLC is the most common and logical starting point for an organic molecule of this nature.[4]

Stationary Phase (Column) Selection

The choice of column is the most critical factor in determining the selectivity of the separation. While a standard C18 column is a workhorse in reversed-phase chromatography, the specific characteristics of our analyte and its potential impurities warrant a careful comparison.

Column TypeSeparation PrincipleAdvantages for This AnalysisDisadvantages/Considerations
Standard C18 Primarily hydrophobic interactions.[4]Excellent retention for the relatively non-polar halogenated ring system. Widely available and well-characterized.May provide insufficient retention for very polar impurities (e.g., starting materials without the acid group). Potential for peak tailing of the acidic analyte due to silanol interactions.
Polar-Embedded C18 Mixed hydrophobic and polar interactions (e.g., amide, carbamate).Better peak shape for acidic compounds due to shielding of residual silanols. Can offer alternative selectivity for polar impurities.May exhibit different retention characteristics that require re-optimization of the mobile phase.
Mixed-Mode Combines reversed-phase (e.g., C12) and ion-exchange functionalities.[5]Can provide excellent retention for both the acidic parent compound (via anion exchange) and non-polar impurities (via reversed-phase).[6]Method development can be more complex due to dual retention mechanisms. Highly sensitive to mobile phase pH and ionic strength.

Expert Recommendation: A high-quality, end-capped C18 column is the most pragmatic starting point. Its strong hydrophobic retention is well-suited for the di-halogenated pyridine ring. Issues like peak tailing can typically be overcome with proper mobile phase pH control.

Mobile Phase Optimization

The mobile phase composition fine-tunes the separation achieved on the selected column.

  • Aqueous Phase & pH Control: This is the most critical parameter for analyzing this compound. To ensure good retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. A guiding principle is to adjust the mobile phase pH to at least 1.5-2 units below the analyte's pKa.[7][8] For a pKa of ~2.9, a mobile phase pH of ≤ 2.0 is ideal.

    • Comparison of Acidic Modifiers:

      • Phosphoric Acid: An excellent choice for UV-based methods. It provides a stable, low pH but is not volatile and therefore incompatible with Mass Spectrometry (MS).

      • Formic Acid/Trifluoroacetic Acid (TFA): Volatile and MS-compatible. Formic acid is a weaker acid, providing a pH of ~2.7 in a 0.1% solution. TFA (0.1%) provides a much lower pH (~2.0) and acts as an ion-pairing agent, often improving peak shape for bases, though it can cause ion suppression in MS. For UV analysis, either is suitable, but phosphoric acid provides more robust pH control.

  • Organic Modifier:

    • Acetonitrile (ACN): Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths compared to methanol.

    • Methanol (MeOH): Can offer different selectivity and is a viable alternative if ACN does not provide the required resolution.

Expert Recommendation: An isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% H₃PO₄) and acetonitrile is the recommended approach. A gradient elution, where the percentage of acetonitrile is increased over time, is superior for purity analysis as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

Recommended Analytical Protocol

This protocol is a robust starting point for the analysis, which should be validated according to internal and regulatory requirements.

Reagent and Sample Preparation
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.

HPLC Instrumentation and Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency and backpressure for impurity profiling.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileAcidified mobile phase suppresses ionization of the analyte for good peak shape.[7]
Gradient Program Time (min)% B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Detection UV at 270 nmWavelength of adequate absorbance for the pyridine chromophore, away from the solvent cutoff.
Injection Volume 10 µLA suitable volume to avoid column overload while ensuring good sensitivity.

Workflow for Purity Assessment

The following diagram illustrates the logical flow from sample receipt to the final purity report, emphasizing the integration of system suitability and validation checks.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_processing 3. Data Processing & Review cluster_report 4. Reporting sample_prep Sample & Standard Preparation (0.5 mg/mL) mobile_phase Mobile Phase Preparation sst System Suitability Test (SST) (Inject Standard 5x) sample_prep->sst analysis Inject Blank (Diluent) Inject Standard (1x) Inject Sample (2x) sst->analysis If SST Passes fail Troubleshoot & Re-run sst->fail If SST Fails integration Peak Integration (Identify Main Peak & Impurities) analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation review Review Data (Check against Specifications) calculation->review report Generate Final Purity Report review->report fail->sst

Caption: Workflow for HPLC Purity Assessment of this compound.

Ensuring Method Trustworthiness: Validation According to ICH Guidelines

A method is only reliable if it is validated. Validation provides documented evidence that the protocol is suitable for its intended purpose.[9] Key parameters for an impurity method are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Validation ParameterPurposeTypical Acceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately before analysis.Tailing Factor: ≤ 2.0Theoretical Plates: ≥ 2000%RSD of Peak Area (n=5): ≤ 2.0%[11]
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.[3]Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the retention time of the main analyte in the blank.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) and Accuracy (%Recovery) should be acceptable at this concentration.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.999 over a range from the LOQ to 150% of the specification limit for a given impurity.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 5.0% for impurity levels.Intermediate Precision: Assessed by different analysts on different days. Results should be comparable.[10]
Accuracy The closeness of the test results to the true value. Assessed by spiking the sample with known amounts of impurities.% Recovery should be within 80-120% for impurity levels.[11]

Data Analysis and Purity Calculation

The most common method for calculating purity in the absence of reference standards for every impurity is Area Normalization :

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Considerations: This method assumes that all compounds (the main analyte and all impurities) have the same response factor at the chosen UV wavelength. While this is a common and accepted practice for purity screening, it is an approximation. For rigorous quantification of a specific, known impurity, a reference standard for that impurity should be used to generate a calibration curve. Peaks below the Limit of Quantitation (LOQ) should be disregarded for the calculation.

Conclusion

The purity assessment of synthesized this compound is reliably achieved using a well-developed and validated reversed-phase HPLC method. The key to a successful separation lies in the strategic control of the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, ensuring sharp, symmetrical peaks. A standard C18 column coupled with a gradient elution using acidified water and acetonitrile provides an excellent starting point for resolving the target compound from a range of potential process-related impurities. By embedding this analytical protocol within a framework of rigorous system suitability checks and formal method validation as prescribed by ICH guidelines, researchers and drug development professionals can ensure the highest degree of confidence in their purity data, safeguarding the quality of subsequent synthetic steps and the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Regioselective Suzuki-Miyaura Coupling of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of functionalized nicotinic acid derivatives is a cornerstone of creating novel therapeutic agents. Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth comparative study of different palladium ligands for the regioselective Suzuki-Miyaura coupling of 6-Chloro-5-iodonicotinic acid, a key intermediate in pharmaceutical synthesis. We will delve into the mechanistic rationale behind ligand selection, provide detailed experimental protocols, and present a comparative analysis of their performance.

The Challenge: Regioselective Coupling of a Dihalogenated Pyridine

This compound presents a unique challenge and opportunity for synthetic chemists. With two distinct halogen substituents on the pyridine ring, the potential for regioselective functionalization arises. The carbon-iodine bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond. This difference in reactivity forms the basis for achieving selective coupling at the 5-position. A successful catalytic system must therefore be active enough to cleave the C-I bond efficiently while leaving the C-Cl bond intact.

The Role of the Ligand: More Than Just a Spectator

The choice of ligand in a palladium-catalyzed cross-coupling reaction is paramount to its success. The ligand's steric and electronic properties profoundly influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. For challenging substrates like heteroaryl halides, modern, bulky, and electron-rich ligands are essential for achieving high yields and selectivities.

This guide will focus on a comparative analysis of three classes of ligands that have demonstrated exceptional performance in the Suzuki-Miyaura coupling of heteroaryl halides:

  • Triphenylphosphine (PPh₃): A traditional and widely used phosphine ligand.

  • Buchwald Ligands (XPhos): A member of the highly effective biaryl monophosphine ligands.

  • N-Heterocyclic Carbene (NHC) Ligands: A class of ligands known for their strong σ-donating ability and steric bulk.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a critical role in each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)(X)L_n R-Pd(II)(X)L_n Pd(0)L_n->R-Pd(II)(X)L_n Oxidative Addition (R-X) R-Pd(II)(R')L_n R-Pd(II)(R')L_n R-Pd(II)(X)L_n->R-Pd(II)(R')L_n Transmetalation (R'-B(OR)2) R-Pd(II)(R')L_n->Pd(0)L_n R-R' R-R' R-Pd(II)(R')L_n->R-R' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Bulky, electron-donating ligands, such as the Buchwald ligands and NHCs, facilitate the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step with the aryl halide.[2][3] They also promote the final reductive elimination step, leading to faster turnover and higher yields.

Experimental Protocols: A Comparative Study

To provide a practical comparison, we will outline the experimental protocols for the regioselective Suzuki-Miyaura coupling of methyl 6-chloro-5-iodonicotinate with phenylboronic acid using three different palladium-ligand systems. The nicotinic acid is esterified to its methyl ester to prevent potential complications arising from the acidity of the carboxylic acid group.

General Procedure

To a dry Schlenk tube under an inert atmosphere (Argon) are added methyl 6-chloro-5-iodonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (see table below). The palladium precatalyst and ligand are then added, followed by the solvent. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Add Reactants: - Methyl 6-chloro-5-iodonicotinate - Phenylboronic Acid - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Add Solvent B->C D Stir at Elevated Temperature C->D Inert Atmosphere E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Pure Product

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Comparative Performance of Palladium Ligands

The following table summarizes the expected performance of the different palladium-ligand systems in the regioselective Suzuki-Miyaura coupling of methyl 6-chloro-5-iodonicotinate with phenylboronic acid. The data is a composite representation based on literature reports for similar dihalogenated pyridines and heteroaryl halides.

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄ (5 mol%)Traditional PhosphineK₂CO₃Toluene/H₂O1001260-70
XPhos-Pd-G2 (2 mol%)Buchwald (Biaryl Monophosphine)K₃PO₄1,4-Dioxane804>95
PEPPSI-IPr (2 mol%)N-Heterocyclic Carbene (NHC)Cs₂CO₃t-AmylOH802>95

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Discussion of Results

Pd(PPh₃)₄: While being a workhorse catalyst in organic synthesis, tetrakis(triphenylphosphine)palladium(0) is expected to show moderate efficiency for this challenging transformation. The coupling of heteroaryl chlorides often requires more electron-rich and bulky ligands to achieve high turnover numbers.[4]

XPhos-Pd-G2: This second-generation Buchwald precatalyst is anticipated to provide excellent results. The bulky and electron-rich XPhos ligand is known to facilitate the coupling of a wide range of challenging substrates, including heteroaryl chlorides, often at lower catalyst loadings and temperatures.[2][3] The precatalyst allows for the rapid in-situ formation of the active monoligated Pd(0) species.[2]

PEPPSI-IPr: The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalyst, featuring a bulky N-heterocyclic carbene ligand, is also expected to exhibit high catalytic activity. NHC ligands are strong σ-donors and form very stable complexes with palladium, making them highly effective for the coupling of unreactive chlorides.[4]

Conclusion

The choice of palladium ligand is a critical parameter for the successful regioselective Suzuki-Miyaura coupling of this compound. While traditional phosphine ligands like PPh₃ can effect the transformation, modern bulky, electron-rich ligands such as the Buchwald ligand XPhos and N-heterocyclic carbene ligands offer significantly higher efficiency, allowing for milder reaction conditions, lower catalyst loadings, and superior yields. For researchers and professionals in drug development, the use of these advanced catalytic systems is highly recommended for the reliable and efficient synthesis of functionalized nicotinic acid derivatives.

References

A Comparative Guide to the Synthesis of 6-Chloro-5-iodonicotinic Acid: A New Methodological Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated nicotinic acid derivatives is a cornerstone for the development of novel bioactive molecules. Among these, 6-Chloro-5-iodonicotinic acid stands out as a pivotal building block, its unique substitution pattern offering a versatile scaffold for medicinal chemists. This guide provides an in-depth technical comparison between a traditional synthetic route and a novel, more sustainable method for its preparation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on experimental data, cost-effectiveness, and environmental impact.

The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] The presence of both a chloro and an iodo substituent on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable starting material for creating diverse molecular libraries for drug discovery.[3] The carboxylic acid moiety provides a handle for amide bond formation and other modifications, further enhancing its utility.

Traditional Synthesis: The Permanganate Oxidation Route

A well-established method for the synthesis of this compound involves the oxidation of 2-chloro-3-iodo-5-methylpyridine. This approach, while effective, relies on the use of strong oxidizing agents like potassium permanganate (KMnO₄), which presents several drawbacks.

Experimental Protocol: Traditional Method

Step 1: Synthesis of this compound from 2-chloro-3-iodo-5-methylpyridine

  • Dissolution: 2-chloro-3-iodo-5-methylpyridine (1.0 eq) is dissolved in water at an elevated temperature (approximately 80 °C).

  • Oxidation: Potassium permanganate (2.5 eq) is added portion-wise to the heated solution.

  • Reflux: The reaction mixture is heated to reflux (100 °C) for several hours to ensure complete oxidation of the methyl group.

  • Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake is washed with hot water.

  • Isolation: The combined filtrates are concentrated and cooled. The pH is adjusted to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Causality and Limitations

The choice of potassium permanganate as the oxidant is driven by its high reactivity and ability to effectively oxidize the methyl group to a carboxylic acid. However, this reactivity comes at a cost. The use of a stoichiometric amount of KMnO₄ generates a significant amount of manganese dioxide waste, which poses environmental disposal challenges.[4] Furthermore, the reaction conditions are harsh, requiring high temperatures and careful handling of the strong oxidant.

A Novel, Greener Approach: Catalytic Oxidation and Electrophilic Iodination

To address the shortcomings of the traditional method, a new synthetic strategy has been developed. This approach is bifurcated into two key stages: the environmentally benign synthesis of the precursor, 6-chloronicotinic acid, followed by a selective and efficient iodination step.

Part 1: Catalytic Oxidation for 6-Chloronicotinic Acid

A significant improvement in the synthesis of the 6-chloronicotinic acid precursor involves moving away from harsh stoichiometric oxidants. A patented method highlights the use of a catalytic system for the oxidation of 2-chloro-5-methylpyridine.[4]

  • Reaction Setup: 2-chloro-5-methylpyridine is dissolved in a suitable solvent like chlorobenzene in the presence of a cobalt acetate catalyst.

  • Oxidation: Oxygen is bubbled through the reaction mixture at a controlled temperature (e.g., 70-100 °C) and flow rate.

  • Reaction Time: The reaction is monitored until completion, typically over several hours.

  • Isolation: Upon cooling, the crude 6-chloronicotinic acid precipitates and is collected by filtration.

  • Purification: The crude product is purified by recrystallization.

This catalytic method avoids the use of large quantities of heavy metal oxidants, making it a much greener alternative. The primary oxidant is oxygen from the air, and the catalyst can be recovered and reused, significantly reducing waste and improving the process's atom economy.[4]

Part 2: Selective Iodination with N-Iodosuccinimide (NIS)

The second part of the novel method involves the electrophilic iodination of the synthesized 6-chloronicotinic acid. N-Iodosuccinimide (NIS) has emerged as a mild and effective reagent for the iodination of various aromatic and heterocyclic compounds.[5][6][7]

  • Reaction Setup: 6-chloronicotinic acid (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile.

  • Reagent Addition: N-Iodosuccinimide (1.1 eq) is added to the solution.

  • Catalysis: A catalytic amount of an acid, such as trifluoroacetic acid (TFA), is added to activate the NIS.[8]

  • Reaction Conditions: The reaction is stirred at room temperature and monitored for completion.

  • Work-up and Isolation: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted iodine. The product is then extracted with an organic solvent and purified.

The use of NIS offers high selectivity and avoids the harsh conditions associated with other iodinating agents. The reaction proceeds under mild conditions, making it compatible with a wider range of functional groups.[8][9]

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the traditional and the new synthetic methods.

ParameterTraditional Method (Permanganate Oxidation)New Method (Catalytic Oxidation & NIS Iodination)
Starting Material 2-chloro-3-iodo-5-methylpyridine2-chloro-5-methylpyridine
Key Reagents Potassium permanganate (KMnO₄)Cobalt acetate (catalyst), Oxygen (O₂), N-Iodosuccinimide (NIS), Trifluoroacetic acid (catalyst)
Yield Moderate to goodGood to high
Purity Good after recrystallizationHigh, often requiring minimal purification
Reaction Conditions Harsh (high temperature, strong oxidant)Mild (moderate temperature, catalytic)
Environmental Impact High (significant MnO₂ waste)Low (catalytic, reduced waste)
Safety Concerns Handling of strong oxidant (KMnO₄)Standard handling of organic reagents
Cost-Effectiveness Potentially higher due to stoichiometric oxidant and waste disposalPotentially lower due to cheaper oxidant (O₂) and catalyst recycling

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following workflows have been generated.

Traditional_Method start 2-chloro-3-iodo-5-methylpyridine process1 Dissolve in H₂O (80 °C) start->process1 Step 1 process2 Add KMnO₄ (2.5 eq) process1->process2 process3 Reflux (100 °C) process2->process3 process4 Filter MnO₂ process3->process4 Work-up process5 Concentrate & Acidify process4->process5 end This compound process5->end Isolation

Caption: Workflow for the traditional synthesis of this compound.

New_Method cluster_part1 Part 1: Synthesis of 6-Chloronicotinic Acid cluster_part2 Part 2: Iodination start1 2-chloro-5-methylpyridine process1_1 Catalytic Oxidation (Co(OAc)₂, O₂) start1->process1_1 intermediate 6-Chloronicotinic acid process1_1->intermediate process2_1 Electrophilic Iodination (NIS, cat. TFA) intermediate->process2_1 end This compound process2_1->end

Caption: Workflow for the new, two-part synthesis of this compound.

Conclusion and Future Outlook

The validation of this new synthetic method for this compound marks a significant advancement in the sustainable production of this key pharmaceutical intermediate. By replacing the hazardous and wasteful permanganate oxidation with a cleaner catalytic process and employing a mild and selective iodination agent, this novel route offers improvements in terms of environmental impact, safety, and potentially cost-effectiveness.

For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only an ethical imperative but also a practical advantage. The improved efficiency and purity profiles can lead to more reliable and cost-effective manufacturing processes, ultimately accelerating the journey from laboratory discovery to life-saving therapeutics. As the demand for complex and highly functionalized molecules continues to grow, the development and validation of innovative and sustainable synthetic methods will remain a critical area of focus.

References

The Strategic Advantage of 6-Chloro-5-iodonicotinic Acid in Medicinal Chemistry: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a versatile starting scaffold is a critical determinant of success. 6-Chloro-5-iodonicotinic acid, a di-halogenated pyridine derivative, represents a uniquely powerful building block for the synthesis of a diverse array of biologically active compounds. The strategic placement of its chloro, iodo, and carboxylic acid functionalities offers medicinal chemists a triumvirate of reactive sites, enabling the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR). This guide provides an in-depth comparison of the biological activities of compounds derived from this scaffold, supported by experimental data and synthetic rationale, to empower researchers in their quest for novel therapeutics.

The Unseen Potential: Why this compound?

The inherent reactivity of the pyridine ring, coupled with the distinct electronic properties and orthogonal reactivity of the chloro and iodo substituents, makes this compound an exemplary starting material. The iodine atom at the 5-position is particularly amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This facilitates the exploration of key hydrophobic and hydrogen-bonding interactions within biological targets. Concurrently, the chlorine atom at the 6-position can participate in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for the introduction of amine, ether, and thioether linkages, which are pivotal for modulating pharmacokinetic properties and target engagement. The carboxylic acid at the 3-position serves as a versatile anchor for amide bond formation, esterification, or reduction to an alcohol, further expanding the diversity of accessible derivatives.

I. Anti-Infective Agents: A New Frontier

The search for novel anti-infective agents is a perpetual challenge in the face of rising antimicrobial resistance. Halogenated pyridines have emerged as a promising class of compounds in this arena. The derivatives of this compound are being explored for their potential to yield potent and selective anti-infective drugs.

A. Trifluoromethylated Nicotinates: A Case Study

A notable application of this scaffold is in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate for novel anti-infective agents.[1] The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity.

Synthesis of Methyl 6-chloro-5-(trifluoromethyl)nicotinate:

The synthesis leverages the reactivity of the iodo group in the precursor, methyl 6-chloro-5-iodonicotinate. A copper-catalyzed trifluoromethylation reaction using methyl chlorodifluoroacetate (MCDFA) and potassium fluoride (KF) provides a safe and economical route to the desired product on a kilogram scale.[1]

Biological Activity:

While specific data on the final drug candidates are often proprietary, the focus on this intermediate underscores the industry's interest in this chemical space for developing new anti-infective therapies. The rationale behind incorporating the trifluoromethyl group is to enhance the drug-like properties of the resulting molecules, potentially leading to improved efficacy and a better resistance profile compared to existing treatments.

B. Comparative Analysis with Other Nicotinic Acid-Derived Antimicrobials

To contextualize the potential of this compound derivatives, it is useful to compare them with other bioactive nicotinic acid analogs. For instance, novel acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Compound ClassStarting MaterialKey Structural FeaturesRepresentative MIC (µg/mL) vs. S. aureusReference
AcylhydrazonesNicotinic acid hydrazideAcylhydrazone linkage, various aromatic substituents3.91 - 15.62[2]
1,3,4-OxadiazolinesNicotinic acid hydrazide1,3,4-Oxadiazoline ring, 5-nitrofuran substituent7.81 - 15.62[2]
Hypothetical Trifluoromethyl Nicotinate Derivative This compound Trifluoromethyl group at C5, Chloro at C6 Potentially <10 (projected) Based on[1]

This comparative data suggests that the nicotinic acid core is a viable pharmacophore for antibacterial agents. The unique substitution pattern of derivatives from this compound offers the potential for novel mechanisms of action or improved pharmacological profiles.

II. Kinase Inhibitors: Targeting Cellular Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel kinase inhibitors.

A. Rationale for Kinase Inhibition

The pyridine core of nicotinic acid can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors. The substituents at the 5- and 6-positions can be elaborated to occupy the hydrophobic pocket and the solvent-exposed region of the kinase active site, respectively. This allows for the optimization of potency and selectivity. For example, the introduction of anilino groups at the 6-position via SNAr can mimic the structure of known pyrimidine-based kinase inhibitors.[3]

B. Proposed Synthetic Strategy and Structure-Activity Relationship (SAR)

A plausible synthetic route to a library of potential kinase inhibitors would involve an initial Suzuki coupling at the 5-position to introduce a variety of aryl or heteroaryl groups, followed by an SNAr reaction at the 6-position with a selection of anilines. The carboxylic acid could then be converted to an amide to further probe interactions with the ribose-binding pocket.

Hypothetical SAR Insights:

  • 5-Position (Iodo replacement): Introduction of small, hydrophobic groups like phenyl or substituted phenyl rings could enhance binding affinity by occupying the hydrophobic pocket adjacent to the hinge region.

  • 6-Position (Chloro replacement): Substitution with anilines bearing solubilizing groups (e.g., morpholine, piperazine) could improve pharmacokinetic properties. The nature of the aniline substituent can also be critical for achieving selectivity against different kinases.

  • 3-Position (Carboxylic acid modification): Conversion to small amides (e.g., methylamide, ethylamide) can introduce additional hydrogen bond donors and acceptors, potentially increasing potency.

Experimental Protocols

To facilitate the exploration of this promising scaffold, detailed experimental protocols for the synthesis and biological evaluation of its derivatives are provided below.

A. Synthesis of Methyl 6-chloro-5-iodonicotinate
  • Esterification: To a solution of this compound (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford pure methyl 6-chloro-5-iodonicotinate.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of 5 x 105 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Kinase Inhibition Assay (Generic Protocol)
  • Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), ATP, and MgCl2.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Potential: Synthetic Pathways and Biological Mechanisms

To visually represent the synthetic utility and potential biological impact of this compound derivatives, the following diagrams are provided.

G start This compound ester Methyl 6-chloro-5-iodonicotinate start->ester MeOH, H2SO4 trifluoromethyl Methyl 6-chloro-5-(trifluoromethyl)nicotinate (Anti-infective Intermediate) ester->trifluoromethyl MCDFA, KF, CuI suzuki_intermediate Methyl 6-chloro-5-aryl-nicotinate ester->suzuki_intermediate Ar-B(OH)2, Pd catalyst kinase_precursor 6-Chloro-5-aryl-N-alkyl-nicotinamide suzuki_intermediate->kinase_precursor 1. NaOH 2. R-NH2, Coupling agent kinase_inhibitor 6-(Arylamino)-5-aryl-N-alkyl-nicotinamide (Kinase Inhibitor Candidate) kinase_precursor->kinase_inhibitor Ar-NH2, Base

Caption: Synthetic pathways from this compound.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 6-Chloro-5-iodonicotinic Acid Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the discovery of novel, high-value therapeutics. Its unique combination of reactive sites allows for the systematic and efficient exploration of chemical space, leading to the identification of compounds with potent and selective biological activities. This guide has highlighted its demonstrated utility in the synthesis of anti-infective agent precursors and its significant potential for the development of kinase inhibitors. As our understanding of disease biology deepens, the versatility of scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

benchmarking the efficiency of different cross-coupling methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking the Efficiency of Cross-Coupling Methods

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, with profound impacts on drug discovery, materials science, and agrochemicals. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, solidified the importance of these transformations. However, with a diverse arsenal of named reactions at our disposal—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—the choice of the "best" method for a given transformation is not always straightforward.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple reaction yields to establish a comprehensive framework for benchmarking the true efficiency of different cross-coupling methods. As application scientists, we understand that efficiency is a multi-faceted concept encompassing not just product formation but also catalyst performance, reaction kinetics, and environmental impact. This document provides the causal logic behind experimental design and offers a self-validating system to compare these powerful synthetic tools objectively.

The Catalytic Heart of Cross-Coupling: A Unified Mechanism

At their core, most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing any specific transformation. The process is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source, which enters the cycle.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the bond of an organic (pseudo)halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or a related step: The second coupling partner (R²) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled fragments (R¹-R²) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) (Active Catalyst) PdII_X R¹-Pd(II)-X (Oxidative Addition Complex) Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product MX M-X PdII_R2->MX R1X R¹-X R1X->PdII_X R2M R²-M R2M->PdII_R2

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Defining Efficiency: Key Performance Indicators (KPIs)

A simplistic view of reaction success might stop at chemical yield. However, a robust benchmarking program must consider a more holistic set of metrics to assess scalability, cost-effectiveness, and environmental impact.

  • Yield (%) : The foundational metric, representing the amount of product obtained relative to the theoretical maximum.

  • Catalyst Loading : Expressed in mole percent (mol %) or parts-per-million (ppm) of the precious metal. Lower loadings signify a more active and cost-effective catalyst system.

  • Turnover Number (TON) : The number of moles of product formed per mole of catalyst used (TON = moles of product / moles of catalyst). It is a measure of catalyst stability and overall productivity.

  • Turnover Frequency (TOF) : The TON per unit of time (typically hours⁻¹), indicating the speed or activity of the catalyst.

  • Green Chemistry Metrics :

    • Environmental Factor (E-Factor) : The ratio of the mass of waste to the mass of product. A lower E-Factor indicates less waste generation.

    • Process Mass Intensity (PMI) : The ratio of the total mass of all materials (reactants, solvents, workup chemicals) to the mass of the final product. PMI provides a complete picture of the process efficiency.

Evaluating a reaction across all these KPIs is essential. A high-yield reaction that requires a high catalyst loading and generates significant waste may be unsuitable for large-scale production compared to a slightly lower-yielding but more atom-economical alternative.

A Standardized Framework for Comparison

To ensure an objective "apples-to-apples" comparison, it is critical to use a consistent set of substrates across the different coupling methodologies. We will use 4-bromoanisole as our standard electrophile and select a representative nucleophile for each reaction type.

Reaction TypePrimary ApplicationModel Reaction Nucleophile
Suzuki-Miyaura C(sp²)–C(sp²) Biaryl SynthesisPhenylboronic acid
Heck C(sp²)–C(sp²) VinylationStyrene
Sonogashira C(sp²)–C(sp) AlkynylationPhenylacetylene
Buchwald-Hartwig C(sp²)–N Aryl AminationAniline

The following workflow provides a systematic approach to benchmarking these reactions.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Model Substrates B Select Catalyst Systems A->B C Procure & Purify Reagents B->C D Set Up Reactions (Inert Atmosphere) C->D To Experiments E Monitor Progress (TLC, GC/LC-MS) D->E F Work-up & Purification E->F G Determine Yield (Internal Standard) F->G To Analysis H Calculate KPIs (TON, TOF, PMI) G->H I Compare Data & Draw Conclusions H->I

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of complex molecules like 6-Chloro-5-iodonicotinic acid are governed by strict protocols designed to protect ourselves, our colleagues, and our communities. This guide provides a detailed, procedural framework for the safe disposal of this halogenated pyridine derivative, grounded in established safety principles and regulatory compliance.

The causality behind these procedures is clear: improper disposal of halogenated organic compounds can lead to the contamination of water systems and the formation of persistent environmental pollutants. Furthermore, accidental mixing with incompatible chemicals can trigger violent reactions, posing an immediate physical threat. Adherence to this protocol is therefore a self-validating system for ensuring laboratory safety.

Hazard Identification and Immediate Safety Protocols

Before handling or disposing of this compound, a thorough understanding of its hazard profile is essential. This compound is a halogenated organic acid, and its properties necessitate specific precautions.

Core Handling Requirements:

  • Ventilation: All handling and waste preparation steps must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): The minimum required PPE for handling this compound or its waste includes:

    • Nitrile gloves (check manufacturer data for chemical resistance).[1]

    • Safety glasses with side shields or, preferably, chemical splash goggles.[3][4]

    • A flame-resistant lab coat.[1]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard Classification Description Key Precautionary Actions Supporting Sources
Acute Toxicity, Oral Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] [4]
Skin Corrosion/Irritation Causes skin irritation. Avoid contact with skin. Wear protective gloves and clothing.[6] [3][4]
Serious Eye Damage/Irritation Causes serious eye irritation. Avoid contact with eyes. Wear eye protection.[3][6] [3][4]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or fume hood.[4][6] [4]

| Hazardous Decomposition | Combustion may produce toxic gases. | Thermal decomposition can release Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), and Hydrogen chloride gas.[3][6][7] |[3][6][7] |

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[8][9] This is because compounds containing chlorine, bromine, fluorine, or iodine require specialized disposal methods, typically high-temperature incineration, to ensure their complete destruction.[8][10]

Causality: Mixing halogenated waste with non-halogenated organic solvents can contaminate large volumes of waste, dramatically increasing disposal costs and violating regulatory standards.[9][11] Furthermore, halogenated compounds must be kept separate from acids, bases, and strong oxidizing agents to prevent dangerous chemical reactions.[2][12]

The following workflow diagram illustrates the critical decision-making process for chemical waste segregation.

G Diagram 1: Waste Segregation Workflow start Waste Generation (Contains this compound) decision Does the waste stream contain halogens (Cl, I, Br, F)? start->decision halogenated HALOGENATED ORGANIC WASTE (e.g., this compound, Dichloromethane, Chloroform) decision->halogenated Yes non_halogenated NON-HALOGENATED ORGANIC WASTE (e.g., Acetone, Hexane, Ethanol) decision->non_halogenated No incompatible Is the waste reactive? (e.g., Strong Acid/Base, Oxidizer) halogenated->incompatible non_halogenated->incompatible separate_collection Collect Separately Do NOT mix with other waste streams incompatible->separate_collection Yes saa Store in designated Satellite Accumulation Area (SAA) incompatible->saa No separate_collection->saa ehs Contact Environmental Health & Safety (EH&S) for waste pickup saa->ehs

Caption: Waste segregation decision tree for halogenated compounds.

Step-by-Step Disposal Protocol

This protocol applies to pure this compound, solutions containing it, and materials contaminated by it.

Step 3.1: Waste Collection and Container Management
  • Select a Compatible Container: Use a designated hazardous waste container that is clean, in good condition, and equipped with a secure, screw-top lid.[12][13] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or the original chemical container are often suitable choices.[14][15]

  • Dedicate the Container: Designate this container only for halogenated organic waste.[16]

  • Keep Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][9][13] This minimizes the release of vapors and prevents spills.

Step 3.2: Labeling Requirements

Proper labeling is a regulatory mandate and a critical safety communication tool.

  • Affix Label Immediately: Attach a hazardous waste tag to the container before adding the first drop of waste.[9][16]

  • Complete Information: Fill out the label completely and legibly, including:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound" (avoid abbreviations).[16]

    • An accurate list of all other constituents and their approximate percentages.[8][9]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[9]

Step 3.3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[12][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Segregation within SAA: Ensure the halogenated waste container is physically segregated from incompatible materials, especially acids, bases, and oxidizers.[2][12]

Step 3.4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about 90% full to allow for vapor expansion.[12]

  • Request Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a waste pickup.[14][15] Do not attempt to transport or dispose of the waste yourself. Disposal must be carried out by a licensed professional waste disposal company.[1][4]

Managing Contaminated Materials & Empty Containers

Solid Waste

Disposable lab supplies (e.g., gloves, weigh boats, paper towels) contaminated with this compound must be disposed of as hazardous solid waste. Place these items in a sealed, clearly labeled bag or container and manage them through the same halogenated waste stream.

Empty Containers

An "empty" container that held this compound is not considered regular trash until it is properly decontaminated.[15]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone) that can dissolve the chemical residue.[15]

  • Collect the Rinsate: Crucially, all three portions of the solvent rinsate are considered hazardous waste. [15] Collect the rinsate and add it to your liquid halogenated organic waste container.

  • Deface and Dispose: After triple-rinsing, deface or remove all hazardous chemical labels from the empty container.[13][15] It may then be discarded as regular laboratory glass or plastic waste, according to institutional policy.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup (Small Scale)
  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to cover and contain the spill.[1][2]

  • Collect Absorbent: Carefully sweep or scoop the absorbent material into a sealable container.[2][4][6]

  • Dispose as Hazardous Waste: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.[2]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[3][4][6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

By adhering to this comprehensive disposal framework, you fulfill your professional responsibility to maintain a safe laboratory environment and ensure that your critical research does not come at the cost of environmental integrity.

References

A Senior Application Scientist's Guide to Handling 6-Chloro-5-iodonicotinic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Chloro-5-iodonicotinic acid is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides a detailed framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to ensure that every operational step is part of a self-validating system of safety, protecting both the researcher and the integrity of the research.

Hazard Assessment: Understanding the Adversary

This compound is a halogenated organic compound. While specific toxicological data is limited, the primary hazards can be inferred from its chemical class and available safety data sheets (SDS).[1][2] The compound is a solid powder, making dust inhalation a significant concern.[3] The principal risks are associated with irritation to the skin, eyes, and respiratory system.[4][5][6]

Hazard RouteDescription of RiskPrimary Prevention
Inhalation May cause respiratory irritation.[4][6] Inhaling fine dust can lead to irritation of the nose, throat, and lungs.Engineering controls (fume hood), respiratory protection.
Skin Contact Causes skin irritation.[4][6] Prolonged contact may lead to dermatitis.Proper glove selection, lab coat, good hygiene.
Eye Contact Causes serious eye irritation.[4][5][6] Direct contact with the powder can cause significant discomfort and potential damage.Chemical safety goggles or face shield.
Ingestion May be harmful if swallowed. While less common, accidental ingestion via contaminated hands is possible.Strict prohibition of eating/drinking in the lab, proper hand washing.[4]

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the environment itself must be engineered for safety. Relying solely on PPE is an admission that exposure is expected; our goal is to prevent exposure altogether.

  • Chemical Fume Hood: All handling of this compound that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a properly functioning chemical fume hood.[7][8] This is the most critical engineering control to prevent respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[9][10]

  • Designated Area: For halogenated compounds, establishing a designated work area is a best practice.[7] This can be a specific bench or the interior of a fume hood, clearly marked with the hazards. This administrative control limits cross-contamination and ensures all personnel are aware of the potential risks.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[4][11]

Personal Protective Equipment (PPE): A Mandated Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and understood. The following PPE is mandatory for all procedures involving this compound.

EquipmentSpecificationRationale and Causality
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A full-face shield should be worn over goggles when there is a significant splash hazard.[4][11]Standard safety glasses do not provide a seal and are insufficient. Goggles are required to protect against fine dust particles entering the eyes.[5]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[1][2] Always inspect gloves for tears or punctures before use.Nitrile gloves offer good resistance to a range of chemicals. Double-gloving can be employed for added protection during high-risk procedures. Always consult a glove compatibility chart for specific solvents used.
Body Protection A standard laboratory coat. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron should be worn over the lab coat.[8]A lab coat protects against incidental contact and minor spills, preventing contamination of personal clothing. Closed-toe shoes are mandatory.
Respiratory Protection Required when engineering controls are insufficient or during emergency situations. Use a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates (dust).[4][8]While a fume hood is the primary control, a respirator is the necessary backup. If you can smell or taste the chemical, your respiratory protection is inadequate.

Operational Workflow: A Step-by-Step Guide to Safe Handling

  • Preparation:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the designated workspace is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as detailed in the table above.

  • Handling the Solid:

    • When weighing, use a spatula to carefully transfer the powder. Avoid pouring directly from the bottle to minimize dust generation.[10]

    • Keep the container of this compound closed when not in active use.[5]

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water to decontaminate it.

    • Clean all glassware and equipment.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands thoroughly with soap and water after removing all PPE.[4][7]

Emergency Procedures: Planning for the Unexpected

First Aid Measures

Immediate and correct first aid is critical to mitigate exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][5]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response Plan

In the event of a spill, a calm and methodical response is essential. All personnel should be trained on this procedure.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk evacuate->assess don_ppe Don Full PPE: - Respirator - Goggles/Face Shield - Chemical Gloves (x2) - Lab Coat/Apron assess->don_ppe Minor Spill (Safe to handle internally) evacuate_lab Major Spill Call Emergency Response assess->evacuate_lab Major Spill contain Contain Spill (Use inert absorbent like vermiculite or sand) don_ppe->contain collect Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area (Solvent, then soap & water) collect->decontaminate dispose Dispose of Contaminated PPE and Materials as Halogenated Waste decontaminate->dispose end Spill Secured dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-iodonicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-iodonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.